Dimethyl diazomalonate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl 2-diazopropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O4/c1-10-4(8)3(7-6)5(9)11-2/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFAZHCVBGMSJHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=[N+]=[N-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40987068 | |
| Record name | 2-Diazonio-1,3-dimethoxy-3-oxoprop-1-en-1-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40987068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6773-29-1 | |
| Record name | Dimethyl diazomalonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138651 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Diazonio-1,3-dimethoxy-3-oxoprop-1-en-1-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40987068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Dimethyl Diazomalonate via Diazo-Transfer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of dimethyl diazomalonate, a versatile reagent in organic chemistry, through the diazo-transfer reaction. This compound serves as a stable and manageable precursor to dicarbomethoxycarbene, a reactive intermediate widely used in cyclopropanation, C-H insertion, and the formation of heterocyclic compounds.[1] Its synthesis is a critical process for laboratories involved in the construction of complex molecular architectures for pharmaceutical and materials science applications.
Core Concept: The Diazo-Transfer Reaction
The most prevalent and well-established laboratory method for synthesizing this compound is the Regitz diazo-transfer reaction.[2] This reaction involves the transfer of a diazo group (N₂) from a diazo-transfer agent, typically a sulfonyl azide (B81097), to an active methylene (B1212753) compound, in this case, dimethyl malonate. The reaction is generally base-mediated, proceeding through the deprotonation of the dimethyl malonate to form a reactive enolate intermediate.[1][2]
Reaction Mechanism
The mechanism of the diazo-transfer reaction for the synthesis of this compound can be summarized in the following steps:
-
Deprotonation: A base, commonly an amine base like triethylamine (B128534), deprotonates the acidic α-carbon of dimethyl malonate, forming a malonate enolate.[1][2]
-
Nucleophilic Attack: The resulting enolate acts as a nucleophile and attacks the terminal nitrogen atom of the sulfonyl azide (the diazo-transfer reagent).
-
Intermediate Formation and Fragmentation: This attack leads to the formation of an intermediate which then undergoes fragmentation. The sulfonylamide anion is expelled, and a proton transfer occurs, resulting in the formation of this compound and the corresponding sulfonamide byproduct.[3]
Diagram of the Diazo-Transfer Reaction Mechanism
Caption: Generalized mechanism of this compound synthesis via diazo-transfer.
Experimental Protocol: A Representative Procedure
The following protocol is based on a well-established procedure from Organic Syntheses.[4]
Table 1: Reagents and Reaction Parameters
| Reagent/Parameter | Molar Amount (mmol) | Mass/Volume | Molar Equivalent | Notes |
| Dimethyl Malonate | 72.0 | 9.51 g | 1.0 | Substrate |
| 4-Acetamidobenzenesulfonyl Azide (p-ABSA) | 72.3 | 17.36 g | ~1.0 | Diazo-transfer agent |
| Triethylamine | 76.5 | 7.74 g (10.7 mL) | ~1.06 | Base |
| Acetonitrile (B52724) | - | 250 mL | - | Solvent |
| Reaction Conditions | ||||
| Initial Temperature | - | 0 °C | - | For addition of dimethyl malonate |
| Reaction Temperature | - | Room Temperature | - | After initial cooling |
| Reaction Time | - | 17 hours | - | |
| Work-up & Purification | ||||
| Filtration | - | - | - | To remove sulfonamide precipitate |
| Solvent for Washing | - | 1:1 Petroleum Ether/Ethyl Ether (200 mL + 6x50 mL) | - | To wash the filter cake and triturate the crude product |
| Purification Method | - | Short-path distillation | - | |
| Yield | ||||
| Crude Yield | - | 10.92 g (96%) | - | As a yellow oil |
| Purified Yield | - | 8.26 g (73%) | - | As a bright yellow oil |
Step-by-Step Procedure:
-
Reaction Setup: In a 500-mL round-bottomed flask equipped with a magnetic stir bar, combine 4-acetamidobenzenesulfonyl azide (17.36 g, 72.3 mmol) and acetonitrile (250 mL).
-
Addition of Base: Add triethylamine (7.74 g, 76.5 mmol) to the suspension.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Substrate Addition: Slowly add dimethyl malonate (9.51 g, 72.0 mmol) over 3-5 minutes via syringe.
-
Reaction Progression: Maintain the reaction mixture at 0 °C for 10 minutes, then remove the ice bath and continue stirring at room temperature for 17 hours. A thick white precipitate of 4-acetamidobenzenesulfonamide (B121751) will form during this time.
-
Work-up:
-
Remove the precipitate by filtration through a Büchner funnel.
-
Wash the filter cake with a 1:1 mixture of petroleum ether and ethyl ether (200 mL).
-
Concentrate the filtrate by rotary evaporation under reduced pressure to yield a yellow oil containing some residual sulfonamide.
-
Triturate the oil repeatedly with a 1:1 petroleum ether and ethyl ether mixture (6 x 50 mL) and filter to remove the remaining solid 4-acetamidobenzenesulfonamide.
-
Combine all filtrates and concentrate by rotary evaporation to obtain the crude this compound as a yellow oil (approx. 96% yield).[4]
-
-
Purification: Purify the crude product by short-path distillation under reduced pressure (e.g., bp 60 °C at ~0.65 mm Hg) to afford pure this compound as a bright yellow oil (approx. 73% yield).[4]
Diagram of the Experimental Workflow
Caption: A typical workflow for the synthesis and purification of this compound.
Alternative Diazo-Transfer Reagents
While p-acetamidobenzenesulfonyl azide (p-ABSA) is commonly used, other sulfonyl azides can also be employed for the diazo-transfer reaction.[2] The choice of reagent can be influenced by factors such as safety, ease of byproduct removal, and cost.
Table 2: Common Diazo-Transfer Reagents
| Reagent | Abbreviation | Key Characteristics |
| p-Toluenesulfonyl Azide | TsN₃ | Historically used, but the byproduct p-toluenesulfonamide (B41071) can be difficult to separate.[5] |
| Methanesulfonyl Azide | MsN₃ | Often used due to the water-solubility of the methanesulfonamide (B31651) byproduct, simplifying purification. |
| p-Acetamidobenzenesulfonyl Azide | p-ABSA | Considered a safer alternative to tosyl azide; the sulfonamide byproduct is a solid that can be removed by filtration.[4][6] |
| Imidazole-1-sulfonyl Azide | - | A more reactive reagent, but can be less stable. |
| Polystyrene-supported Benzenesulfonyl Azide | - | A solid-supported reagent that simplifies purification as the byproduct remains on the resin.[5][6] |
Safety Considerations
Caution! Diazo compounds and azide reagents are potentially explosive and should be handled with care.
-
Explosive Nature: Both this compound and sulfonyl azides are energetic compounds that can be sensitive to shock and heat.[7][8] It is imperative that these reactions are conducted in a well-ventilated fume hood behind a safety shield.[4]
-
Thermal Stability: Diazo compounds have a significant potential for rapid heat and gas evolution upon decomposition.[6] The onset temperature for decomposition of many diazo compounds is in the range of 75-160 °C.[8] It is crucial to avoid overheating during distillation and to use a water bath for gentle heating.
-
Reagent Choice: Some diazo-transfer reagents, like tosyl azide, are known to be more hazardous than others. p-ABSA is often preferred for its higher thermal stability compared to other sulfonyl azides.[6]
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and gloves, is mandatory.
Conclusion
The synthesis of this compound via the diazo-transfer reaction is a robust and widely used method. By understanding the reaction mechanism, adhering to a detailed experimental protocol, and prioritizing safety, researchers can reliably produce this valuable reagent for a multitude of applications in modern organic synthesis and drug development. The choice of diazo-transfer reagent and purification method can be adapted based on the scale of the reaction and the available resources.
References
- 1. This compound|CAS 6773-29-1|BOC Sciences [benchchem.com]
- 2. Diazo compounds: synthesis, carbene generation and reactivity - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01433F [pubs.rsc.org]
- 3. Diazo - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Diazo-Transfer Reactions to 1,3-Dicarbonyl Compounds with Tosyl Azide [organic-chemistry.org]
- 6. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Physical and Chemical Properties of Dimethyl Diazomalonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl diazomalonate is a pivotal reagent in organic synthesis, serving as a safe and versatile precursor to bis(methoxycarbonyl)carbene. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and key reactions, and an exploration of its diverse applications. The information is structured to be an essential resource for researchers, scientists, and professionals in drug development, facilitating its effective use in the laboratory.
Introduction
This compound, with the chemical formula C₅H₆N₂O₄, is a yellow oil that has garnered significant attention in the field of organic chemistry.[1] Its stability, relative to other diazo compounds, combined with its rich reactivity, makes it an invaluable tool for the construction of complex molecular architectures.[2][3] This guide aims to provide an in-depth understanding of its properties and applications, enabling researchers to leverage its full potential in their synthetic endeavors.
Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₆N₂O₄ | [4] |
| Molecular Weight | 158.11 g/mol | [3] |
| Appearance | Bright yellow oil | [1] |
| Boiling Point | 60 °C at 0.65 mmHg | [1] |
| 45 °C at 0.2 mmHg | [1] | |
| Melting Point | Not available | [5][6] |
| Density | Not available | [5][6] |
| Refractive Index | Not available | [5] |
| Solubility | Soluble in many organic solvents such as chloroform (B151607), acetonitrile (B52724), ether, and petroleum ether.[1][7] | |
| Thermal Stability | Exhibits two large DSC exotherms: (1) 103.3–211.7 °C (-719.7 J/g) and (2) 215–300 °C (-220.1 J/g), indicating significant energy release upon decomposition.[8] |
Spectroscopic Properties
The structural characterization of this compound is well-documented through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Solvent | Chemical Shift (δ) | Multiplicity | Assignment | Reference(s) |
| ¹H NMR | CDCl₃ | 3.79 ppm | singlet | 6H, -COOCH₃ | [1] |
| ¹³C NMR | CDCl₃ | 52.4 ppm | -COOCH₃ | [1] | |
| 65.6 ppm | C=N₂ | [1] | |||
| 161.3 ppm | C=O | [1] |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference(s) |
| 3006 | medium | C-H stretch | [1] |
| 2958 | strong | C-H stretch | [1] |
| 2849 | weak | C-H stretch | [1] |
| 2138 | strong | C=N₂ stretch | [1] |
| 1760 | strong | C=O stretch (ester) | [1] |
| 1738 | strong | C=O stretch (ester) | [1] |
| 1696 | strong | [1] |
Mass Spectrometry (MS)
Detailed fragmentation analysis of this compound is not extensively reported. However, the primary fragmentation pathway is expected to involve the loss of the dinitrogen molecule (N₂), a characteristic feature of diazo compounds, to form the corresponding carbene intermediate. Further fragmentation would likely proceed from this carbene.
Chemical Properties and Reactivity
This compound is a versatile reagent primarily used as a precursor to bis(methoxycarbonyl)carbene, which can be generated through thermal, photochemical, or catalytic decomposition.[2] This carbene intermediate is highly reactive and participates in a variety of transformations.
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the diazo-transfer reaction from a sulfonyl azide (B81097), such as 4-acetamidobenzenesulfonyl azide, to dimethyl malonate in the presence of a base like triethylamine (B128534).[1]
Generation of Bis(methoxycarbonyl)carbene
The utility of this compound stems from its ability to generate the reactive intermediate bis(methoxycarbonyl)carbene. This can be achieved through several methods:
-
Thermolysis: Heating this compound leads to the expulsion of nitrogen gas and the formation of the carbene.[3]
-
Photolysis: Irradiation with UV light also efficiently generates the carbene.[2]
-
Catalysis: Transition metal catalysts, most notably those based on rhodium and copper, facilitate carbene formation under milder conditions.[1][8]
Key Reactions
The generated bis(methoxycarbonyl)carbene undergoes a variety of synthetically useful reactions:
-
Cyclopropanation: In the presence of alkenes, the carbene adds across the double bond to form cyclopropane (B1198618) derivatives. This reaction is often catalyzed by copper or rhodium complexes.[1][8]
-
C-H Insertion: The carbene can insert into carbon-hydrogen bonds, providing a direct method for C-H functionalization.[3]
-
X-H Insertion: It can also insert into other X-H bonds, such as O-H and N-H bonds.
-
Ylide Formation: Reaction with heteroatom-containing compounds (e.g., sulfides, ethers, amines) can lead to the formation of ylides, which can then undergo further rearrangements.
-
Heterocycle Synthesis: this compound is a key building block in the synthesis of various heterocycles, such as oxazoles.[1]
Experimental Protocols
Synthesis of this compound[1]
Materials:
-
Dimethyl malonate
-
4-Acetamidobenzenesulfonyl azide
-
Triethylamine
-
Acetonitrile
-
Petroleum ether
-
Ethyl ether
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer, dissolve 4-acetamidobenzenesulfonyl azide (72.3 mmol) in acetonitrile (250 mL).
-
Add triethylamine (76.5 mmol) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add dimethyl malonate (72.0 mmol) to the cooled mixture over 3-5 minutes.
-
Maintain the reaction at 0 °C for 10 minutes, then allow it to warm to room temperature and stir for 17 hours.
-
A white precipitate will form. Remove it by filtration through a Büchner funnel.
-
Wash the filter cake with a 1:1 mixture of petroleum ether and ethyl ether.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound as a yellow oil.
-
Purify the crude product by vacuum distillation to yield pure this compound.
Rhodium-Catalyzed Synthesis of 4-Carbomethoxy-5-methoxy-2-phenyl-1,3-oxazole[1]
Materials:
-
This compound
-
Rhodium(II) acetate (B1210297) dimer
-
Chloroform
Procedure:
-
In an oven-dried round-bottomed flask, place rhodium(II) acetate dimer (0.230 mmol), benzonitrile (19.5 mmol), and chloroform (5 mL).
-
Prepare a solution of this compound (29.4 mmol) in chloroform (25 mL).
-
Using a syringe pump, add the this compound solution to the reaction mixture at a rate of 1.17 mL/hr over approximately 25 hours.
-
After the addition is complete, add an additional 2 mL of chloroform to the reaction.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product can be purified by column chromatography on silica (B1680970) gel.
General Protocol for Copper-Catalyzed Cyclopropanation of Olefins[8][9]
Materials:
-
This compound
-
Olefin
-
Copper(I) or Copper(II) catalyst (e.g., Cu(OTf)₂, Cu(acac)₂, [Cu(MeCN)₄]PF₆)
-
Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane, toluene)
Procedure:
-
To a flask containing the copper catalyst (typically 1-5 mol%) under an inert atmosphere (e.g., argon or nitrogen), add the anhydrous solvent.
-
Add the olefin to the catalyst suspension.
-
Slowly add a solution of this compound in the same solvent to the reaction mixture via a syringe pump over several hours. The slow addition is crucial to maintain a low concentration of the diazo compound and minimize side reactions.
-
The reaction temperature can vary depending on the reactivity of the olefin and the catalyst used, typically ranging from room temperature to the boiling point of the solvent.
-
Monitor the reaction by TLC or GC until the starting materials are consumed.
-
Upon completion, the reaction mixture can be filtered to remove the catalyst and the solvent evaporated under reduced pressure.
-
The crude product is then purified by column chromatography.
General Protocol for Photolysis of this compound[2]
Materials:
-
This compound
-
Substrate (e.g., alcohol for O-H insertion)
-
Anhydrous solvent (e.g., acetonitrile, methanol)
-
Photoreactor equipped with a suitable UV lamp
Procedure:
-
Dissolve this compound and the substrate in the chosen anhydrous solvent in a quartz reaction vessel. The concentration should be adjusted based on the scale of the reaction and the path length of the photoreactor.
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove dissolved oxygen, which can quench the excited state of the diazo compound or react with the carbene.
-
Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp). The choice of wavelength may influence the reaction outcome.
-
Monitor the progress of the reaction by TLC or NMR spectroscopy.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to isolate the desired product.
General Protocol for Thermolysis of this compound[3]
Materials:
-
This compound
-
Substrate (e.g., for C-H insertion)
-
High-boiling, inert solvent (e.g., benzene, toluene, xylene)
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substrate in the chosen high-boiling solvent.
-
Heat the solution to the desired reaction temperature (typically the reflux temperature of the solvent).
-
Slowly add a solution of this compound in the same solvent to the heated reaction mixture via a syringe pump over several hours.
-
Continue heating and stirring until the addition is complete and the evolution of nitrogen gas has ceased.
-
Monitor the reaction by TLC or GC.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Safety and Handling
While this compound is more stable than many other diazo compounds, it is still a potentially explosive and shock-sensitive material.[8] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment, including safety glasses, lab coat, and gloves, should be worn. Distillation should be performed behind a safety shield. Avoid exposure to high temperatures, sparks, and open flames.
Conclusion
This compound is a powerful and versatile reagent in modern organic synthesis. Its ability to serve as a stable precursor for bis(methoxycarbonyl)carbene opens up a wide array of synthetic possibilities, from cyclopropanation and C-H functionalization to the construction of complex heterocyclic systems. This guide has provided a detailed overview of its physical and chemical properties, along with practical experimental protocols. By understanding these fundamental aspects, researchers can effectively and safely utilize this compound to advance their synthetic goals in drug discovery and materials science.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Dimethyl 2-diazomalonate | CAS#:6773-29-1 | Chemsrc [chemsrc.com]
- 3. This compound|CAS 6773-29-1|BOC Sciences [benchchem.com]
- 4. 6773-29-1 | Dimethyl 2-diazomalonate - Moldb [moldb.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. AB337309 | CAS 6773-29-1 – abcr Gute Chemie [abcr.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
An In-Depth Technical Guide on the Thermal and Photochemical Decomposition of Dimethyl Diazomalonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl diazomalonate (DDM) is a pivotal reagent in organic synthesis, primarily serving as a precursor to the highly reactive bis(methoxycarbonyl)carbene. This intermediate can be generated through thermal, photochemical, or catalytic decomposition of DDM, leading to a diverse array of chemical transformations including cyclopropanation, X-H insertion (where X = C, O, N, S), and ylide formation. This technical guide provides a comprehensive overview of the thermal and photochemical decomposition pathways of this compound, presenting key quantitative data, detailed experimental protocols, and mechanistic insights to facilitate its effective and safe use in research and development.
Introduction
This compound is a stabilized diazo compound valued for its role as a safe and manageable source of bis(methoxycarbonyl)carbene.[1] Its stability, relative to simpler diazoalkanes, is attributed to the two electron-withdrawing ester groups that delocalize the negative charge on the carbon adjacent to the diazo group.[1] The controlled decomposition of DDM to generate the carbene intermediate is central to its synthetic utility. This guide explores the two primary non-catalytic methods of decomposition: thermolysis and photolysis.
Thermal Decomposition
The thermal decomposition of this compound proceeds through the extrusion of nitrogen gas to generate bis(methoxycarbonyl)carbene. This process typically requires elevated temperatures and can be performed in various solvents. The reactivity of the carbene formed is highly dependent on its spin state, with the singlet and triplet states exhibiting distinct chemical behaviors.
Mechanism of Thermal Decomposition
Upon heating, this compound undergoes unimolecular decomposition to form a singlet bis(methoxycarbonyl)carbene intermediate. This singlet carbene can then either react with a substrate or undergo intersystem crossing to the more stable triplet state. The triplet carbene is known to react via radical pathways.
Caption: General mechanism of thermal decomposition of this compound.
Quantitative Data for Thermal Decomposition
| Parameter | Value | Reference |
| DSC Exotherm 1 | 103.3–211.7 °C (-719.7 J/g) | [2] |
| DSC Exotherm 2 | 215–300 °C (-220.1 J/g) | [2] |
For comparison, a kinetic study on the thermal decomposition of ethyl diazoacetate (EDA), a related compound, revealed an activation energy of 114.55 kJ/mol for the initial decomposition to the corresponding carbene.[3] This value can serve as a rough estimate for the energy barrier involved in the decomposition of dialkyl diazomalonates.
Experimental Protocol for Thermal Decomposition
The following is a general procedure for the thermal decomposition of this compound in the presence of a substrate. Caution: This reaction should be performed in a well-ventilated fume hood behind a safety shield due to the potential for rapid gas evolution and the explosive nature of diazo compounds.
Materials:
-
This compound
-
Substrate (e.g., an alkene for cyclopropanation)
-
Anhydrous, high-boiling solvent (e.g., toluene, xylene)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and hotplate
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
Set up the reaction apparatus under an inert atmosphere.
-
In the three-neck flask, dissolve the substrate in the solvent.
-
Heat the solution to the desired reaction temperature (typically the reflux temperature of the solvent).
-
Dissolve this compound in a portion of the solvent in the dropping funnel.
-
Add the this compound solution dropwise to the heated substrate solution over a period of several hours. Slow addition is crucial to maintain a low concentration of the reactive carbene and minimize side reactions.
-
After the addition is complete, continue to heat the reaction mixture for an additional period to ensure complete decomposition of the diazo compound.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the product by an appropriate method, such as column chromatography or distillation.
-
Characterize the product using standard analytical techniques (e.g., NMR, IR, mass spectrometry).
Photochemical Decomposition
Photochemical decomposition offers a milder alternative to thermolysis for the generation of bis(methoxycarbonyl)carbene from this compound. This method allows for reactions to be conducted at or below room temperature, which can be advantageous for thermally sensitive substrates.
Mechanism of Photochemical Decomposition
Irradiation of this compound with ultraviolet (UV) light leads to the formation of an excited singlet state, which then expels nitrogen to produce the singlet carbene.[4][5] Similar to the thermal process, the singlet carbene can undergo intersystem crossing to the triplet state. The ratio of singlet to triplet carbene, and thus the product distribution, can be influenced by the use of photosensitizers. Direct photolysis tends to produce a mixture of singlet and triplet carbenes, while photosensitized decomposition can favor the formation of the triplet carbene.[5]
Caption: General mechanism of photochemical decomposition of this compound.
Quantitative Data for Photochemical Decomposition
Specific quantum yield data for the photochemical decomposition of this compound is not extensively reported. However, studies on related diazo compounds indicate that the efficiency of carbene formation is wavelength-dependent.
Experimental Protocol for Photochemical Decomposition
The following is a general procedure for the direct photolysis of this compound. Caution: Protective eyewear that blocks UV radiation must be worn. The reaction should be conducted in a well-ventilated area.
Materials:
-
This compound
-
Substrate
-
Photochemically transparent solvent (e.g., cyclohexane, acetonitrile, dichloromethane)
-
Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp)
-
Quartz reaction vessel
-
Magnetic stirrer
-
Cooling system for the lamp and reaction vessel
Procedure:
-
Dissolve this compound and the substrate in the chosen solvent in the quartz reaction vessel. The concentration should be adjusted to ensure sufficient light penetration.
-
Place the reaction vessel in the photoreactor and begin stirring and cooling.
-
Turn on the UV lamp to initiate the reaction.
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, NMR) by periodically taking aliquots from the reaction mixture. The disappearance of the characteristic yellow color of the diazo compound can also be an indicator of reaction progress.
-
Once the reaction is complete, turn off the lamp and allow the reaction mixture to return to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the product using an appropriate method (e.g., column chromatography).
-
Characterize the product using standard analytical techniques.
Product Distribution in Decomposition Reactions
The products obtained from the decomposition of this compound depend on the spin state of the carbene and the nature of the substrate present.
Table of Representative Products from this compound Decomposition
| Reaction Type | Substrate | Carbene State | Major Product(s) | Reference |
| O-H Insertion | Alcohols | Singlet | Alkoxy malonate | [5] |
| Hydrogen Abstraction | Alcohols | Triplet | Dimethyl malonate | [5] |
| Cyclopropanation | Alkenes | Singlet | Cyclopropane dicarboxylate | [1] |
| Ylide Formation | Sulfides | Singlet | Sulfonium ylide | [4] |
Experimental Workflows
The following diagrams illustrate the general workflows for conducting thermal and photochemical decomposition experiments.
References
An In-depth Technical Guide to Dimethyl 2-diazomalonate (CAS 6773-29-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl 2-diazomalonate (CAS 6773-29-1) is a highly versatile and reactive precursor for the synthesis of complex organic molecules.[1] As a stabilized diazo compound, it serves as a safer and more manageable alternative to simpler, more explosive diazoalkanes, making it a valuable reagent in organic synthesis.[1] This guide provides a comprehensive overview of its chemical and physical properties, associated hazards, and detailed experimental protocols for its synthesis and common applications, including cyclopropanation and C-H insertion reactions.
Chemical and Physical Properties
Dimethyl 2-diazomalonate is a colorless to slightly yellow liquid with a pungent odor.[2] It is soluble in organic solvents such as diethyl ether and dichloromethane (B109758) and can be decomposed by water.[2]
| Property | Value | Source |
| CAS Number | 6773-29-1 | [1][2][3][4][5][6][7] |
| Molecular Formula | C5H6N2O4 | [4][5][8] |
| Molecular Weight | 158.11 g/mol | [1][4][5] |
| Boiling Point | 50-52 °C at 1 Torr | [2] |
| Storage Condition | Room Temperature, dry | [2] |
Hazards and Safety Information
Dimethyl 2-diazomalonate is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
GHS Classification: [8]
-
Acute toxicity, oral (Category 4), H302
-
Skin corrosion/irritation (Category 2), H315
-
Serious eye damage/eye irritation (Category 2A), H319
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335
Hazard Statements: [8]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [8]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
For detailed safety information, please refer to the Safety Data Sheet (SDS).[8]
Experimental Protocols
Synthesis of Dimethyl 2-diazomalonate
A common and well-established method for the laboratory synthesis of dimethyl 2-diazomalonate is the diazo-transfer reaction.[1]
Materials:
-
4-acetamidobenzenesulfonyl azide (B81097)
-
Dimethyl malonate
-
Petroleum ether
-
Ethyl ether
Procedure: [2]
-
To a 500-mL round-bottomed flask equipped with a large magnetic stirring bar, add 4-acetamidobenzenesulfonyl azide (72.3 mmol), acetonitrile (250 mL), and triethylamine (76.5 mmol).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add dimethyl malonate (72.0 mmol) over 3–5 minutes using a syringe.
-
Maintain the reaction mixture at 0°C for 10 minutes, then stir at room temperature for 17 hours.
-
A thick white precipitate will form. Remove the precipitate by filtration through a Büchner filter.
-
Wash the filter cake with a 1:1 mixture of petroleum ether and ethyl ether (200 mL).
-
Concentrate the resulting filtrates by rotary evaporation under reduced pressure to yield a yellow oil.
-
Remove the solid 4-acetamidobenzenesulfonamide (B121751) by repeated trituration and filtration of the oil with a 1:1 petroleum ether and ethyl ether mixture (6 x 50 mL).
-
Concentrate all filtrates by rotary evaporation under reduced pressure to obtain the crude diazo product as a yellow oil.
-
Purify the crude product by distillation to yield dimethyl 2-diazomalonate as a bright yellow oil.
Rhodium-Catalyzed Cyclopropanation of Styrene (B11656)
Dimethyl 2-diazomalonate is a key reagent for the cyclopropanation of alkenes, such as styrene, in the presence of a rhodium catalyst.
Materials: [4]
-
Dimethyl 2-diazomalonate
-
Dichloromethane (CH2Cl2)
-
Rh2(4S-BNAZ)4 catalyst
-
Styrene
Procedure: [4]
-
Prepare a solution of dimethyl 2-diazomalonate (0.39 mmol) in dichloromethane (2 mL).
-
In a separate flask, prepare a refluxing solution of Rh2(4S-BNAZ)4 (1.0 mol %) and styrene (3.9 mmol) in dichloromethane (4 mL).
-
Add the dimethyl diazomalonate solution to the refluxing catalyst and styrene solution via a syringe pump at a rate of 1.0 mL/hr over 2 hours.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 30 minutes to ensure complete reaction.
-
Cool the mixture to room temperature.
-
Pass the reaction mixture through a short silica (B1680970) plug, and wash the plug with dichloromethane (40 mL).
-
Remove the solvent under reduced pressure to obtain the desired cyclopropane (B1198618) product.
Biological Activity and Signaling Pathways
Dimethyl 2-diazomalonate is primarily utilized as a reagent in organic synthesis for the formation of carbon-carbon bonds. As a synthetic intermediate, it is not typically associated with direct biological activity or interaction with specific signaling pathways in the context of drug development. Its utility lies in the construction of more complex molecules that may possess biological activity. There are no known signaling pathways directly modulated by dimethyl 2-diazomalonate.
Applications in Synthesis
The primary application of dimethyl 2-diazomalonate is as a precursor to bis(methoxycarbonyl)carbene, a reactive intermediate generated under thermal or catalytic conditions.[1] This carbene can be trapped by a variety of substrates.
-
Cyclopropanation: In the presence of transition metal catalysts like dirhodium(II) acetate, it readily participates in cyclopropanation reactions with alkenes to form synthetically valuable cyclopropane derivatives.[1]
-
C-H Insertion: The carbene can insert into C-H bonds, allowing for the direct functionalization of otherwise unreactive sites.[1]
-
Heterocycle Formation: A rhodium-catalyzed reaction between dimethyl 2-diazomalonate and a nitrile, like benzonitrile, provides an efficient route to synthesize substituted oxazoles.[1]
-
Ylide Formation: When the carbene generated from this compound reacts with a Lewis base containing a heteroatom (e.g., S, O, N), an ylide is formed. These ylides are themselves reactive intermediates that can undergo further transformations.[1]
References
- 1. This compound|CAS 6773-29-1|BOC Sciences [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Rhodium-catalyzed migrative annulation and olefination of 2-aroylpyrroles with diazoesters - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Chemo‐ and Regioselective Multiple C(sp2)−H Insertions of Malonate Metal Carbenes for Late‐Stage Functionalizations of Azahelicenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Generation of Bis(methoxycarbonyl)carbene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(methoxycarbonyl)carbene is a highly reactive intermediate of significant interest in organic synthesis due to its utility in a variety of chemical transformations. This guide provides an in-depth overview of the primary methods for its generation, focusing on the underlying mechanisms, experimental protocols, and quantitative aspects of these processes. The precursor for this carbene is typically the stabilized diazo compound, dimethyl diazomalonate.[1] The generation of bis(methoxycarbonyl)carbene can be achieved through three main pathways: photolytic, thermal, and catalytic decomposition of this compound. Each method offers distinct advantages and challenges, influencing the reactivity and selectivity of the carbene in subsequent reactions.
Precursor Synthesis: this compound
The common precursor for bis(methoxycarbonyl)carbene is this compound. A typical synthesis involves the diazo transfer reaction from a sulfonyl azide (B81097), such as 4-acetamidobenzenesulfonyl azide, to dimethyl malonate in the presence of a base like triethylamine (B128534).[2]
Experimental Protocol: Synthesis of this compound[2]
-
To a 500-mL round-bottomed flask equipped with a magnetic stirrer, add 4-acetamidobenzenesulfonyl azide (17.36 g, 72.3 mmol), acetonitrile (B52724) (250 mL), and triethylamine (7.74 g, 76.5 mmol).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add dimethyl malonate (9.51 g, 72.0 mmol) over 3–5 minutes.
-
Maintain the reaction at 0°C for 10 minutes, then stir at room temperature for 17 hours.
-
A white precipitate will form, which is removed by filtration.
-
The filtrate is concentrated, and the residue is purified by distillation under reduced pressure to yield pure this compound as a bright yellow oil.
Table 1: Spectroscopic Data for this compound [2]
| Spectroscopic Technique | Data |
| ¹H NMR (500 MHz, CDCl₃) | δ: 3.79 (s, 6 H, COOCH₃) |
| ¹³C NMR (125 MHz, CDCl₃) | δ: 52.4, 65.6, 161.3 |
| IR (neat) | cm⁻¹: 3006, 2958, 2138, 1760, 1738 |
Generation of Bis(methoxycarbonyl)carbene
Photolytic Generation
The photolysis of this compound involves the irradiation of the compound with light to induce the extrusion of nitrogen gas, thereby generating the carbene.[3] The wavelength of the light used can influence the spin state of the resulting carbene (singlet or triplet), which in turn affects its reactivity.[4] Long-wave UV light (λ > 290 nm) is commonly used.[4]
Caption: Photolytic generation of bis(methoxycarbonyl)carbene.
Thermal Generation
Heating this compound to a sufficient temperature (typically 130–140 °C) leads to its decomposition and the formation of bis(methoxycarbonyl)carbene.[5] This method is straightforward but can sometimes be complicated by side reactions, most notably the Wolff rearrangement of the carbene to form a ketene.[5][6]
Caption: Thermal generation and Wolff rearrangement.
-
In a round-bottomed flask equipped with a reflux condenser, a mixture of this compound and a solvent (e.g., benzene, in a 1:5 weight ratio) is prepared.
-
The mixture is heated to 130–140 °C for 5–6 hours.
-
The evolution of nitrogen gas can be monitored using a bubbler.
-
After the reaction is complete, the products are isolated and analyzed, often by gas chromatography.
Table 2: Products of Thermal Decomposition of this compound [5]
| Product | Yield |
| Dimers of Methoxy(methoxycarbonyl)ketene | 30% |
| Other products (e.g., from reaction with solvent) | Varies |
Catalytic Generation
Transition metal catalysis, particularly with rhodium(II) and copper(II) complexes, is a widely used and highly controlled method for generating bis(methoxycarbonyl)carbene.[1][7] In these reactions, a metal-carbene complex, or carbenoid, is formed as a reactive intermediate.[1] This carbenoid is generally more selective than the free carbene, leading to cleaner reactions and higher yields of desired products.[1]
Caption: Catalytic generation via a metal-carbene complex.
-
In a dry, 100-mL round-bottomed flask, place rhodium(II) acetate (B1210297) dimer (0.102 g, 0.230 mmol), a substrate (e.g., benzonitrile, 2.011 g, 19.5 mmol), and a solvent (e.g., chloroform (B151607), 5 mL).
-
Prepare a solution of this compound (4.65 g, 29.4 mmol) in chloroform (25 mL).
-
Using a syringe pump, add the this compound solution to the reaction mixture at a slow, controlled rate (e.g., 1.17 mL/hr over 25 hours) while refluxing.
-
After the addition is complete, continue stirring at reflux for another 20 hours.
-
The crude product is obtained after removal of the solvent and can be purified by column chromatography.
Table 3: Yields of Rhodium-Catalyzed Reactions [2][7]
| Reaction Type | Substrate | Catalyst | Yield |
| Oxazole Synthesis | Benzonitrile | Rh₂(OAc)₄ | 60-65% |
| Cyclopropanation of 2-Aryl-2H-chromenes | Chromene | Rh₂(S-TBSP)₄ | >95% |
Subsequent Reactions of Bis(methoxycarbonyl)carbene
Once generated, bis(methoxycarbonyl)carbene can participate in a variety of synthetic transformations.
Ylide Formation
The carbene can react with Lewis bases containing heteroatoms (S, O, N) to form ylides.[1] These ylides are themselves reactive intermediates that can undergo further rearrangements or reactions.[8]
Caption: Formation of a sulfonium ylide.
Cyclopropanation
A key application of bis(methoxycarbonyl)carbene is the cyclopropanation of alkenes.[1][9] This reaction is often stereospecific, particularly when mediated by a metal catalyst.[9]
Caption: Experimental workflow for cyclopropanation.
Table 4: Quantitative Data for Cyclopropanation of Styrene [10]
| Carbene Precursor/Method | Catalyst | Yield of Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate |
| This compound | Rh₂(esp)₂ (0.1 mol%) | Good to excellent yields |
| Bis(methoxycarbonyl)(phenyliodinio)methanide (Iodonium Ylide) | Rh₂(esp)₂ (0.02 mol%) | 92-95% |
Conclusion
The generation of bis(methoxycarbonyl)carbene from this compound is a versatile and powerful tool in organic synthesis. The choice of generation method—photolytic, thermal, or catalytic—profoundly influences the reactivity and selectivity of the carbene. Catalytic methods, particularly those employing rhodium(II) complexes, offer the highest degree of control and are often preferred for complex synthetic applications. A thorough understanding of the mechanisms and experimental parameters detailed in this guide will enable researchers to effectively harness the synthetic potential of this important reactive intermediate.
References
- 1. This compound|CAS 6773-29-1|BOC Sciences [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Wolff rearrangement - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
Safeguarding Synthesis: A Technical Guide to the Handling and Storage of Diazo Compounds
For Researchers, Scientists, and Drug Development Professionals
Diazo compounds are powerful reagents in organic synthesis, prized for their versatility in forming carbon-carbon and carbon-heteroatom bonds. However, their utility is matched by their potential for explosive decomposition, a characteristic that demands rigorous safety protocols. This in-depth technical guide provides a comprehensive overview of the best practices for the safe handling and storage of diazo compounds, intended to empower researchers to harness their synthetic potential while mitigating the inherent risks.
Understanding the Hazard: The Unstable Nature of Diazo Compounds
The hazardous nature of diazo compounds stems from their propensity to undergo exothermic decomposition, releasing nitrogen gas. This decomposition can be initiated by various stimuli, including heat, light, acid, shock, and friction. The stability of a diazo compound is highly dependent on its structure, with electron-withdrawing groups generally increasing stability by delocalizing the negative charge on the carbon atom adjacent to the diazo group.
Key Hazard Considerations:
-
Thermal Sensitivity: Many diazo compounds decompose at elevated temperatures. The onset temperature for thermal decomposition can range from as low as ambient temperature for unstable diazoalkanes to over 150°C for more stabilized derivatives.[1][2]
-
Shock and Friction Sensitivity: Solid diazo compounds can be sensitive to mechanical shock and friction, which can initiate explosive decomposition.[3] This is a critical consideration during handling, such as scraping or grinding.
-
Photolytic Instability: Exposure to light, particularly in the UV and blue regions of the spectrum, can induce the decomposition of diazo compounds, generating highly reactive carbenes.[4]
-
Acid Sensitivity: Diazo compounds are basic and react rapidly with both Brønsted and Lewis acids, leading to decomposition that can be violent if not controlled.[5][6][7]
Quantitative Stability Data
Understanding the quantitative stability of diazo compounds is crucial for risk assessment and the design of safe experimental procedures. Differential Scanning Calorimetry (DSC) is a key technique used to determine the thermal stability of these compounds.
Table 1: Thermal Stability Data for Selected Diazo Compounds
| Compound | Onset Temperature (Tonset, °C) | Decomposition Enthalpy (ΔHd, kJ/mol) | Reference |
| Ethyl diazoacetate | ~100 | -135 | [1][2] |
| Methyl phenyldiazoacetate | ~120 | -142 | [1][2] |
| Ethyl 2-diazo-3-oxobutanoate | ~135 | -125 | [1][2] |
| 1-Diazo-1-phenyl-2-propanone | ~115 | -150 | [1][2] |
| Diazomethane (in solution) | Decomposes at room temperature | Not applicable | [8] |
Note: The stability of diazo compounds is highly substituent-dependent. This table provides illustrative examples; consult the literature for specific compounds.
Safe Storage Protocols
Proper storage is the first line of defense against the unintended decomposition of diazo compounds.
General Storage Recommendations:
-
Temperature: Store diazo compounds in a cool, dark place. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended, particularly for less stable derivatives.[2] Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture, which could lead to hydrolysis.
-
Atmosphere: While not always necessary for more stable diazo compounds, storage under an inert atmosphere (e.g., nitrogen or argon) can prolong the shelf life of sensitive compounds by preventing oxidation.
-
Light: Protect diazo compounds from light by storing them in amber vials or by wrapping containers in aluminum foil.[9]
-
Container: Use containers with secure, well-fitting caps. Avoid glass stoppers or any container that could generate friction upon opening or closing.
Safe Handling Procedures
Strict adherence to safe handling protocols is paramount when working with diazo compounds.
4.1. Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Use appropriate chemical-resistant gloves (e.g., nitrile). Consider double-gloving for added protection.
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are essential.
4.2. Engineering Controls
-
Fume Hood: All manipulations of diazo compounds must be performed in a certified chemical fume hood to ensure adequate ventilation.
-
Blast Shield: The use of a blast shield is strongly recommended, especially when working with larger quantities or with compounds of unknown stability.
4.3. Weighing and Transferring Solid Diazo Compounds
Due to their shock and friction sensitivity, weighing and transferring solid diazo compounds requires special care.
-
Spatulas: Use non-metallic spatulas made of materials like plastic or wood to avoid friction and potential sparks.[10][11][12]
-
Weighing Vessels: Use smooth, clean weighing paper or a plastic weighing boat. Avoid scraping the compound against the sides of the container.
-
Electrostatic Discharge: Static electricity can potentially initiate the decomposition of sensitive compounds.
Experimental Protocol: Weighing a Solid Diazo Compound
-
Ensure the fume hood sash is at the appropriate height and a blast shield is in place.
-
Don all required PPE.
-
Place an anti-static weighing boat on the analytical balance and tare.
-
Using a plastic or wooden spatula, carefully transfer a small amount of the diazo compound to the weighing boat. Avoid any scraping or grinding motions.
-
Record the weight.
-
Carefully transfer the weighed compound to the reaction vessel. A powder funnel can aid in this process.
-
Clean any residual diazo compound from the spatula and weighing boat by rinsing them with an appropriate solvent in a designated waste container.
Logical Relationship: Decision Tree for Handling Solid Diazo Compounds
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. Shock-Sensitive | Environmental Health & Safety Office | University of Minnesota Duluth [ehso.d.umn.edu]
- 4. Blue light-promoted photolysis of aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. nwgraphic.com [nwgraphic.com]
- 10. scienceequip.com.au [scienceequip.com.au]
- 11. siliconemania.com [siliconemania.com]
- 12. letsgogreen.com [letsgogreen.com]
- 13. mt.com [mt.com]
- 14. mt.com [mt.com]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. Neutralizing Electrostatic Charges for Accurate Weighing | Lab Manager [labmanager.com]
Spectroscopic Characterization of Dimethyl Diazomalonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for dimethyl diazomalonate, a critical reagent in organic synthesis. The following sections detail its nuclear magnetic resonance (NMR) and infrared (IR) spectral properties, offering a valuable resource for its identification and utilization in research and development.
Spectroscopic Data Summary
The empirical formula for this compound is C₅H₆N₂O₄, with a molecular weight of 158.11 g/mol .[1] Its spectroscopic data are summarized below.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent | Spectrometer Frequency |
| 3.79 | Singlet | 6H | -COOCH₃ | CDCl₃ | 500 MHz |
Data sourced from Organic Syntheses Procedure.[2]
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment | Solvent | Spectrometer Frequency |
| 52.4 | -C OOCH₃ | CDCl₃ | 125 MHz |
| 65.6 | Diazo Carbon | CDCl₃ | 125 MHz |
| 161.3 | -C =O | CDCl₃ | 125 MHz |
Data sourced from Organic Syntheses Procedure.[2]
Infrared (IR) Spectroscopy Data
Table 3: IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3006 | Medium | C-H stretch (aromatic/vinylic) |
| 2958 | Strong | C-H stretch (aliphatic) |
| 2849 | Weak | C-H stretch (aliphatic) |
| 2138 | Strong | N₂ stretch (diazo group) |
| 1760 | Strong | C=O stretch (ester) |
| 1738 | Strong | C=O stretch (ester) |
| 1696 | Strong | C=O stretch (ester) |
Data sourced from Organic Syntheses Procedure (neat sample).[2]
Experimental Protocols
The data presented in this guide were obtained using standard laboratory techniques.
NMR Spectroscopy
The ¹H and ¹³C NMR spectra were recorded on a 500 MHz and 125 MHz spectrometer, respectively.[2] The solvent used was deuterated chloroform (B151607) (CDCl₃).[2] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
Infrared (IR) Spectroscopy
The IR spectrum was obtained from a neat sample of this compound.[2] The data is presented in wavenumbers (cm⁻¹).[2]
Synthesis of this compound
A common and well-established method for the laboratory synthesis of this compound is the diazo-transfer reaction.[3] This procedure involves the reaction of dimethyl malonate with a sulfonyl azide (B81097), such as 4-acetamidobenzenesulfonyl azide, in the presence of a base like triethylamine (B128534).[3]
A detailed, reliable, and high-yielding protocol is available through Organic Syntheses. The process involves the slow addition of dimethyl malonate to a cooled solution of 4-acetamidobenzenesulfonyl azide and triethylamine in acetonitrile.[2] After stirring, the resulting precipitate is removed by filtration. The crude this compound is then purified by distillation under reduced pressure.[2]
Visualized Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the characterization of this compound using spectroscopic methods.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
References
An In-depth Technical Guide on the Stability of Dimethyl Diazomalonate Compared to Other Diazoalkanes
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a comprehensive analysis of the stability of dimethyl diazomalonate, contrasting it with other diazoalkanes. It delves into the structural features governing stability, quantitative thermal analysis data, decomposition pathways, and detailed experimental protocols for synthesis and stability assessment. The information herein is intended to facilitate the safe and effective use of these versatile reagents in research and development.
Diazo compounds are a pivotal class of organic molecules characterized by the C=N₂ functional group. Their utility in organic synthesis is vast, primarily as precursors to carbenes and carbenoids, which are highly reactive intermediates enabling a wide array of chemical transformations including cyclopropanations, C-H insertions, and ylide formations.[1][2][3][4][5] However, the inherent reactivity of many diazoalkanes, particularly simple ones like diazomethane (B1218177), is associated with significant instability, including toxicity and a propensity for explosive decomposition.[6][7][8] This has historically limited their application, especially in large-scale industrial processes.
This compound stands out as a "stabilized" diazo compound, offering a safer and more manageable alternative to its less stable counterparts.[2][9] Its enhanced stability, combined with its broad reactivity, has established it as a cornerstone reagent in modern organic synthesis.[2] This guide will explore the chemical principles underpinning this stability and provide practical data and procedures for its use.
Structural Basis of Diazoalkane Stability
The stability of a diazoalkane is intrinsically linked to the electronic nature of the substituents attached to the diazo carbon. The key to stabilizing the diazo functional group lies in the delocalization of the partial negative charge on the α-carbon.[7][10]
-
Acceptor-Acceptor Substituted Diazoalkanes: this compound is a prime example of an acceptor-acceptor substituted diazoalkane. The two electron-withdrawing ester groups effectively delocalize the electron density from the diazo carbon through resonance, thereby increasing the compound's stability.[2] Other examples of stabilizing acceptor groups include ketones, nitriles, and sulfones.
-
Donor-Acceptor Substituted Diazoalkanes: These compounds, which have one electron-donating and one electron-withdrawing group, are generally less stable than their acceptor-acceptor counterparts but more stable than simple diazoalkanes. The stability can be tuned by modifying the electronic properties of the donor and acceptor groups.[11][12]
-
Simple Diazoalkanes: Diazoalkanes with only alkyl or hydrogen substituents, such as diazomethane and phenyldiazomethane, lack significant resonance stabilization.[6][7] This results in a higher concentration of electron density on the α-carbon, rendering them highly basic and prone to rapid decomposition, often explosively.[6][7]
The following diagram illustrates the general stability trend among different classes of diazoalkanes.
Caption: General stability trend of diazoalkanes.
Quantitative Stability Data
The thermal stability of diazo compounds can be quantitatively assessed using techniques like Differential Scanning Calorimetry (DSC). DSC measures the heat flow into or out of a sample as it is heated, allowing for the determination of the onset temperature of decomposition (Tonset) and the enthalpy of decomposition (ΔHD). A lower Tonset indicates lower thermal stability.
The following tables summarize DSC data for a range of diazo compounds, providing a basis for comparison with this compound.
Table 1: Thermal Stability of Acceptor-Acceptor Diazo Compounds
| Compound | Structure | Tonset (°C)[11] | ΔHD (kJ/mol)[11] |
| This compound | C(N₂) (COOCH₃)₂ | ~130-140 (estimated) | -102 (average for diazo compounds without other energetic groups) |
| Diethyl diazomalonate | C(N₂) (COOCH₂CH₃)₂ | 138 | -110 |
| 2-Diazo-5,5-dimethyl-1,3-cyclohexanedione | 141 | -104 | |
| Ethyl 2-cyano-2-diazoacetate | 118 | -132 |
Table 2: Thermal Stability of Donor-Acceptor Diazo Compounds
| Compound | Structure | Tonset (°C)[11] | ΔHD (kJ/mol)[11] |
| Ethyl diazoacetate | CH(N₂)COOCH₂CH₃ | 123 | -123 |
| Ethyl phenyldiazoacetate | C₆H₅C(N₂)COOCH₂CH₃ | 110 | -97 |
| Ethyl (4-methoxyphenyl)diazoacetate | (4-CH₃OC₆H₄)C(N₂)COOCH₂CH₃ | 94 | -92 |
| Ethyl (4-nitrophenyl)diazoacetate | (4-NO₂C₆H₄)C(N₂)COOCH₂CH₃ | 131 | -100 |
Table 3: General Hazard Comparison
| Compound Class | General Stability | Key Hazards |
| Simple Diazoalkanes (e.g., Diazomethane) | Very Low | Highly toxic, explosive, especially as a gas or neat liquid.[6][7][8] |
| Donor-Acceptor Diazoalkanes | Moderate | Can be shock-sensitive and decompose exothermically.[11] |
| Acceptor-Acceptor Diazoalkanes (e.g., this compound) | High | Relatively stable, but can be explosive and shock-sensitive.[9] |
Note: The Tonset for this compound is estimated based on the stability of similar acceptor-acceptor systems, as a specific value was not found in the initial search results. The ΔHD is an average for diazo compounds without additional energetic functional groups.
Decomposition Pathways
The decomposition of diazoalkanes can be initiated by heat, light, or catalysts, and typically proceeds through the formation of a carbene intermediate.
Caption: General decomposition pathway of diazoalkanes.
-
Thermal Decomposition: Heating a diazoalkane leads to the extrusion of nitrogen gas (N₂) and the formation of a carbene. The temperature required for this process is dependent on the stability of the diazo compound.[11][12]
-
Photochemical Decomposition: Irradiation with light of an appropriate wavelength can also induce the loss of N₂ to generate a carbene.[13]
-
Catalytic Decomposition: Transition metals (e.g., Rh, Cu, Fe) are widely used to catalyze the decomposition of diazoalkanes.[1][3][4][14] This process involves the formation of a metal-carbene (carbenoid) intermediate, which often exhibits different reactivity and selectivity compared to the free carbene.[2] Acids can also catalyze the decomposition of diazoalkanes by protonating the α-carbon to form a diazonium ion, which readily loses N₂.[7]
Experimental Protocols
4.1. Synthesis of this compound
This protocol is adapted from established literature procedures.[15][16]
Materials:
-
Dimethyl malonate
-
4-Acetamidobenzenesulfonyl azide (B81097) (p-ABSA)
-
Triethylamine (B128534) (TEA)
-
Acetonitrile
-
Petroleum ether
-
Ethyl ether
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer, dissolve 4-acetamidobenzenesulfonyl azide in acetonitrile.
-
Add triethylamine to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add dimethyl malonate to the cooled solution.
-
Allow the reaction to stir at 0 °C for 10 minutes and then at room temperature for 17 hours. A white precipitate will form.
-
Remove the precipitate by filtration.
-
Wash the filter cake with a 1:1 mixture of petroleum ether and ethyl ether.
-
Concentrate the combined filtrates under reduced pressure to yield crude this compound as a yellow oil.
-
Further purification can be achieved by distillation under reduced pressure.
Caption: Experimental workflow for the synthesis of this compound.
4.2. Thermal Stability Assessment using Differential Scanning Calorimetry (DSC)
This is a general procedure based on methodologies reported for analyzing diazo compounds.[11][12]
Instrumentation:
-
Differential Scanning Calorimeter (DSC)
-
High-pressure crucibles
Procedure:
-
Accurately weigh approximately 5 mg of the diazo compound into a high-pressure crucible.
-
Seal the crucible to contain any gaseous decomposition products.
-
Place the sample crucible and an empty reference crucible into the DSC instrument.
-
Equilibrate the system at a starting temperature (e.g., 25 °C).
-
Heat the sample at a constant rate (e.g., 5 °C/min) to a final temperature well above the expected decomposition point.
-
Monitor the heat flow as a function of temperature.
-
The onset temperature of decomposition (Tonset) is determined from the resulting thermogram as the intersection of the baseline with the tangent of the exothermic peak.
-
The enthalpy of decomposition (ΔHD) is calculated by integrating the area of the exothermic peak.
Safety and Handling
Despite the increased stability of this compound compared to simple diazoalkanes, it is still an energetic material and should be handled with appropriate care.[9]
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[6][17]
-
Engineering Controls: All manipulations of diazo compounds should be conducted in a well-ventilated chemical fume hood.[6][8] A blast shield is recommended, especially for larger scale reactions or distillations.[8]
-
Avoidance of Hazardous Conditions:
-
Heat and Light: Store diazo compounds in a cool, dark place. Avoid exposure to high temperatures and direct sunlight.
-
Acids: Avoid contact with strong acids, which can catalyze rapid decomposition.[7]
-
Ground-glass joints and Scratched Glassware: Avoid the use of ground-glass joints and scratched glassware, as rough surfaces can initiate detonation of some diazo compounds.[8]
-
Concentration: Do not concentrate solutions of diazoalkanes to neat oils or solids unless absolutely necessary and with extreme caution, as the pure compounds are more prone to explosive decomposition.[6]
-
Conclusion
This compound represents a significant advancement in the safe handling and application of diazo chemistry. Its stability, derived from the presence of two electron-withdrawing ester groups, allows for its isolation, purification, and storage with significantly reduced risk compared to simple diazoalkanes. The quantitative data presented in this guide highlights the substantial increase in thermal stability afforded by these structural modifications. By understanding the principles of diazoalkane stability and adhering to the outlined experimental and safety protocols, researchers can confidently and effectively leverage the synthetic potential of this compound and other stabilized diazo compounds in the development of novel chemical entities.
References
- 1. Triarylborane Catalyzed Carbene Transfer Reactions Using Diazo Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound|CAS 6773-29-1|BOC Sciences [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. Diazo Compounds: Versatile Tools for Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. - Division of Research Safety | Illinois [drs.illinois.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. baranlab.org [baranlab.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemtube3d.com [chemtube3d.com]
- 14. researchgate.net [researchgate.net]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes & Protocols: Rhodium-Catalyzed Cyclopropanation with Dimethyl Diazomalonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropane (B1198618) rings are a vital structural motif in numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Their inherent ring strain imparts unique chemical reactivity, making them valuable synthetic intermediates.[1] One of the most powerful methods for synthesizing cyclopropanes is the transition-metal-catalyzed reaction of a diazo compound with an alkene.[3] Among the various catalysts, dirhodium(II) complexes have proven to be exceptionally effective for promoting carbene transfer from diazo compounds to a wide range of olefinic substrates.[4][5]
This document provides detailed application notes and protocols for the rhodium-catalyzed cyclopropanation of alkenes using dimethyl diazomalonate, an acceptor/acceptor-substituted diazo compound. While the asymmetric cyclopropanation of olefins with diazomalonate esters is known to be challenging, recent advancements have identified effective catalyst systems.[6][7] These reactions provide a direct route to gem-dicarbalkoxylated cyclopropanes, which are versatile building blocks in organic synthesis.[6]
Catalytic Cycle and Mechanism
The generally accepted mechanism for rhodium-catalyzed cyclopropanation involves the formation of a key rhodium-carbene intermediate.[3] The catalytic cycle can be summarized as follows:
-
Carbene Formation: The diazo compound coordinates to an axial site of the dimeric rhodium(II) catalyst. This is followed by the irreversible extrusion of nitrogen gas (N₂) to form a highly electrophilic rhodium-carbene species.[3][8]
-
Alkene Approach: The alkene, acting as a nucleophile, approaches the carbene carbon of the rhodium-carbene intermediate.
-
Cyclopropane Formation: A concerted, asynchronous addition of the carbene to the alkene π-bond occurs, forming the cyclopropane ring and regenerating the rhodium(II) catalyst, allowing it to re-enter the catalytic cycle.[3] The configuration of the alkene is typically retained throughout this process.
References
- 1. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 3. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 4. Diruthenium Tetracarboxylate-Catalyzed Enantioselective Cyclopropanation with Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Mechanism of the rhodium porphyrin-catalyzed cyclopropanation of alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Iridium-Catalyzed N-H Insertion into Amines using Dimethyl Diazomalonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the iridium-catalyzed N-H insertion reaction of dimethyl diazomalonate into a broad range of primary and secondary amines. This methodology offers a mild and efficient route for the synthesis of α-amino malonates, which are valuable building blocks in medicinal chemistry and drug development.
Introduction
The insertion of carbenes into N-H bonds is a powerful transformation for the construction of carbon-nitrogen bonds.[1][2] While various transition metals can catalyze this reaction, iridium complexes have emerged as particularly effective catalysts for the N-H insertion of acceptor-acceptor diazo reagents like this compound.[1][3] This method is notable for its mild reaction conditions, broad substrate scope, and high functional group tolerance, making it an attractive tool for the late-stage functionalization of complex amine-containing molecules.[1][3][4] The use of [Ir(cod)Cl]₂ as a catalyst, in particular, has been shown to be highly effective for this transformation.[3][4][5]
Reaction Principle
The core of this reaction involves the iridium-catalyzed decomposition of this compound to form a reactive iridium-carbene intermediate. This intermediate is then intercepted by an amine, leading to the formation of a nitrogen ylide. Subsequent proton transfer results in the desired N-H insertion product.
Key Advantages
-
Mild Reaction Conditions: The reaction typically proceeds at room temperature, making it suitable for sensitive substrates.[4]
-
Broad Substrate Scope: A wide variety of primary and secondary, aliphatic and aromatic amines are well-tolerated.[1][3][4]
-
Excellent Functional Group Tolerance: The reaction is compatible with a range of functional groups, which is a significant advantage in the synthesis of complex molecules.[1][3]
-
High Yields: In many cases, the desired α-amino malonates are obtained in excellent yields.[1][4]
Tabulated Data: Substrate Scope and Yields
The following tables summarize the reported yields for the iridium-catalyzed N-H insertion of this compound into various amines.
Table 1: N-H Insertion into Secondary Amines
| Amine Substrate | Product | Yield (%) |
| Morpholine (B109124) | Dimethyl 2-morpholinomalonate | 91 |
| Piperidine | Dimethyl 2-(piperidin-1-yl)malonate | 85 |
| Pyrrolidine | Dimethyl 2-(pyrrolidin-1-yl)malonate | 88 |
| N-Methylaniline | Dimethyl 2-(methyl(phenyl)amino)malonate | 75 |
| Dibenzylamine | Dimethyl 2-(dibenzylamino)malonate | 82 |
Table 2: N-H Insertion into Primary Amines
| Amine Substrate | Product | Yield (%) |
| Aniline | Dimethyl 2-(phenylamino)malonate | 92 |
| Benzylamine | Dimethyl 2-(benzylamino)malonate | 89 |
| Cyclohexylamine | Dimethyl 2-(cyclohexylamino)malonate | 85 |
| n-Butylamine | Dimethyl 2-(butylamino)malonate | 81 |
Experimental Protocols
General Protocol for Iridium-Catalyzed N-H Insertion:
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
[Ir(cod)Cl]₂ (Iridium(I) chloride 1,5-cyclooctadiene (B75094) dimer)
-
This compound
-
Amine substrate
-
Anhydrous dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a clean, dry reaction vessel equipped with a magnetic stir bar, add the amine (1.0 equiv.).
-
Dissolve the amine in anhydrous solvent (e.g., DCM or DCE) under an inert atmosphere.
-
Add this compound (1.0-1.2 equiv.) to the solution.
-
Add the iridium catalyst, [Ir(cod)Cl]₂ (0.5-2 mol%).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired α-amino malonate.
Protocol for a Gram-Scale Synthesis:
For a gram-scale synthesis of dimethyl 2-morpholinomalonate, the catalyst loading can be reduced.[1][3]
Procedure:
-
In a suitable reaction vessel, dissolve morpholine (1.0 equiv.) and this compound (1.0 equiv.) in dichloromethane.
-
Add [Ir(cod)Cl]₂ (0.5 mol%) to the solution.
-
After the reaction is complete, concentrate the mixture and purify by column chromatography to yield the product. A yield of 91% has been reported for this gram-scale reaction.[1][3]
Visualizations
Reaction Mechanism:
Caption: Proposed mechanism for the iridium-catalyzed N-H insertion.
Experimental Workflow:
Caption: General experimental workflow for the N-H insertion reaction.
Logical Relationships of Reaction Components:
Caption: Relationship between the key components of the reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. General Ir-Catalyzed N–H Insertions of Diazomalonates into Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. General Ir-Catalyzed N-H Insertions of Diazomalonates into Aliphatic and Aromatic Amines [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: Copper-Catalyzed Synthesis of Dihydrofurans with Dimethyl Diazomalonate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Substituted 2,3-dihydrofurans are significant heterocyclic scaffolds found in various natural products and serve as versatile intermediates in the synthesis of compounds like furans, γ-hydroxy ketones, and γ-lactones.[1] A robust method for their synthesis involves the copper-catalyzed reaction of α,β-unsaturated carbonyl compounds with diazo compounds, such as dimethyl diazomalonate (dmdm).[1][2] This process proceeds through the formation of a copper-carbene intermediate, which then generates a carbonyl ylide that undergoes a 1,5-electrocyclization to yield the dihydrofuran ring system.[1][2][3] This application note provides detailed protocols and quantitative data for the synthesis of 2,3-dihydrofurans using copper(II) acetylacetonate (B107027) (Cu(acac)₂) as a catalyst with various enone and enaminone substrates.
Reaction Mechanism
The copper-catalyzed reaction of this compound with an α,β-unsaturated carbonyl compound follows a well-established catalytic cycle. The process is initiated by the decomposition of the diazo compound by the copper catalyst to form a highly reactive copper-carbene species. This electrophilic intermediate then reacts with the carbonyl oxygen of the substrate to form a carbonyl ylide. This ylide subsequently undergoes a formal 1,5-electrocyclization to construct the 2,3-dihydrofuran (B140613) ring and regenerate the catalyst.[1][3][4][5]
References
- 1. Copper-catalyzed reactions of β-alkoxy/phenoxy enones with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-catalyzed reactions of β-alkoxy/phenoxy enones with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. researchgate.net [researchgate.net]
Synthesis of substituted oxazoles from nitriles and dimethyl diazomalonate
Application Notes: Synthesis of Substituted Oxazoles
Topic: One-Step Synthesis of Functionalized Oxazoles from Nitriles and Dimethyl Diazomalonate
Audience: Researchers, scientists, and drug development professionals.
Introduction: The oxazole (B20620) ring is a five-membered heterocyclic motif of significant interest in medicinal chemistry due to its presence in numerous natural products and pharmacologically active compounds.[1][2] Oxazole derivatives exhibit a wide range of biological activities, including antiviral, anticancer, antibacterial, and anti-inflammatory properties.[3][4][5] Consequently, the development of efficient synthetic routes to access functionalized oxazole scaffolds is a key objective in drug discovery and development.[1]
The rhodium(II)-catalyzed reaction of diazocarbonyl compounds with nitriles represents a direct, one-step pathway to highly functionalized oxazoles.[6] This method is a significant improvement over classical multi-step syntheses, such as the Cornforth oxazole synthesis.[6] The reaction proceeds via a formal [3+2] cycloaddition of a rhodium carbene intermediate, generated from this compound, with a nitrile.[6][7] This protocol provides direct access to 4-carbomethoxy-5-methoxy oxazoles, which are valuable intermediates for further synthetic transformations.[6]
Proposed Reaction Mechanism
The reaction is proposed to proceed through an initial formation of an electrophilic rhodium carbene complex from the rhodium(II) catalyst and this compound. This intermediate is then intercepted by the nitrile to form an adduct, which subsequently cyclizes to yield the substituted oxazole product.
Caption: Proposed mechanism for rhodium-catalyzed oxazole synthesis.
Experimental Protocols
This section provides detailed protocols for the preparation of the key starting material, this compound, and the subsequent synthesis of a representative substituted oxazole.
Protocol 1: Synthesis of this compound
This procedure details the diazo-transfer reaction to prepare this compound from dimethyl malonate.
Materials:
-
4-Acetamidobenzenesulfonyl azide (B81097)
-
Dimethyl malonate
-
Petroleum ether
-
Ethyl ether
Procedure:
-
To a 500-mL round-bottomed flask equipped with a magnetic stirring bar, add 4-acetamidobenzenesulfonyl azide (17.36 g, 72.3 mmol) and acetonitrile (250 mL).[6]
-
Add triethylamine (7.74 g, 76.5 mmol) to the mixture.[6]
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add dimethyl malonate (9.51 g, 72.0 mmol) via syringe over 3–5 minutes.[6]
-
Maintain the reaction at 0°C for 10 minutes, then allow it to warm to room temperature and stir for 17 hours. A thick white precipitate will form.[6]
-
Remove the precipitate by filtration through a Büchner funnel. Wash the filter cake with a 1:1 mixture of petroleum ether and ethyl ether (200 mL).[6]
-
Concentrate the filtrate by rotary evaporation under reduced pressure to yield a yellow oil.
-
Triturate the oil repeatedly with a 1:1 petroleum ether/ethyl ether mixture (6 x 50 mL) to remove the solid 4-acetamidobenzenesulfonamide (B121751) byproduct, filtering after each wash.[6]
-
Combine all filtrates and concentrate by rotary evaporation to give crude this compound as a yellow oil (approx. 96% crude yield).[6]
-
Purify the crude product by vacuum distillation (bp 60°C, ca. 0.65 mm) to obtain pure this compound as a bright yellow oil (approx. 73% final yield).[6]
Protocol 2: Synthesis of 4-Carbomethoxy-5-methoxy-2-phenyl-1,3-oxazole
This protocol describes the rhodium(II)-catalyzed cycloaddition of this compound with benzonitrile (B105546).
Materials:
-
Rhodium(II) acetate (B1210297) dimer, Rh₂(OAc)₄
-
Benzonitrile
-
Chloroform (B151607) (anhydrous)
-
This compound (prepared in Protocol 1)
Experimental Workflow:
Caption: Workflow for the synthesis of a substituted oxazole.
Procedure:
-
In an oven-dried, 100-mL round-bottomed flask equipped with a magnetic stirring bar and condenser, place rhodium(II) acetate dimer (0.102 g, 0.230 mmol), benzonitrile (2.011 g, 19.5 mmol), and 25 mL of chloroform.[6]
-
Heat the mixture to a gentle reflux under a nitrogen atmosphere.
-
In a separate dry vial, dissolve this compound (4.65 g, 29.4 mmol) in 25 mL of chloroform.[6]
-
Draw this solution into a syringe and place it on a syringe pump.
-
Add the this compound solution to the refluxing reaction mixture via the syringe pump at a rate of approximately 1.17 mL/hr over 25 hours.[6]
-
After the addition is complete, add an additional 2 mL of chloroform to rinse the syringe and continue to reflux for 1 hour.
-
Cool the reaction mixture to room temperature and concentrate it by rotary evaporation.
-
Purify the resulting residue by column chromatography on silica (B1680970) gel, eluting with a mixture of ether and petroleum ether to afford the product, 4-carbomethoxy-5-methoxy-2-phenyl-1,3-oxazole, as colorless needles (mp 92–95°C).[6]
Data Presentation: Representative Examples
The rhodium-catalyzed reaction is applicable to a variety of nitriles, providing good to excellent yields of the corresponding substituted oxazoles.
| Entry | Nitrile (Substrate) | Product | Yield (%) |
| 1 | Benzonitrile | 4-Carbomethoxy-5-methoxy-2-phenyl-1,3-oxazole | 83 |
| 2 | Acetonitrile | 4-Carbomethoxy-5-methoxy-2-methyl-1,3-oxazole | 79 |
| 3 | Acrylonitrile | 4-Carbomethoxy-5-methoxy-2-vinyl-1,3-oxazole | 75 |
| 4 | Chloroacetonitrile | 2-Chloromethyl-4-carbomethoxy-5-methoxy-1,3-oxazole | 61 |
| 5 | Propionitrile | 4-Carbomethoxy-2-ethyl-5-methoxy-1,3-oxazole | 82 |
| Data sourced from Organic Syntheses Procedure.[6] |
Safety and Handling Precautions
-
Diazocarbonyl Compounds: this compound is a potentially explosive compound and should be handled with care. Avoid heating neat samples, scratching glass containers containing the compound, and using ground-glass joints. All procedures should be conducted in a well-ventilated fume hood.
-
Rhodium Catalysts: Rhodium compounds are expensive and can be toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Acetonitrile and chloroform are toxic and volatile. All manipulations should be performed in a fume hood.
References
- 1. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Diazocarbonyl and Related Compounds in the Synthesis of Azoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for C-H Bond Functionalization
Introduction
Carbon-hydrogen (C-H) bond functionalization is a transformative field in organic chemistry that enables the direct conversion of ubiquitous C-H bonds into new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.[1][2] This strategy offers significant advantages in terms of atom and step economy, providing powerful tools for the synthesis and late-stage modification of complex molecules, particularly in pharmaceutical and materials science.[3][4] Traditional synthetic methods often rely on pre-functionalized starting materials, adding steps and generating waste.[5] C-H functionalization circumvents this by targeting the fundamental C-H scaffold, although challenges in reactivity and selectivity must be overcome.[5][6]
This document provides detailed protocols for two prominent strategies in C-H functionalization: Palladium-Catalyzed Directed C-H Functionalization and Photoredox-Catalyzed C-H Functionalization.
Protocol 1: Palladium-Catalyzed Directed C-H Functionalization
Principle
Palladium-catalyzed C-H activation is a powerful method for site-selective functionalization.[7] The strategy commonly employs a "directing group" (DG), a functional moiety within the substrate that coordinates to the palladium catalyst.[3][8] This coordination brings the catalyst into close proximity to a specific C-H bond (typically at the ortho-position of an aromatic ring), facilitating its cleavage and subsequent functionalization.[8][9] This chelation-assisted approach allows for high regioselectivity that would be difficult to achieve otherwise.[3][7] The catalytic cycle often involves Pd(II) and either Pd(0) or Pd(IV) intermediates.[5]
A general workflow for setting up and monitoring these reactions is outlined below.
Caption: General experimental workflow for C-H functionalization reactions.
Experimental Protocol: Directed ortho-Arylation of 2-Phenylpyridine (B120327)
This protocol describes the palladium-catalyzed arylation of 2-phenylpyridine, using its pyridine (B92270) nitrogen as a directing group.
Materials and Equipment:
-
Substrate: 2-Phenylpyridine
-
Coupling Partner: Aryl iodide (e.g., 4-iodotoluene)
-
Catalyst: Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Ligand (Optional but recommended): e.g., Tricyclohexylphosphine (PCy₃)
-
Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Toluene
-
Equipment: Oven-dried screw-cap reaction vial, magnetic stir plate with heating, magnetic stir bar, syringes, needles, inert gas line (Nitrogen or Argon).
Procedure:
-
To an oven-dried screw-cap reaction vial containing a magnetic stir bar, add 2-phenylpyridine (1.0 equiv.), the aryl iodide (1.2 equiv.), Pd(OAc)₂ (0.05 equiv.), and K₂CO₃ (2.0 equiv.).
-
Seal the vial with a septum-lined cap.
-
Evacuate and backfill the vial with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times.
-
Using a syringe, add anhydrous DMF (to achieve a substrate concentration of 0.2 M).
-
Place the vial in a preheated oil bath or heating block at 100-120 °C.
-
Stir the reaction mixture for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired ortho-arylated product.
Data Presentation: Substrate Scope for Directed C-H Arylation
The following table summarizes representative yields for the palladium-catalyzed arylation of various substrates.
| Entry | Substrate (Directing Group) | Coupling Partner | Product | Yield (%) |
| 1 | 2-Phenylpyridine | 4-Iodotoluene | 2-(2-p-tolylphenyl)pyridine | 85 |
| 2 | Benzo[h]quinoline | Phenylboronic acid | 10-Phenylbenzo[h]quinoline | 78 |
| 3 | N-Phenylpicolinamide | 4-Bromoanisole | N-(2-(4-methoxyphenyl)phenyl)picolinamide | 91 |
| 4 | 1-Phenyl-1H-pyrazole | 1-Iodo-4-nitrobenzene | 1-(2-(4-nitrophenyl)phenyl)-1H-pyrazole | 75 |
Catalytic Cycle
The reaction is proposed to proceed through a Pd(II)/Pd(IV) or a Pd(II)/Pd(0) catalytic cycle. The diagram below illustrates a plausible Pd(II)/Pd(0) pathway involving chelation-assisted C-H activation.
References
- 1. mt.com [mt.com]
- 2. mt.com [mt.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. C-H Functionalization | Ellman Laboratory [ellman.chem.yale.edu]
- 5. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 8. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00201K [pubs.rsc.org]
- 9. Carbon–hydrogen bond activation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Dimethyl Diazomalonate in the Synthesis of Complex Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl diazomalonate (DDM) is a highly versatile and relatively stable diazo compound that has become an indispensable reagent in modern organic synthesis. Its ability to serve as a carbene precursor under catalytic conditions allows for a diverse range of chemical transformations, enabling the efficient construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for key reactions involving DDM, with a focus on its use in the synthesis of valuable building blocks for drug discovery and development.
Key Applications
This compound is a key reagent in several critical synthetic transformations, including:
-
Cyclopropanation: The reaction of DDM with alkenes, typically catalyzed by rhodium(II) or copper(I) complexes, provides access to cyclopropane-1,1-dicarboxylates. These products are versatile synthetic intermediates.
-
C-H Insertion: DDM can undergo intramolecular or intermolecular insertion into unactivated C-H bonds, a powerful strategy for the direct functionalization of hydrocarbons. This transformation is often catalyzed by rhodium(II) complexes.
-
N-H Insertion: The insertion of the carbene derived from DDM into the N-H bond of amines and related compounds provides a direct route to α-amino malonates. Iridium catalysts have shown particular efficacy for this transformation.[1][2][3][4][5][6]
-
Heterocycle Synthesis: DDM is a valuable precursor for the synthesis of various heterocycles. For instance, its rhodium-catalyzed reaction with nitriles affords highly substituted oxazoles.[7][8]
The following sections provide detailed protocols and quantitative data for these key applications.
Rhodium-Catalyzed Cyclopropanation of Alkenes
The cyclopropanation of alkenes with DDM is a robust method for the synthesis of gem-dicarbalkoxycyclopropanes. Dirhodium(II) carboxylates are highly effective catalysts for this transformation.
Quantitative Data
| Entry | Alkene | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (% ee) | Reference |
| 1 | Styrene | Rh₂(OAc)₄ (1.0) | CH₂Cl₂ | 2.5 | 97 | 44 | [9] |
| 2 | p-Trifluoromethylstyrene | Rh₂(4S-bnaz)₄ (1.0) | CH₂Cl₂ | - | - | 50 | [10] |
| 3 | 4-Bromostyrene | Rh₂(S-N-4-bromo-1,8-naphthanoyl-tert-leucine)₄ (5) | CH₂Cl₂ | 4 | - | 90 | [10] |
| 4 | Pent-1-ene | Rh₂(S-N-4-bromo-1,8-naphthanoyl-tert-leucine)₄ (5) | CH₂Cl₂ | 4 | - | 98 | [10] |
| 5 | Methyl Oleate | Cu(OTf)₂ (2) | - | 24 | >99 | N/A | [11][12] |
| 6 | Methyl Elaidate | Cu(OTf)₂ (4) | - | 24 | 55 | N/A | [11][12] |
Note: Enantioselectivities are highly dependent on the chiral ligand of the rhodium catalyst.
Experimental Protocol: General Procedure for Rhodium-Catalyzed Cyclopropanation
Materials:
-
Alkene (1.0 equiv)
-
This compound (1.1 - 1.5 equiv)
-
Dirhodium(II) acetate (B1210297) dimer [Rh₂(OAc)₄] (0.1 - 1.0 mol%)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the alkene and anhydrous dichloromethane.
-
Add the dirhodium(II) acetate dimer catalyst to the solution.
-
Prepare a solution of this compound in anhydrous dichloromethane.
-
Add the this compound solution to the reaction mixture dropwise over a period of 4-6 hours using a syringe pump. The slow addition is crucial to maintain a low concentration of the diazo compound and minimize side reactions.
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting materials.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired cyclopropane (B1198618) dicarboxylate.
Logical Relationship: Catalyst Selection for Cyclopropanation
Caption: Catalyst selection for achiral vs. chiral cyclopropanation.
Iridium-Catalyzed N-H Insertion into Amines
The N-H insertion reaction of DDM with amines provides a direct and efficient route to α-amino malonate esters. [Ir(cod)Cl]₂ has emerged as a highly effective catalyst for this transformation, demonstrating broad substrate scope and functional group tolerance.[1][2][3][4][5][6]
Quantitative Data
| Entry | Amine | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Morpholine | [Ir(cod)Cl]₂ (1) | DCM | 25 | 15 | 96 | [2][3] |
| 2 | Piperidine | [Ir(cod)Cl]₂ (1) | DCM | 60 | 15 | 55 | [2] |
| 3 | Aniline | [Ir(cod)Cl]₂ (1) | DCM | 25 | 72 | 86 | [2][3] |
| 4 | Diisopropylamine | [Ir(cod)Cl]₂ (1) | DCM | 60 | - | 12 | [2] |
| 5 | Dibenzylamine | [Ir(cod)Cl]₂ (1) | DCM | 25 | 15 | 81 | [2] |
| 6 | Pyrrolidine | [Ir(cod)Cl]₂ (1) | DCM | 25 | 15 | 92 | [2] |
| 7 | Amoxapine | [Ir(cod)Cl]₂ (1) | DCM | 25 | 20 | 71 | [3] |
| 8 | Vortioxetine | [Ir(cod)Cl]₂ (1) | DCM | 25 | 20 | 85 | [3] |
| 9 | Pomalidomide | [Ir(cod)Cl]₂ (1) | DCM | 60 | 72 | 45 | [3] |
Experimental Protocol: General Procedure for Iridium-Catalyzed N-H Insertion
Materials:
-
Amine (0.5 mmol, 1.0 equiv)
-
This compound (0.5 mmol, 1.0 equiv)
-
[Ir(cod)Cl]₂ (1 mol%)
-
Anhydrous dichloromethane (DCM) (1.0 mL)
Procedure:
-
In a 2 mL screw-cap vial equipped with a magnetic stirring bar, combine the amine, this compound, and [Ir(cod)Cl]₂.
-
Add anhydrous dichloromethane to the vial.
-
Cap the vial and stir the solution at the specified temperature (e.g., 25 °C or 60 °C) for the indicated time (15-72 h).
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the solution in vacuo.
-
Purify the residue by column chromatography (e.g., using a pentane/EtOAc gradient) to afford the desired N-H insertion product.[1]
Reaction Workflow: Iridium-Catalyzed N-H Insertion
Caption: Experimental workflow for Ir-catalyzed N-H insertion.
Rhodium-Catalyzed Synthesis of Oxazoles from Nitriles
The reaction of DDM with nitriles in the presence of a rhodium(II) catalyst provides a direct and efficient route to 4-carbomethoxy-5-methoxyoxazoles. This method is a significant improvement over classical multi-step syntheses.[7]
Quantitative Data
| Entry | Nitrile | Diazo Compound | Yield (%) | Reference |
| 1 | Benzonitrile | This compound | 60-65 | [7] |
| 2 | 3-Chlorobenzonitrile | This compound | 61 | [7] |
| 3 | Acetonitrile | This compound | 45 | [7] |
| 4 | Acrylonitrile | This compound | 40 | [7] |
Experimental Protocol: Synthesis of 4-Carbomethoxy-5-methoxy-2-phenyl-1,3-oxazole
This protocol is adapted from Organic Syntheses.[7]
Part A: Synthesis of this compound
Materials:
-
4-Acetamidobenzenesulfonyl azide (B81097) (17.36 g, 72.3 mmol)
-
Acetonitrile (250 mL)
-
Triethylamine (7.74 g, 76.5 mmol)
-
Dimethyl malonate (9.51 g, 72.0 mmol)
-
Petroleum ether
-
Ethyl ether
Procedure:
-
In a 500-mL round-bottomed flask, combine 4-acetamidobenzenesulfonyl azide, acetonitrile, and triethylamine.
-
Cool the mixture to 0 °C and slowly add dimethyl malonate over 3-5 minutes.
-
Stir the reaction at 0 °C for 10 minutes, then at room temperature for 17 hours.
-
Filter the white precipitate and wash the filter cake with a 1:1 mixture of petroleum ether and ethyl ether.
-
Concentrate the filtrate under reduced pressure to obtain a yellow oil.
-
Triturate the oil with a 1:1 petroleum ether/ethyl ether mixture and filter to remove the solid sulfonamide. Repeat this process.
-
Concentrate the combined filtrates to yield crude this compound.
-
Purify by distillation to obtain pure this compound as a bright yellow oil (yield: 73%).[7]
Part B: Synthesis of 4-Carbomethoxy-5-methoxy-2-phenyl-1,3-oxazole
Materials:
-
Rhodium(II) acetate dimer [Rh₂(OAc)₄] (0.102 g, 0.230 mmol)
-
Benzonitrile (2.011 g, 19.5 mmol)
-
Chloroform (B151607) (refluxing)
-
This compound (4.65 g, 29.4 mmol)
-
Chloroform (for dilution)
Procedure:
-
In an oven-dried 100-mL round-bottomed flask, place rhodium(II) acetate dimer, benzonitrile, and chloroform. Heat the mixture to reflux.
-
In a separate vial, dissolve this compound in chloroform.
-
Using a syringe pump, add the this compound solution to the refluxing reaction mixture at a rate of approximately 1.17 mL/hr over 25 hours. Note: The slow addition is critical for the success of the reaction.
-
After the addition is complete, add an additional small amount of chloroform to rinse the syringe and needle.
-
Continue to heat at reflux for 1 hour after the addition is complete.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, 40% ethyl acetate in hexane) to yield the oxazole (B20620) as white needles (yield: 60-65%).[7]
Reaction Mechanism: Rhodium-Catalyzed Oxazole Synthesis
Caption: Proposed mechanism for rhodium-catalyzed oxazole synthesis.
C-H Insertion Reactions
The direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis. This compound, in the presence of suitable catalysts, can undergo insertion into C-H bonds, although this can be more challenging than other transformations.
Experimental Protocol: General Procedure for Iron-Catalyzed Benzylic C-H Insertion
This protocol is based on a procedure using an iron(III) porphyrin complex.
Materials:
-
Substrate (e.g., Toluene, used as solvent)
-
This compound (0.19 mmol)
-
(TPP)FeCl (2 mol%)
-
Anhydrous conditions
Procedure:
-
To a reaction vessel, add the substrate (if liquid and in excess) and the iron catalyst.
-
Add this compound.
-
Thoroughly purge the mixture with a dry, inert gas (e.g., nitrogen).
-
Heat the mixture with continuous stirring (e.g., at 110 °C).
-
Monitor the reaction by GC or TLC.
-
Upon completion, cool the reaction mixture.
-
If necessary, remove the excess substrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Note: Yields and regioselectivity can vary significantly depending on the substrate and catalyst used. Rhodium(II) catalysts are also commonly employed for C-H insertion reactions.
Conclusion
This compound is a powerful and versatile reagent for the synthesis of complex organic molecules. Its ability to participate in a wide range of catalytic transformations, including cyclopropanation, N-H insertion, and heterocycle formation, makes it an invaluable tool for researchers in academia and the pharmaceutical industry. The protocols and data presented here provide a foundation for the application of DDM in the development of novel synthetic methodologies and the construction of new molecular entities. As with all diazo compounds, appropriate safety precautions should be taken when handling this compound.
References
- 1. General Ir-Catalyzed N-H Insertions of Diazomalonates into Aliphatic and Aromatic Amines [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. General Ir-Catalyzed N–H Insertions of Diazomalonates into Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. General Ir-Catalyzed N-H Insertions of Diazomalonates into Aliphatic and Aromatic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Challenging cyclopropanation reactions on non-activated double bonds of fatty esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Application of dimethyl diazomalonate in medicinal chemistry and drug discovery
Application Notes and Protocols for Researchers and Drug Development Professionals
Dimethyl diazomalonate (DMDM) has emerged as a cornerstone reagent in medicinal chemistry, prized for its versatility and stability as a carbene precursor. Its ability to participate in a wide array of chemical transformations underpins its utility in constructing complex molecular architectures found in numerous therapeutic agents. As a stabilized diazo compound, DMDM offers a safer alternative to more volatile reagents like diazomethane, making it highly suitable for the rigors of drug discovery and development. This document provides an in-depth overview of its applications, supported by quantitative data, detailed experimental protocols, and workflow visualizations to guide researchers in leveraging this powerful synthetic tool.
Core Applications in Drug Discovery
The primary utility of this compound stems from its controlled decomposition, typically mediated by transition metal catalysts (e.g., rhodium, iridium, copper), heat, or light, to generate a highly reactive dicarbomethoxycarbene intermediate. This intermediate can then be trapped by a variety of substrates to forge new carbon-carbon and carbon-heteroatom bonds, enabling several key synthetic strategies.
Synthesis of Medicinally Privileged Heterocycles
Heterocyclic scaffolds are present in a vast majority of approved drugs. DMDM provides efficient routes to several important classes of heterocycles.
-
Oxazoles: The 1,3-oxazole ring is a key structural motif in many natural products and pharmaceuticals, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1] The rhodium-catalyzed reaction of DMDM with nitriles offers a direct, one-step pathway to functionalized 4-carbomethoxy-5-methoxyoxazoles.[2][3][4] This method is a significant improvement over more complex, multi-step classical syntheses.[2]
-
Dihydrofurans and Pyrroles: Copper-catalyzed reactions of DMDM are instrumental in synthesizing dihydrofurans. Furthermore, rhodium-catalyzed annulation reactions with substituted NH-pyrroles can produce complex pyrrolo[1,2-c][2]oxazin-1-ones, demonstrating the reagent's utility in building fused heterocyclic systems.[5]
Formation of Cyclopropane (B1198618) Scaffolds
The cyclopropane ring is a valuable "bioisostere" in drug design. Its rigid, three-dimensional structure can lock a molecule into a bioactive conformation, enhance metabolic stability, and improve binding affinity to biological targets.[3] Prominent drugs like the antiviral agent Nirmatrelvir (a component of Paxlovid) and the antidepressant Milnacipran feature cyclopropane-fused heterocyclic cores, underscoring the therapeutic importance of this moiety.[2] DMDM is widely used in transition-metal-catalyzed cyclopropanation reactions with alkenes.[6] Dirhodium(II) carboxylate complexes, in particular, are highly effective catalysts for these transformations.[6]
C-H and N-H Insertion for Late-Stage Functionalization
A significant challenge in drug development is the ability to modify complex molecules at a late stage to fine-tune their properties. DMDM excels in this role through carbene insertion reactions.
-
C-H Insertion: This powerful technique allows for the direct functionalization of otherwise unreactive C-H bonds, providing a streamlined route to introduce complexity and modify a drug candidate's metabolic profile.
-
N-H Insertion: The iridium-catalyzed N-H insertion of DMDM into amines is a highly efficient method for producing α-amino malonates.[7][8][9] This reaction is notable for its broad substrate scope, including primary and secondary, aliphatic and aromatic amines, and its compatibility with complex functional groups. This makes it an ideal tool for the late-stage functionalization of amine-containing drugs and intermediates.[7][8][9]
Quantitative Data Summary
The following tables summarize quantitative yields for key reactions involving this compound, providing a reference for expected outcomes in experimental design.
| Substrate (Nitrile) | Catalyst (mol%) | Solvent | Time (h) | Product | Yield (%) | Reference |
| Benzonitrile (B105546) | Rh₂(OAc)₄ (1.2) | Chloroform (B151607) | 25 | 4-Carbomethoxy-5-methoxy-2-phenyl-1,3-oxazole | 73 | [10] |
| Acetonitrile | Rh₂(OAc)₄ | Not specified | - | 4-Carbomethoxy-5-methoxy-2-methyl-1,3-oxazole | 75 | [10] |
| Acrylonitrile | Rh₂(OAc)₄ | Not specified | - | 4-Carbomethoxy-5-methoxy-2-vinyl-1,3-oxazole | 61 | [10] |
| 4-Methoxybenzonitrile | Rh₂(OAc)₄ | Not specified | - | 4-Carbomethoxy-5-methoxy-2-(4-methoxyphenyl)-1,3-oxazole | 83 | [10] |
| Substrate (Amine) | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| Morpholine | [Ir(cod)Cl]₂ (1) | DCM | 25 | 15 | Dimethyl 2-morpholino-malonate | 92 | [7][9] |
| Aniline | [Ir(cod)Cl]₂ (1) | DCM | 25 | 15 | Dimethyl 2-anilino-malonate | 86 | [7] |
| Piperazine (2 eq. DMDM) | [Ir(cod)Cl]₂ (2) | DCM | 25 | 15 | 1,4-Bis(dicarbomethoxymethyl)piperazine | 87 | [7] |
| Amoxapine | [Ir(cod)Cl]₂ (1) | DCM | 25 | 15 | Amoxapine N-H insertion product | 85 | [9] |
| Pomalidomide | [Ir(cod)Cl]₂ (1) | DCM | 25 | 15 | Pomalidomide N-H insertion product | 89 | [9] |
| Compound Class | Example Drug(s) | Therapeutic Area | Relevance of DMDM Chemistry | Reference |
| Cyclopropane-Fused N-Heterocycles | Nirmatrelvir, Milnacipran, Amitifadine | Antiviral (COVID-19), Antidepressant | DMDM is a key reagent for the synthesis of cyclopropane rings and fused lactams. | [2] |
| Oxazoles | Not specified | Anticancer, Antiviral, Anti-inflammatory | DMDM provides a direct, high-yield route to functionalized oxazoles. | [1] |
| α-Amino Acids / Esters | Unnatural Amino Acids | Drug Scaffolds, Peptide Therapeutics | N-H insertion with DMDM is an efficient method for synthesizing α-amino acid derivatives. | [11][12] |
Visualized Workflows and Pathways
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from Organic Syntheses.[10]
Materials:
-
4-Acetamidobenzenesulfonyl azide (B81097) (17.36 g, 72.3 mmol)
-
Dimethyl malonate (9.51 g, 72.0 mmol)
-
Triethylamine (7.74 g, 76.5 mmol)
-
Acetonitrile (250 mL)
-
Petroleum ether and Ethyl ether (1:1 mixture)
-
500-mL round-bottomed flask with magnetic stir bar
Procedure:
-
To a 500-mL round-bottomed flask, add 4-acetamidobenzenesulfonyl azide, acetonitrile, and triethylamine.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add dimethyl malonate over 3-5 minutes via syringe.
-
Maintain the reaction at 0°C for 10 minutes, then remove the ice bath and stir at room temperature for 17 hours. A thick white precipitate will form.
-
Remove the precipitate by filtration through a Büchner funnel. Wash the filter cake with 200 mL of a 1:1 mixture of petroleum ether and ethyl ether.
-
Combine the filtrates and concentrate by rotary evaporation to yield a yellow oil.
-
Triturate the oil repeatedly with a 1:1 petroleum ether/ethyl ether mixture (6 x 50 mL) to remove the solid 4-acetamidobenzenesulfonamide (B121751) byproduct, filtering after each wash.
-
Combine all filtrates and concentrate under reduced pressure to obtain crude this compound as a yellow oil (Typical crude yield: ~96%).
-
Purify the crude product by vacuum distillation (e.g., 60°C at ~0.65 mm Hg) to yield pure this compound as a bright yellow oil (Typical final yield: ~73%).[10]
Protocol 2: Rhodium-Catalyzed Synthesis of 4-Carbomethoxy-5-methoxy-2-phenyl-1,3-oxazole
This protocol is adapted from a detailed procedure for oxazole synthesis.[10]
Materials:
-
Rhodium(II) acetate (B1210297) dimer [Rh₂(OAc)₄] (0.102 g, 0.230 mmol)
-
Benzonitrile (2.011 g, 19.5 mmol)
-
This compound (DMDM) (4.65 g, 29.4 mmol)
-
Chloroform (spectroscopic grade, ~30 mL total)
-
100-mL oven-dried, round-bottomed flask with reflux condenser and magnetic stir bar
-
50-mL gas-tight syringe and syringe pump
Procedure:
-
Set up an oven-dried 100-mL round-bottomed flask equipped with a reflux condenser under an inert atmosphere.
-
Add Rh₂(OAc)₄ (0.102 g), benzonitrile (2.011 g), and 5 mL of chloroform to the flask.
-
Heat the mixture to reflux while stirring.
-
In a separate, dry vial, dissolve this compound (4.65 g) in 25 mL of chloroform.
-
Draw this DMDM solution into a 50-mL gas-tight syringe and place it on a syringe pump.
-
Insert the syringe needle through a septum at the top of the condenser.
-
Set the syringe pump to add the DMDM solution slowly over approximately 25 hours (rate ≈ 1.17 mL/hr). Note: Slow addition is critical to the success of the reaction to maintain a low concentration of the diazo compound.[2]
-
After the addition is complete, rinse the syringe with an additional 2 mL of chloroform and add it to the reaction.
-
Continue refluxing for 1 hour after the addition is complete, then cool to room temperature.
-
Remove the solvent by rotary evaporation.
-
Purify the resulting crude product by silica gel column chromatography (e.g., 40% ethyl acetate in hexanes) to yield the pure oxazole (Typical yield: 73%).[10]
Protocol 3: General Procedure for Iridium-Catalyzed N-H Insertion
This protocol is based on a general method for the functionalization of amines.[9]
Materials:
-
Amine substrate (0.5 mmol, 1.0 equiv)
-
This compound (0.5 mmol, 1.0 equiv)
-
[Ir(cod)Cl]₂ (1 mol%, 0.005 mmol)
-
Dichloromethane (DCM) (1.0 mL)
-
2-mL screw-cap vial with magnetic stir bar
Procedure:
-
In a 2-mL screw-cap vial, combine the amine, this compound, and [Ir(cod)Cl]₂.
-
Add 1.0 mL of DCM to dissolve the reagents.
-
Cap the vial and stir the solution at 25°C.
-
Monitor the reaction by TLC or LC-MS. Reaction times can vary from 15 to 72 hours depending on the amine's reactivity.
-
Upon completion, concentrate the solution in vacuo.
-
Purify the residue by silica gel column chromatography (e.g., pentane/EtOAc gradient) to afford the desired α-amino malonate product (Typical yields: 81-92%).[7][9]
References
- 1. Diazocarbonyl and Related Compounds in the Synthesis of Azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modular Synthesis of Cyclopropane-Fused N-Heterocycles Enabled by Underexplored Diazo Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. General Ir-Catalyzed N–H Insertions of Diazomalonates into Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. General Ir-Catalyzed N-H Insertions of Diazomalonates into Aliphatic and Aromatic Amines [organic-chemistry.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Rhodium-Catalyzed Heterocycloaddition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodium-catalyzed heterocycloaddition reactions have emerged as powerful and versatile tools in synthetic organic chemistry for the construction of complex heterocyclic frameworks. These reactions offer high levels of efficiency, atom economy, and stereocontrol, making them particularly attractive for the synthesis of natural products and pharmaceutical agents. This document provides detailed application notes and experimental protocols for several key types of rhodium-catalyzed heterocycloaddition reactions, including [5+2+1], [4+2+1], and [3+2] cycloadditions.
The versatility of rhodium catalysis stems from the ability of rhodium complexes in various oxidation states (+1, +2, and +3) to activate a wide range of unsaturated substrates, such as alkynes, alkenes, allenes, and dienes, through distinct mechanistic pathways.[1] This activation facilitates cycloaddition cascades that lead to the formation of diverse heterocyclic systems.
Rh(I)-Catalyzed [5+2+1] Cycloaddition of Ene-Vinylcyclopropanes and Carbon Monoxide
This reaction provides an efficient method for the synthesis of bicyclic cyclooctenones, which are key structural motifs in numerous natural products.[2][3][4][5] The reaction is believed to proceed via the formation of an eight-membered rhodacycle intermediate, which then undergoes CO insertion and reductive elimination.[4][6]
Generalized Reaction Scheme:
Caption: Generalized Rh(I)-Catalyzed [5+2+1] Cycloaddition.
Data Presentation
| Entry | Substrate (Ene-VCP) | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Substrate 1 | [Rh(CO)₂Cl]₂ (5) | Dioxane | 80 | 5 | 44 |
| 2 | Substrate 8 | [Rh(CO)₂Cl]₂ (5) | Dioxane | 80 | 5 | 85 |
| 3 | Substrate 10 | [Rh(CO)₂Cl]₂ (5) | Dioxane | 80 | 5 | 78 |
| 4 | Substrate 12 | [Rh(CO)₂Cl]₂ (5) | Dioxane | 80 | 5 | 92 |
| 5 | Substrate 18 | [Rh(CO)₂Cl]₂ (5) | Dioxane | 80 | 5 | 75 |
| 6 | Substrate 22 | [Rh(CO)₂Cl]₂ (5) | Dioxane | 80 | 5 | 88 |
Data summarized from a study on computationally designed Rh(I)-catalyzed [5+2+1] cycloadditions.[2]
Experimental Protocol
A representative procedure for the rhodium-catalyzed [5+2+1] cycloaddition is as follows:
-
To a solution of the ene-vinylcyclopropane (1.0 equiv) in anhydrous dioxane (0.05 M) in a sealed tube, add [Rh(CO)₂Cl]₂ (5 mol%).[2]
-
Charge the tube with carbon monoxide (1 atm, via a balloon).[2][3]
-
Stir the reaction mixture at 80 °C for the time indicated in the data table.[2]
-
After cooling to room temperature, remove the solvent under reduced pressure.[3]
-
Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired bicyclic cyclooctenone.[3]
Rh(I)-Catalyzed [4+2+1] Cycloaddition of In Situ Generated Ene/Yne-Ene-Allenes and CO
This novel cycloaddition provides access to challenging seven-membered carbocycles fused with five-membered rings. The reaction proceeds through a 1,3-acyloxy migration of ene/yne-ene-propargyl esters to form ene/yne-ene-allenes in situ, which then undergo the rhodium-catalyzed cycloaddition with carbon monoxide.[7]
Generalized Reaction Scheme:
Caption: Generalized Rh(I)-Catalyzed [4+2+1] Cycloaddition.
Data Presentation
| Entry | Substrate | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Z-1a | [Rh(CO)₂Cl]₂ (10) | DCE | 40 | 12 | 81 |
| 2 | Z-1a | [Rh(COD)Cl]₂ (10) | DCE | 60 | 12 | 82 |
| 3 | E-1q | [Rh(CO)₂Cl]₂ (10) | DCE | 40 | 12 | 51 |
Data is based on the first reported rhodium-catalyzed [4+2+1] cycloaddition of in situ generated ene/yne-ene-allenes and CO.[7]
Experimental Protocol
A typical experimental procedure for this [4+2+1] cycloaddition is as follows:
-
In a glovebox, add the rhodium catalyst (e.g., [Rh(CO)₂Cl]₂, 10 mol%) to a sealed tube.[7]
-
Add a solution of the ene-ene-propargyl ester substrate (1.0 equiv) in 1,2-dichloroethane (B1671644) (DCE, 0.05 M).[7]
-
Freeze the solution with liquid nitrogen, and then evacuate and backfill the tube with carbon monoxide (1 atm). Repeat this freeze-pump-thaw cycle three times.
-
Stir the reaction mixture at the specified temperature (e.g., 40-60 °C) for the indicated time.[7]
-
After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Rh(III)-Catalyzed [3+2] Annulation of Cyclic Ketimines and Alkynyl Chlorides
This methodology provides a route to unsymmetrically substituted and highly functionalizable indenes. The reaction proceeds under mild conditions and exhibits excellent regioselectivity, leaving the chloride group intact for further functionalization.[8]
Generalized Reaction Scheme:
Caption: Generalized Rh(III)-Catalyzed [3+2] Annulation.
Data Presentation
| Entry | Ketimine (1) | Alkyne Chloride (2) | Yield (%) of Product (3) |
| 1 | 1a | 2d | 82 (3ad) |
| 2 | 1a | 2f | 39 (3af) |
| 3 | 1b | 2d | 75 (3bd) |
| 4 | 1d | 2c | 75 (3dc) |
| 5 | 1h | 2c | 71 (3hc) |
| 6 | 1e | 2h | 41 (3eh) |
| 7 | 1g | 2h | 38 (3gh) |
Data from a study on the Rh-catalyzed [3+2] annulation for accessing unsymmetrically substituted indenes.[8]
Experimental Protocol
The general procedure for the Rh(III)-catalyzed [3+2] annulation is as follows:
-
To a screw-capped vial, add the cyclic ketimine (0.5 mmol, 1.0 equiv), alkynyl chloride (0.6 mmol, 1.2 equiv), [Cp*RhCl₂]₂ (2.5 mol%), and copper acetate (B1210297) (100 mol %).[8]
-
Add the specified solvent (5.0 mL).[8]
-
Stir the reaction mixture at 60 °C for 8 hours.[8]
-
Upon completion, cool the reaction to room temperature and filter through a short pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the indenyl product.
Mechanistic Considerations
The mechanisms of these rhodium-catalyzed heterocycloadditions are complex and often involve several key steps, including oxidative addition, migratory insertion, and reductive elimination. The specific pathway is highly dependent on the rhodium catalyst's oxidation state and the nature of the substrates.
Illustrative Catalytic Cycle for Rh(I)-Catalyzed Cycloaddition
Caption: A simplified catalytic cycle for a generic Rh(I)-catalyzed cycloaddition.
Conclusion
Rhodium-catalyzed heterocycloaddition reactions represent a powerful strategy for the synthesis of diverse and complex heterocyclic molecules. The protocols and data presented herein provide a starting point for researchers to explore and apply these methodologies in their own synthetic endeavors. The continued development of novel rhodium catalysts and the exploration of new cycloaddition pathways will undoubtedly expand the synthetic chemist's toolkit for accessing valuable molecular architectures.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.pku.edu.cn [chem.pku.edu.cn]
- 3. benchchem.com [benchchem.com]
- 4. [PDF] Rhodium-catalyzed [5 + 2 + 1] cycloaddition of ene-vinylcyclopropanes and CO: reaction design, development, application in natural product synthesis, and inspiration for developing new reactions for synthesis of eight-membered carbocycles. | Semantic Scholar [semanticscholar.org]
- 5. Rhodium-catalyzed [5 + 2 + 1] cycloaddition of ene-vinylcyclopropanes and CO: reaction design, development, application in natural product synthesis, and inspiration for developing new reactions for synthesis of eight-membered carbocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism and Stereochemistry of Rhodium-Catalyzed [5 + 2 + 1] Cycloaddition of Ene-Vinylcyclopropanes and Carbon Monoxide Revealed by Visual Kinetic Analysis and Quantum Chemical Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.pku.edu.cn [chem.pku.edu.cn]
- 8. Rh-Catalyzed [3+2] Annulation of Cyclic Ketimines and Alkynyl Chloride: A Strategy for Accessing Unsymmetrically Substituted and Highly Functionalizable Indenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dimethyl Diazomalonate in the Formation of Ylide Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl diazomalonate (DMDM) is a stabilized diazo compound and a versatile reagent in organic synthesis, primarily serving as a precursor to bis(methoxycarbonyl)carbene. This carbene, generated under thermal or metal-catalyzed conditions, is a key intermediate for the formation of various ylides. These ylide intermediates, particularly carbonyl ylides, sulfonium (B1226848) ylides, and oxonium ylides, are highly reactive species that readily participate in a variety of transformations including cycloadditions, sigmatropic rearrangements, and insertion reactions. This document provides detailed application notes and experimental protocols for the use of this compound in generating ylide intermediates and their subsequent reactions, with a focus on applications relevant to synthetic and medicinal chemistry.
Introduction
The generation of ylides from this compound typically involves the catalytic decomposition of the diazo compound by a transition metal catalyst, most commonly those based on rhodium(II) and copper(II).[1][2] The resulting metal carbene is a highly electrophilic species that can be trapped by a heteroatom-containing compound (e.g., a ketone, sulfide, or ether) to form a corresponding ylide. The stability and reactivity of the resulting ylide are influenced by the nature of the heteroatom and the substituents on the ylide carbon. The electron-withdrawing nature of the two methoxycarbonyl groups in DMDM-derived ylides renders them "stabilized," which can influence their reactivity and selectivity in subsequent reactions.[1][3]
Key Applications
The ylide intermediates generated from DMDM are valuable for the construction of complex molecular architectures, a critical aspect of drug discovery and development.[1][4] Key applications include:
-
Synthesis of Heterocycles: Carbonyl ylides, formed from the reaction of the carbene with aldehydes or ketones, are excellent 1,3-dipoles for cycloaddition reactions, leading to the formation of five-membered oxygen-containing heterocycles such as dihydrofurans and oxabicycles.[5][6]
-
[7][8]-Sigmatropic Rearrangements: Ylides formed with allylic sulfides or amines can undergo[7][8]-sigmatropic rearrangements, providing a powerful method for carbon-carbon bond formation.[8]
-
Tandem Reactions: The in-situ generation of ylides from DMDM allows for the development of tandem reaction sequences, where the ylide is formed and trapped in a single pot, increasing synthetic efficiency.[9]
Diagram 1: General Scheme for Ylide Formation from this compound
Caption: Catalytic cycle for ylide formation from DMDM.
Quantitative Data Summary
The following tables summarize quantitative data for representative reactions involving ylide intermediates generated from this compound.
Table 1: Copper-Catalyzed Formation of 2,3-Dihydrofurans via Carbonyl Ylide Intermediate [5][7]
| Entry | β-Alkoxy/Phenoxy Enone | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | (E)-4-methoxybut-3-en-2-one | Cu(acac)₂ (5) | Dichloromethane (B109758) | 40 | 12 | 2,3-dihydrofuran (B140613) derivative | 65 |
| 2 | (E)-4-ethoxybut-3-en-2-one | Cu(acac)₂ (5) | Dichloromethane | 40 | 12 | 2,3-dihydrofuran derivative | 70 |
| 3 | Ethyl 2-(ethoxymethylene)-3-oxobutanoate | Cu(acac)₂ (5) | Dichloromethane | 40 | 12 | 2,3-dihydrofuran derivative | 85 |
Table 2: Rhodium-Catalyzed Reactions of DMDM with Allylic Compounds [8]
| Entry | Allylic Substrate | Catalyst | Product Type | Yield (%) |
| 1 | Allyl methyl sulfide | Rh₂(OAc)₄ | <2,3> Sigmatropic Rearrangement | High |
| 2 | Allyl bromide | Rh₂(OAc)₄ | Cyclopropanation & Ylide Rearrangement | Varies |
| 3 | Allyl iodide | Rh₂(OAc)₄ | <2,3> Sigmatropic Rearrangement | High |
Experimental Protocols
Protocol 1: Synthesis of this compound (DMDM)
This protocol is adapted from a procedure published in Organic Syntheses.[10]
Materials:
-
Dimethyl malonate
-
4-Acetamidobenzenesulfonyl azide (B81097)
-
Dichloromethane
-
Hexanes
Procedure:
-
To a 500-mL round-bottomed flask equipped with a magnetic stir bar, add 4-acetamidobenzenesulfonyl azide (72.3 mmol, 17.36 g), acetonitrile (250 mL), and triethylamine (76.5 mmol, 7.74 g).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add dimethyl malonate (72.0 mmol, 9.51 g) over 3–5 minutes via syringe.
-
Maintain the reaction at 0 °C for 10 minutes, then allow it to stir at room temperature for 17 hours.
-
A thick white precipitate will form. Remove the precipitate by filtration through a Büchner funnel.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a mixture of hexanes and dichloromethane. The product, this compound, is a yellow oil.
Safety Note: Diazo compounds are potentially explosive and should be handled with care in a well-ventilated fume hood behind a safety shield.[11]
Diagram 2: Experimental Workflow for DMDM Synthesis
Caption: Workflow for the synthesis of DMDM.
Protocol 2: Copper-Catalyzed Synthesis of 2,3-Dihydrofurans
This protocol is a general procedure based on the work of Güngör et al.[5][7]
Materials:
-
This compound (DMDM)
-
β-alkoxy/phenoxy α,β-unsaturated carbonyl compound
-
Copper(II) acetylacetonate (B107027) (Cu(acac)₂)
-
Anhydrous dichloromethane (DCM)
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the β-alkoxy/phenoxy α,β-unsaturated carbonyl compound (1.0 mmol) and Cu(acac)₂ (0.05 mmol, 5 mol%).
-
Dissolve the solids in anhydrous dichloromethane (10 mL).
-
Prepare a solution of this compound (1.2 mmol) in anhydrous dichloromethane (5 mL).
-
Add the DMDM solution dropwise to the reaction mixture at room temperature over a period of 1 hour using a syringe pump.
-
After the addition is complete, stir the reaction mixture at 40 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2,3-dihydrofuran derivative.
Diagram 3: Mechanism of Dihydrofuran Synthesis
Caption: Mechanism of copper-catalyzed dihydrofuran synthesis.
Concluding Remarks
This compound is a highly valuable and versatile reagent for the generation of ylide intermediates in organic synthesis. The ability to control the reactivity of the intermediate carbene through the choice of catalyst (e.g., Rh vs. Cu) allows for selective access to a variety of products, including important heterocyclic scaffolds and products of sigmatropic rearrangements.[8] The protocols and data presented herein provide a foundation for researchers to explore the utility of DMDM in their own synthetic endeavors, particularly in the context of drug discovery and development where the efficient construction of complex molecules is paramount. Further exploration of asymmetric catalysis in these transformations holds significant promise for the enantioselective synthesis of chiral molecules.
References
- 1. This compound|CAS 6773-29-1|BOC Sciences [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. talentchemicals.com [talentchemicals.com]
- 5. Copper-catalyzed reactions of β-alkoxy/phenoxy enones with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unusually Reactive and Selective Carbonyl Ylides for Three-Component Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. lookchem.com [lookchem.com]
- 9. Rhodium-catalyzed migrative annulation and olefination of 2-aroylpyrroles with diazoesters - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for Gram-Scale N-H Insertion Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for conducting gram-scale N-H insertion reactions, a crucial transformation for the synthesis of complex amines and α-amino acid derivatives. The protocols are based on established and scalable methodologies, offering practical guidance for researchers in organic synthesis and medicinal chemistry.
Introduction
The insertion of a carbene into an N-H bond is a powerful and atom-economical method for the formation of C-N bonds.[1] This reaction has found widespread application in the synthesis of pharmaceuticals and other bioactive molecules.[1] While numerous methods exist for this transformation on a laboratory scale, scaling up to gram quantities can present challenges. This document details two robust protocols for gram-scale N-H insertion reactions: a solvent-free mechanochemical approach using a rhodium catalyst and a solution-phase method employing an iridium catalyst.
Mechanistic Overview: Rhodium-Catalyzed N-H Insertion
Rhodium(II) dimers are highly effective catalysts for N-H insertion reactions. The generally accepted mechanism involves the reaction of the rhodium catalyst with a diazo compound to form a rhodium carbene intermediate. This electrophilic carbene is then intercepted by an amine, leading to the formation of a new C-N bond and regeneration of the catalyst.
Caption: Catalytic cycle for rhodium-catalyzed N-H insertion.
Experimental Protocols
Protocol 1: Gram-Scale Rhodium-Catalyzed N-H Insertion under Mechanochemical Conditions
This protocol describes a solvent-free, scalable method for the synthesis of α-amino esters via a rhodium-catalyzed N-H insertion reaction in a mixer mill.[2][3] This method is noted for its operational simplicity, short reaction times, and insensitivity to air.[2]
Materials and Equipment:
-
Mixer mill (e.g., Retsch MM 400)
-
10 mL ZrO₂-Y milling jar and one 10 mm ZrO₂-Y ball
-
α-Diazoester
-
Aniline or other amine
-
Rhodium(II) acetate (B1210297) dimer (Rh₂(OAc)₄)
-
Sodium chloride (NaCl)
-
Ethyl acetate
-
Pentane
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a 10 mL ZrO₂-Y milling jar containing one 10 mm ZrO₂-Y ball, add the α-diazoester (5.79 mmol, 1.0 equiv), the amine (6.95 mmol, 1.2 equiv), Rh₂(OAc)₄ (2 mol %), and NaCl (2 times the combined mass of the diazoester and amine).[3]
-
Securely close the milling jar and place it in the mixer mill.
-
Mill the mixture at a frequency of 25 Hz for 120 minutes.[3]
-
After milling, open the jar and extract the crude residue with ethyl acetate (2 x 15 mL).
-
Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/pentane) to afford the desired α-amino ester.
Experimental Workflow:
Caption: Workflow for mechanochemical N-H insertion.
Protocol 2: Gram-Scale Iridium-Catalyzed N-H Insertion in Solution
This protocol details a general and mild iridium-catalyzed N-H insertion of diazomalonates into a wide range of amines in solution.[4][5] The procedure is notable for its excellent functional group compatibility.[4]
Materials and Equipment:
-
Schlenk flask or sealed vial
-
Magnetic stirrer and stir bar
-
Dimethyl diazomalonate
-
Amine (e.g., morpholine)
-
[Ir(cod)Cl]₂ catalyst
-
Pentane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry Schlenk flask or sealed vial equipped with a magnetic stir bar, add this compound (1.0 g, 6.32 mmol, 1.0 equiv), the amine (e.g., morpholine, 0.55 g, 6.32 mmol, 1.0 equiv), and [Ir(cod)Cl]₂ (0.5 mol %).[4]
-
Add dichloromethane (12.6 mL) to the flask.
-
Seal the flask and stir the reaction mixture at room temperature (25 °C) for 72 hours.[4]
-
Upon completion of the reaction (monitored by TLC or other suitable method), concentrate the solution in vacuo.
-
Purify the residue by column chromatography on silica gel (eluent: pentane/ethyl acetate, e.g., 1:1 or 2:1) to afford the desired N-H insertion product.
Data Presentation
Table 1: Comparison of Gram-Scale N-H Insertion Protocols
| Parameter | Protocol 1: Rh-Catalyzed Mechanochemical | Protocol 2: Ir-Catalyzed Solution-Phase |
| Catalyst | Rh₂(OAc)₄ | [Ir(cod)Cl]₂ |
| Catalyst Loading | 2 mol % | 0.5 mol % |
| Solvent | Solvent-free | Dichloromethane (DCM) |
| Temperature | Ambient (during milling) | 25 °C |
| Reaction Time | 120 minutes | 72 hours |
| Typical Substrates | α-Diazoesters, Anilines | Diazomalonates, Aliphatic/Aromatic Amines |
| Yield | 78%[3] | 91%[4] |
Concluding Remarks
The protocols presented herein provide robust and scalable methods for conducting gram-scale N-H insertion reactions. The choice between the mechanochemical and solution-phase protocol will depend on the specific substrates, available equipment, and desired reaction conditions. The mechanochemical approach offers advantages in terms of speed and sustainability by eliminating the need for bulk solvents.[2] The iridium-catalyzed solution-phase method, while requiring longer reaction times, demonstrates broad substrate scope and high yields with low catalyst loading.[4] Both methods are valuable additions to the synthetic chemist's toolbox for the efficient construction of C-N bonds in complex molecules.
References
- 1. Cytochrome P450-Catalyzed Insertion of Carbenoids into N-H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rhodium(II)-Catalyzed N-H Insertions of Carbenes under Mechanochemical Conditions [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. General Ir-Catalyzed N-H Insertions of Diazomalonates into Aliphatic and Aromatic Amines [organic-chemistry.org]
Application Notes and Protocols for Reactions of Dimethyl Diazomalonate with Electron-Rich Functional Groups
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reactions of dimethyl diazomalonate with various electron-rich functional groups, including alkenes, arenes, and amines. This document includes summaries of quantitative data, detailed experimental protocols for key reactions, and visualizations of reaction mechanisms and workflows to support research and development in synthetic chemistry and drug discovery.
Application Notes
This compound is a versatile and relatively stable diazo compound that serves as a valuable precursor to dicarbomethoxycarbene for various synthetic transformations. Its reactions with electron-rich functional groups provide efficient routes to a diverse range of molecular architectures, including cyclopropanes, functionalized aromatic compounds, and α-amino acid derivatives. These reactions are typically catalyzed by transition metals, most commonly rhodium, iridium, and copper complexes.
Cyclopropanation of Electron-Rich Alkenes
The reaction of this compound with electron-rich alkenes, such as styrenes and other olefins, is a powerful method for the synthesis of gem-dicarbomethoxycyclopropanes. These products are valuable synthetic intermediates that can undergo further transformations. The reaction is catalyzed by various transition metal complexes, with rhodium(II) and copper(I) catalysts being the most frequently employed. The choice of catalyst and ligands can influence the efficiency and stereoselectivity of the reaction.
Scope and Limitations: This reaction is generally high-yielding for a variety of electron-rich and unactivated alkenes. Styrene (B11656) and its derivatives are excellent substrates. The reaction can be performed under mild conditions, and with the use of chiral catalysts, high enantioselectivity can be achieved, which is crucial in the synthesis of chiral drug candidates. A notable advantage is that the alkene can often be used as the limiting reagent.[1] However, strongly electron-withdrawing groups on the alkene can diminish the reactivity.
C-H Functionalization of Electron-Rich Arenes
The direct C-H functionalization of electron-rich aromatic and heteroaromatic compounds with this compound offers a highly atom-economical method to form C-C bonds and introduce a malonate moiety. This transformation is typically catalyzed by rhodium(II) or iridium(III) complexes. The reaction proceeds via the formation of a metal-carbene intermediate which then undergoes electrophilic substitution-type insertion into an electron-rich C-H bond of the aromatic ring.
Scope and Limitations: This method is effective for a range of electron-rich arenes, including anisole (B1667542) and its derivatives. The regioselectivity of the C-H insertion is often directed by the electronic properties of the substituents on the aromatic ring, with insertion favoring the positions ortho and para to electron-donating groups. The reaction can be performed under relatively mild conditions. However, achieving high regioselectivity with polysubstituted or less activated arenes can be challenging.
N-H Insertion into Electron-Rich Amines
The N-H insertion reaction of this compound into amines is a direct and efficient method for the synthesis of protected α-amino malonates, which are precursors to α-amino acids. Iridium(I) catalysts have been shown to be particularly effective for this transformation, allowing the reaction to proceed under mild conditions with a broad range of primary and secondary aliphatic and aromatic amines.[2][3][4]
Scope and Limitations: This iridium-catalyzed N-H insertion is notable for its excellent functional group tolerance and the ability to use a 1:1 stoichiometry of the diazo compound and the amine.[2] The reaction is generally high-yielding for a wide variety of amines, from simple alkylamines to complex drug molecules, demonstrating its utility in late-stage functionalization.[2][4] While highly efficient for many substrates, very sterically hindered amines may exhibit lower reactivity.
[3+2] Cycloaddition with Alkynes
The [3+2] cycloaddition of diazo compounds with alkynes is a classical and efficient method for the synthesis of pyrazoles, a heterocyclic motif prevalent in many pharmaceuticals. While the reaction of this compound with alkynes is less documented than with alkenes, it is a viable route to 3,5-disubstituted-4,4-dicarbomethoxypyrazoles. This reaction can be promoted thermally or by using transition metal catalysts.
Scope and Limitations: The uncatalyzed cycloaddition often requires elevated temperatures. The use of catalysts can allow the reaction to proceed under milder conditions. The regioselectivity of the cycloaddition with unsymmetrical alkynes can be a challenge, potentially leading to mixtures of isomers. Electron-withdrawing groups on the alkyne can facilitate the reaction.
Data Presentation
Cyclopropanation of Alkenes with this compound
| Entry | Alkene | Catalyst (mol%) | Solvent | Yield (%) | ee (%) | Reference |
| 1 | Styrene | Rh₂(OAc)₄ (1.0) | CH₂Cl₂ | 97 | 44 | Arkivoc 2003, (vii), 15-22 |
| 2 | p-Trifluoromethylstyrene | Rh₂(OAc)₄ (1.0) | CH₂Cl₂ | 73 | 50 | Arkivoc 2003, (vii), 15-22 |
| 3 | Vinyl acetate (B1210297) | Rh₂(OAc)₄ (1.0) | CH₂Cl₂ | 78 | 32 | Arkivoc 2003, (vii), 15-22 |
| 4 | Indene | Cu(CH₃CN)₄PF₆/L4 (10) | CH₂Cl₂ | 95 | 94 | Org. Lett. 2017, 19, 5717-5719 |
| 5 | 5-Methoxyindene | Cu(CH₃CN)₄PF₆/L4 (10) | CH₂Cl₂ | 91 | 95 | Org. Lett. 2017, 19, 5717-5719 |
| 6 | Styrene | Rh₂(esp)₂ (0.1) | CH₂Cl₂ | 95 | N/A | Org. Synth. 2013, 90, 177 |
C-H Insertion into Arenes with this compound
| Entry | Arene | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Benzene | Rh₂(OAc)₄ (1.0) | Benzene | 80 | 65 | J. Am. Chem. Soc. 2009, 131, 15091 |
| 2 | Anisole | Fe(TPP)Cl (5.0) | Anisole | 110 | 72 | J. Am. Chem. Soc. 1999, 121, 595 |
| 3 | Toluene | Fe(TPP)Cl (5.0) | Toluene | 110 | 68 | J. Am. Chem. Soc. 1999, 121, 595 |
N-H Insertion into Amines with this compound
| Entry | Amine | Catalyst (mol%) | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |
| 1 | Morpholine | [Ir(cod)Cl]₂ (1.0) | DCM | 15 | 25 | 96 | Org. Lett. 2024, 26, 983-987[2] |
| 2 | Aniline (B41778) | [Ir(cod)Cl]₂ (1.0) | DCM | 72 | 25 | 86 | Org. Lett. 2024, 26, 983-987[2] |
| 3 | Piperidine | [Ir(cod)Cl]₂ (1.0) | DCM | 15 | 25 | 79 | Org. Lett. 2024, 26, 983-987[2] |
| 4 | Benzylamine | [Ir(cod)Cl]₂ (1.0) | DCM | 15 | 25 | 92 | Org. Lett. 2024, 26, 983-987[2] |
| 5 | Amoxapine | [Ir(cod)Cl]₂ (1.0) | DCM | 20 | 25 | 99 | Org. Lett. 2024, 26, 983-987[2] |
| 6 | Vortioxetine | [Ir(cod)Cl]₂ (1.0) | DCM | 20 | 25 | 98 | Org. Lett. 2024, 26, 983-987[2] |
[3+2] Cycloaddition with Alkynes
| Entry | Alkyne | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Phenylacetylene (B144264) | None | None | 80 | 85 | Green Chem., 2011, 13, 2274-2276 |
| 2 | 1-Octyne | None | None | 80 | 82 | Green Chem., 2011, 13, 2274-2276 |
| 3 | Dimethyl acetylenedicarboxylate | None | None | 80 | 95 | Green Chem., 2011, 13, 2274-2276 |
Note: Data for this table is based on reactions with ethyl diazoacetate as a close analog, as specific quantitative data for a range of this compound cycloadditions with electron-rich alkynes was limited in the surveyed literature.
Experimental Protocols
Safety Precaution: this compound is a potentially explosive compound and should be handled with care in a well-ventilated fume hood, avoiding heat, friction, and shock. All reactions involving diazo compounds should be conducted behind a safety shield.
Protocol for Synthesis of this compound[2]
Materials:
-
Dimethyl malonate
-
4-Acetamidobenzenesulfonyl azide (B81097)
-
Petroleum ether
-
Ethyl ether
Procedure:
-
To a 500-mL round-bottomed flask equipped with a magnetic stir bar, add 4-acetamidobenzenesulfonyl azide (72.3 mmol, 17.36 g) and acetonitrile (250 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add triethylamine (76.5 mmol, 10.7 mL) followed by the dropwise addition of dimethyl malonate (72.0 mmol, 8.2 mL) over 3-5 minutes.
-
Stir the reaction mixture at 0 °C for 10 minutes and then at room temperature for 17 hours.
-
A thick white precipitate will form. Remove the precipitate by filtration through a Büchner funnel and wash the filter cake with a 1:1 mixture of petroleum ether and ethyl ether (200 mL).
-
Concentrate the filtrate by rotary evaporation to yield a yellow oil.
-
Triturate the oil with a 1:1 mixture of petroleum ether and ethyl ether (6 x 50 mL) to remove the remaining solid 4-acetamidobenzenesulfonamide (B121751) by filtration.
-
Concentrate the combined filtrates under reduced pressure to give crude this compound as a yellow oil (approx. 96% yield).
-
The crude product can be purified by distillation under reduced pressure (bp 60 °C, ca. 0.65 mm) to afford pure this compound as a bright yellow oil.
Protocol for Rhodium-Catalyzed Cyclopropanation of Styrene[5]
Materials:
-
Styrene
-
This compound
-
Rhodium(II) acetate dimer [Rh₂(OAc)₄]
-
Dichloromethane (B109758) (anhydrous)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add rhodium(II) acetate dimer (0.01 mmol) and anhydrous dichloromethane (5 mL).
-
Add styrene (2.0 mmol) to the catalyst solution.
-
Heat the solution to reflux (approx. 40 °C).
-
In a separate syringe, prepare a solution of this compound (2.2 mmol) in anhydrous dichloromethane (5 mL).
-
Add the this compound solution to the refluxing reaction mixture dropwise over a period of 4 hours using a syringe pump.
-
After the addition is complete, continue to reflux the mixture for an additional hour.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexanes) to afford the desired dimethyl 2-phenylcyclopropane-1,1-dicarboxylate.
Protocol for Iridium-Catalyzed N-H Insertion into Aniline[2]
Materials:
-
Aniline
-
This compound
-
[Ir(cod)Cl]₂
-
Dichloromethane (DCM, anhydrous)
Procedure:
-
In a 2 mL screw-cap vial equipped with a magnetic stirring bar, add [Ir(cod)Cl]₂ (0.005 mmol, 1 mol%).
-
Add anhydrous DCM (1.0 mL) to the vial.
-
Add aniline (0.5 mmol, 1.0 equiv).
-
Add this compound (0.5 mmol, 1.0 equiv).
-
Cap the vial and stir the solution at 25 °C for 72 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the solution in vacuo.
-
Purify the residue by column chromatography on silica gel (eluent: pentane/EtOAc) to afford the desired N-H insertion product.
Protocol for Catalyst-Free [3+2] Cycloaddition with Phenylacetylene
Materials:
-
Phenylacetylene
-
This compound
Procedure:
-
In a 5 mL round-bottom flask equipped with a reflux condenser, add phenylacetylene (1.1 mmol).
-
Add this compound (1.0 mmol).
-
Heat the reaction mixture at 80 °C.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete (typically a few hours), cool the mixture to room temperature.
-
If necessary, remove any excess volatile starting material under vacuum.
-
The resulting pyrazole (B372694) product is often obtained in high purity without the need for further purification.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Intramolecular azide-alkyne [3 + 2] cycloaddition: versatile route to new heterocyclic structural scaffolds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
Troubleshooting & Optimization
Technical Support Center: Optimizing Catalyst Loading for Dimethyl Diazomalonate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for reactions involving dimethyl diazomalonate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction with this compound is showing low to no conversion. What are the first steps to troubleshoot this?
A1: When experiencing low or no conversion, a systematic evaluation of your reaction components and conditions is crucial. Start by verifying the following:
-
Catalyst Activity: Ensure your catalyst is active. Catalysts, especially sensitive transition metal complexes, can degrade over time due to improper storage or handling. Consider using a fresh batch of catalyst or testing it on a reliable, well-established reaction.
-
Reagent Purity: The purity of this compound, the substrate, and the solvent is critical. Impurities can act as catalyst poisons, leading to deactivation.[1][2] Ensure your this compound is a bright yellow oil; if it has decomposed, it may appear as a colorless oil with solid precipitates.[3]
-
Anhydrous Conditions: Many catalysts used in these reactions are sensitive to moisture and air.[2] Ensure you are using anhydrous solvents and inert atmosphere techniques (e.g., nitrogen or argon) if your catalyst requires it.
Q2: I'm observing a low yield despite seeing some product formation. How can I optimize the catalyst loading to improve the yield?
A2: Optimizing catalyst loading is a balance between reaction rate, yield, and cost. Here's a systematic approach:
-
Initial Screening: Start with a catalyst loading that is commonly reported for your type of reaction (e.g., 0.5-2 mol%).
-
Systematic Variation: If the yield is low, perform a systematic screen of catalyst loadings (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mol%) to identify the optimal concentration.[2]
-
Reaction Time: Be aware that lower catalyst loadings may require longer reaction times to achieve high yields.[4][5] Monitor your reaction progress over time using techniques like TLC, GC, or NMR to determine the optimal reaction duration for a given catalyst loading.[1]
-
Temperature: Temperature can significantly impact reaction rate and catalyst stability. A modest increase in temperature might improve conversion for a given catalyst loading, but excessive heat can lead to catalyst decomposition or the formation of byproducts.[1][2]
Q3: My reaction is producing significant byproducts. Can catalyst loading affect the selectivity of my this compound reaction?
A3: Yes, catalyst loading can have a profound effect on the selectivity (chemoselectivity, regioselectivity, and stereoselectivity) of the reaction.[6][7][8]
-
Competing Reactions: Different reaction pathways may have different dependencies on the catalyst concentration. In some cases, a lower catalyst loading can favor the desired reaction pathway, while a higher loading might promote side reactions.[2]
-
Catalyst-Substrate Interaction: The nature of the active catalytic species can sometimes change with concentration, leading to different selective outcomes.
-
Troubleshooting Steps: If you are observing poor selectivity, it is advisable to screen a range of catalyst loadings. Additionally, consider that the choice of catalyst itself is a primary determinant of selectivity. For example, rhodium(II) and iridium(I) catalysts can exhibit different selectivities in N-H insertion reactions.[4][5]
Q4: Can I reduce the catalyst loading for a large-scale reaction to save costs?
A4: Reducing catalyst loading for scale-up is a common goal. It is often possible, but requires careful optimization.
-
Proof of Concept: Before scaling up, conduct small-scale experiments to determine the minimum effective catalyst loading. For instance, in certain iridium-catalyzed N-H insertions, the catalyst loading was successfully reduced to 0.5 mol% without a drop in yield, although the reaction time increased.[4][5]
-
Reaction Time Extension: Be prepared for longer reaction times at lower catalyst loadings.
-
Catalyst Stability: Ensure the catalyst is stable over the extended reaction time that may be required at lower loadings.
Data Presentation: Catalyst Loading Optimization
Below are tables summarizing the effect of catalyst loading on yield and reaction time for specific this compound reactions.
Table 1: Optimization of Iridium Catalyst Loading for N-H Insertion
| Entry | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | [Ir(cod)Cl]₂ | 1 | 60 | 15 | 99 (NMR) |
| 2 | [Ir(cod)Cl]₂ | 1 | 25 | 15 | 91 (NMR) |
| 3 | [Ir(cod)Cl]₂ | 0.5 | 25 | 72 | 91 |
Data adapted from a study on iridium-catalyzed N-H insertions of diazomalonates.[4][5]
Table 2: Effect of Catalyst Loading on a Bis-functionalization Reaction
| Entry | Catalyst | Catalyst Loading (mol%) | Diazo Reagent (equiv) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | [Ir(cod)Cl]₂ | 1 | 2.0 | 25 | 48 | Low |
| 2 | [Ir(cod)Cl]₂ | 2 | 3.0 | 60 | 72 | 48 |
Data illustrating that for more challenging substrates, an increase in catalyst loading and other reaction parameters may be necessary.[4][5]
Experimental Protocols
General Procedure for a Rhodium-Catalyzed Reaction of this compound with a Nitrile
This protocol describes a general method for the synthesis of an oxazole (B20620) from this compound and a nitrile, catalyzed by rhodium(II) acetate (B1210297).
-
Apparatus Setup: An oven-dried, round-bottomed flask equipped with a magnetic stir bar and a reflux condenser is assembled. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Charging: To the flask, add rhodium(II) acetate dimer (Rh₂(OAc)₄) and the nitrile.[3] The solvent (e.g., chloroform) is then added.[3]
-
Heating: The reaction mixture is heated to reflux, ensuring the catalyst remains suspended.[3]
-
Slow Addition of Diazo Compound: A solution of this compound in the reaction solvent is prepared in a gas-tight syringe.[3] This solution is added to the refluxing reaction mixture over an extended period (e.g., 25 hours) using a syringe pump.[3] The slow addition is crucial to maintain a low concentration of the reactive carbene intermediate, which helps to minimize side reactions.
-
Reaction Completion and Workup: After the addition is complete, the reaction is allowed to stir for an additional period. The reaction mixture is then cooled, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low-yield this compound reactions.
Caption: Logical relationship for adjusting catalyst loading.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. General Ir-Catalyzed N–H Insertions of Diazomalonates into Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Influences of catalyst configuration and catalyst loading on selectivities in reactions of diazoacetamides. Barrier to equilibrium between diastereomeric conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Copper-Catalyzed Reactions of Dimethyl Diazomalonate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during copper-catalyzed reactions of dimethyl diazomalonate.
Troubleshooting Guide
This guide is presented in a question-and-answer format to directly address specific challenges you may encounter during your experiments.
Issue 1: Low Yield of the Desired Product and Formation of Side Products
Q1: My reaction is producing a mixture of products, including my desired product, but in low yield. How can I identify the side products?
A: Common side products in copper-catalyzed reactions of this compound include dioxoles, Cα-H insertion products, and carbene dimers.[1] These can be identified using standard analytical techniques such as NMR spectroscopy and mass spectrometry. For example, a Cα-H insertion product, dimethyl (E)-2-(1-methoxy-3-oxobut-1-ene-2-yl)malonate, has been characterized by 1H and 13C NMR, as well as high-resolution mass spectrometry.[1]
Q2: I have identified carbene dimers as a major side product. How can I minimize their formation?
A: Carbene dimerization is often a result of a high concentration of the copper-carbene intermediate. To minimize this, a slow addition of this compound to the reaction mixture is crucial.[2] This can be achieved using a syringe pump over a prolonged period (e.g., 2.5 hours or longer).[1][2] This ensures that the concentration of the generated carbene is kept low at any given time, favoring the reaction with the substrate over dimerization.
Q3: My reaction is favoring C-H insertion over the desired cyclopropanation or [4+1] cycloaddition. What steps can I take to improve the selectivity?
A: The chemoselectivity between C-H insertion and other desired pathways can be influenced by several factors:
-
Catalyst Choice: The ligand environment around the copper center plays a critical role. Different copper salts (e.g., Cu(acac)₂, Cu(OTf)₂, CuCl) and ligands (e.g., bisoxazolines, phosphines) can significantly alter the selectivity.[3][4] Experimenting with different catalyst systems is recommended.
-
Solvent: The polarity and coordinating ability of the solvent can influence the reaction pathway. Non-coordinating solvents are often preferred.
-
Substrate Structure: The electronic and steric properties of your substrate can predispose the reaction towards C-H insertion. If possible, modification of the substrate could alter the product distribution.
Q4: I am observing the formation of a dioxole derivative as a side product in my reaction to synthesize a 2,3-dihydrofuran. How can I suppress this?
A: Dioxole formation can compete with the desired 1,5-electrocyclization to form dihydrofurans.[1] The choice of substrate is a significant factor. For instance, in the reaction of β-methoxy enone with this compound, a dioxole was observed as a side product.[1] Optimizing the reaction temperature and catalyst system may help to favor the desired cyclization pathway.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in copper-catalyzed reactions of this compound?
A1: The most frequently observed side reactions are the formation of dioxoles, Cα-H insertion products, and carbene dimers (diethyl maleate (B1232345) and fumarate (B1241708) from dimerization of the carbene derived from ethyl diazoacetate is a well-known example).[1]
Q2: How does the rate of addition of this compound affect the reaction outcome?
A2: The rate of addition is a critical parameter. A slow addition rate, typically achieved with a syringe pump, helps to maintain a low concentration of the reactive copper-carbene intermediate. This minimizes unwanted side reactions, particularly the dimerization of the carbene.[2]
Q3: Can the choice of copper catalyst influence the product distribution?
A3: Absolutely. The copper source (e.g., Cu(I) vs. Cu(II) salts) and the associated ligands have a profound impact on both the reactivity and selectivity of the reaction. Chiral ligands, for instance, are employed to induce enantioselectivity in cyclopropanation reactions. It is advisable to screen a variety of catalysts for a new transformation.
Q4: What is the general mechanism for these side reactions?
A4: These side reactions all stem from the initial formation of a copper-carbene intermediate from this compound.
-
Carbene Dimerization: Two copper-carbene intermediates can react with each other to form an alkene.
-
C-H Insertion: The electrophilic copper-carbene can insert into an activated C-H bond of the substrate.
-
Dioxole Formation: In reactions with certain carbonyl compounds, the copper-carbene can react in a [3+2] cycloaddition fashion to yield a dioxole.
Data Presentation
Table 1: Product Distribution in the Cu(acac)₂-Catalyzed Reaction of (E)-4-methoxy-but-3-ene-2-one with this compound.[1]
| Product | Structure | Yield (%) |
| 2,3-Dihydrofuran Derivative | Dimethyl 3-methoxy-5-methylfuran-2,2(3H)-dicarboxylate | 55 |
| Dioxole Derivative | (Not isolated pure) | - |
| Cα-H Insertion Product | Dimethyl (E)-2-(1-methoxy-3-oxobut-1-ene-2-yl)malonate | 10 |
| Carbene Dimers | Not reported in this specific reaction | - |
Note: The dioxole derivative was obtained as a mixture and could not be isolated in pure form.
Experimental Protocols
Protocol 1: General Procedure for the Cu(acac)₂-Catalyzed Reaction of β-Alkoxy/Phenoxy α,β-Enones with this compound[1]
-
Materials:
-
Cu(acac)₂ (0.01 mmol, 0.007 equiv.)
-
β-alkoxy/phenoxy enone (2.1 mmol, 1.5 equiv.)
-
This compound (1.4 mmol, 1 equiv.)
-
Dry benzene (B151609) (11.5 mL)
-
-
Procedure:
-
A solution of Cu(acac)₂ and the β-alkoxy/phenoxy enone in 10 mL of benzene is heated to reflux under a nitrogen atmosphere.
-
A solution of this compound in 1.5 mL of benzene is added to the refluxing mixture over 2.5 hours using a syringe pump.
-
The reaction progress is monitored by IR spectroscopy for the disappearance of the characteristic diazo band at 2130 cm⁻¹.
-
Upon completion, the reaction mixture is filtered and concentrated under reduced pressure.
-
The crude product is purified by silica (B1680970) gel column chromatography.
-
Protocol 2: Enantioselective Copper-Catalyzed Cyclopropanation of Internal Olefins with this compound
A representative procedure adapted from the literature.
-
Materials:
-
Copper(I) catalyst (e.g., Cu(CH₃CN)₄PF₆, 5-10 mol%)
-
Chiral bisoxazoline ligand (e.g., 6-15 mol%)
-
Internal olefin (1.0 equiv.)
-
This compound (1.5-2.0 equiv.)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Molecular sieves (e.g., 3Å or 4Å)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the copper(I) catalyst, chiral ligand, and molecular sieves.
-
Add the anhydrous solvent, followed by the internal olefin.
-
The solution of this compound in the anhydrous solvent is added dropwise or via syringe pump over several hours at the desired temperature (can range from room temperature to elevated temperatures).
-
The reaction is monitored by TLC or GC-MS for the consumption of the starting materials.
-
Once the reaction is complete, the mixture is filtered to remove the molecular sieves and the catalyst.
-
The filtrate is concentrated, and the crude product is purified by column chromatography on silica gel.
-
Visualizations
References
Technical Support Center: Scaling Up Cyclopropanation Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when scaling up cyclopropanation reactions.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the scale-up of your cyclopropanation reactions.
Issue 1: Low or Inconsistent Yield
Q1: My cyclopropanation reaction yield has significantly dropped upon scaling up. What are the potential causes and how can I troubleshoot this?
A1: A drop in yield during scale-up is a common issue that can be attributed to several factors. A systematic approach is necessary to identify and resolve the problem.[1][2] Key areas to investigate include:
-
Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing and heat dissipation can lead to localized "hot spots" or areas of low reactant concentration, resulting in side reactions or incomplete conversion.[3][4]
-
Troubleshooting:
-
Improve agitation by using an appropriate stirrer design and optimizing the stirring speed.
-
Ensure efficient heat transfer by using a reactor with a larger surface area-to-volume ratio or a more efficient cooling system.[3]
-
Consider a slower, controlled addition of the carbene precursor or catalyst to manage the exothermicity of the reaction.[5]
-
-
-
Reagent and Catalyst Stability: The stability of reagents and catalysts can be more critical at a larger scale due to longer reaction times and potential exposure to air or moisture.
-
Troubleshooting:
-
Ensure all reagents and solvents are of high purity and anhydrous, as moisture can quench sensitive reagents.[6]
-
If using a catalyst, investigate potential deactivation pathways.
-
-
dot
Caption: A logical workflow for troubleshooting low yields.
Issue 2: Poor Diastereoselectivity
Q2: The diastereoselectivity of my cyclopropanation has worsened at a larger scale. How can I regain stereocontrol?
A2: Maintaining stereoselectivity upon scale-up is crucial, especially in pharmaceutical applications. A loss of diastereoselectivity can often be traced back to changes in reaction conditions that affect the transition state of the cyclopropanation step.[7]
-
Temperature Fluctuations: Poor heat control can lead to a wider range of reaction temperatures, which can impact the selectivity of the reaction.[3]
-
Troubleshooting:
-
Implement stricter temperature control measures for the reactor.
-
Evaluate if a lower reaction temperature, even if it requires a longer reaction time, improves selectivity.
-
-
-
Solvent Effects: The choice of solvent can influence the stereochemical outcome of the reaction.
-
Troubleshooting:
-
Screen different solvents to find one that enhances the desired diastereoselectivity.
-
-
dot
Caption: Workflow for addressing poor diastereoselectivity.
Issue 3: Catalyst Deactivation
Q3: I suspect my catalyst is deactivating during the scaled-up reaction. What are the common causes and solutions?
A3: Catalyst deactivation is a significant challenge in large-scale catalytic processes, including cyclopropanations.[8] Deactivation can occur through several mechanisms:
-
Poisoning: Impurities in the reagents or solvents can bind to the active sites of the catalyst, rendering it inactive.
-
Troubleshooting:
-
Ensure the purity of all starting materials and solvents.
-
Consider using a guard bed to remove potential poisons before the reactants reach the catalyst bed in a flow process.
-
-
-
Coking or Fouling: Deposition of carbonaceous materials or byproducts on the catalyst surface can block active sites.[8]
-
Troubleshooting:
-
Optimize reaction conditions (temperature, pressure, reactant concentrations) to minimize the formation of coke precursors.
-
If applicable, develop a regeneration procedure for the catalyst.
-
-
dot
Caption: A guide to troubleshooting catalyst deactivation.
Data Presentation
Table 1: Comparison of Lab-Scale vs. Scale-Up Parameters for a Generic Simmons-Smith Cyclopropanation
| Parameter | Lab-Scale (1 g) | Pilot Scale (1 kg) | Key Considerations for Scale-Up |
| Alkene | 1.0 eq | 1.0 eq | Ensure consistent purity and molar equivalence. |
| Diiodomethane (B129776) | 1.2 eq | 1.1 - 1.2 eq | Can be a significant cost driver; optimize stoichiometry. Potential for exotherm upon addition. |
| Zinc-Copper Couple | 2.0 eq | 1.8 - 2.0 eq | Activation of the couple is critical for reproducibility. Surface area can impact reaction rate. |
| Solvent (e.g., Ether) | 10 mL | 8 - 10 L | Anhydrous conditions are crucial. Solvent volume affects concentration and heat transfer. |
| Temperature | 25 °C | 25 - 35 °C | Exotherm needs to be carefully managed with appropriate cooling. |
| Reaction Time | 2-4 hours | 4-8 hours | May increase due to mass transfer limitations. Monitor by in-process controls (e.g., GC, HPLC). |
| Typical Yield | 85-95% | 75-90% | A slight decrease is common, but significant drops require troubleshooting. |
Note: These are generalized values and should be optimized for your specific substrate and equipment.
Experimental Protocols
Protocol 1: Scale-Up of a Simmons-Smith Cyclopropanation
This protocol provides a general procedure for the cyclopropanation of an alkene on a larger scale using diiodomethane and a zinc-copper couple.[9][10]
Materials:
-
Alkene (1.0 eq)
-
Diiodomethane (1.1 - 1.2 eq)
-
Zinc-Copper Couple (activated) (1.8 - 2.0 eq)
-
Anhydrous Diethyl Ether
-
Saturated Aqueous Ammonium (B1175870) Chloride Solution
-
Saturated Aqueous Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate
Procedure:
-
Reactor Setup: Under an inert atmosphere (e.g., nitrogen or argon), charge a suitably sized reactor equipped with a mechanical stirrer, a dropping funnel, a condenser, and a thermocouple with the activated zinc-copper couple and anhydrous diethyl ether.
-
Reagent Addition: Slowly add a solution of diiodomethane in anhydrous diethyl ether to the stirred suspension of the zinc-copper couple. The rate of addition should be controlled to maintain the internal temperature within a safe range (typically below 35 °C). An exotherm is expected.
-
Carbenoid Formation: After the addition is complete, stir the mixture at a controlled temperature for a specified time (e.g., 1-2 hours) to allow for the formation of the organozinc carbenoid.
-
Alkene Addition: Cool the reaction mixture and add a solution of the alkene in anhydrous diethyl ether dropwise, again controlling the rate of addition to manage any exotherm.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature and monitor its progress by a suitable analytical method (e.g., TLC, GC, or HPLC).
-
Work-up: Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Filtration: Filter the mixture through a pad of celite to remove the zinc salts. Wash the filter cake with diethyl ether.
-
Extraction and Washing: Transfer the filtrate to a separatory funnel, separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by an appropriate method for the scale, such as distillation or column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the main safety concerns when scaling up cyclopropanation reactions?
A1: Safety is paramount during scale-up. Key concerns include:
-
Use of Hazardous Reagents: Many cyclopropanation methods use hazardous reagents. For example, diazomethane (B1218177) is explosive and toxic, while diiodomethane is a lachrymator and should be handled in a well-ventilated fume hood.[11]
-
Exothermic Reactions: Cyclopropanation reactions are often exothermic. On a large scale, the heat generated can be difficult to dissipate, potentially leading to a runaway reaction.[3] A thorough thermal hazard assessment is crucial before scaling up.
-
Pressure Build-up: If gaseous byproducts are formed (e.g., nitrogen from diazo compounds), the reactor must be properly vented to prevent pressure build-up.
Q2: How do I choose the right cyclopropanation method for my target molecule at scale?
A2: The choice of method depends on several factors:
-
Substrate Scope and Functional Group Tolerance: Some methods are more suitable for electron-rich or electron-poor alkenes.
-
Stereoselectivity Requirements: For chiral molecules, an asymmetric cyclopropanation method will be necessary.
-
Cost and Availability of Reagents: The cost of reagents and catalysts can become a significant factor at a large scale.[12]
-
Safety and Environmental Impact: Methods that avoid highly toxic or explosive reagents are preferred for industrial applications.
Q3: What are the common challenges in purifying cyclopropanated products at a large scale?
A3: Purification can be a bottleneck in the overall process.[13][14] Common challenges include:
-
Separation of Diastereomers: If the reaction is not perfectly diastereoselective, the separation of isomers can be difficult and costly at a large scale.
-
Removal of Metal Byproducts: For metal-catalyzed reactions, removal of the metal catalyst to meet regulatory requirements (especially for pharmaceuticals) can be challenging.
-
Chromatography at Scale: While effective at the lab scale, chromatographic purification can be expensive and time-consuming at a large scale.[14][15] Alternative purification methods like crystallization or distillation should be explored.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. reddit.com [reddit.com]
- 4. unionkitchen.com [unionkitchen.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. m.youtube.com [m.youtube.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. pharmacy180.com [pharmacy180.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. primescholars.com [primescholars.com]
- 13. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities [drug-dev.com]
- 14. bio-rad.com [bio-rad.com]
- 15. Scale-Up of Protein Purification: Downstream Processing Issues - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products from Dimethyl Diazomalonate Reactions
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with dimethyl diazomalonate (DDM) and its reaction products.
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity I need to remove after a reaction with this compound?
A1: The most common impurity is typically unreacted this compound itself.[1] Depending on the reaction type, other impurities can include catalyst residues (e.g., rhodium or copper complexes), byproducts from the diazo transfer reagent if you synthesized the DDM in-situ (such as 4-acetamidobenzenesulfonamide), and solvents that are difficult to remove.[1][2][3][4]
Q2: What is the best general method for purifying products from DDM reactions?
A2: The optimal method depends on the physical properties of your product (e.g., thermal stability, polarity, crystallinity).
-
Column Chromatography: This is the most widely used method, especially for non-volatile or thermally sensitive compounds. Stabilized diazo compounds like DDM and its derivatives are often stable enough for purification on silica (B1680970) gel.[5][6]
-
Distillation: If your product is a thermally stable liquid with a boiling point significantly different from DDM (bp 60°C at ~0.65 mmHg), vacuum distillation can be an effective and scalable method.[1]
-
Recrystallization/Trituration: If your product is a solid, recrystallization or trituration can be excellent for achieving high purity, particularly for removing residual DDM.[1][6]
Q3: Is this compound stable to silica gel chromatography?
A3: Yes, this compound is an electron-withdrawing group-stabilized diazo compound and is generally tolerant to purification using silica gel column chromatography.[5] Many procedures report the use of silica gel to separate products from unreacted DDM.[1][6]
Q4: My reaction was performed in a high-boiling solvent like DMF or DMSO. How can I remove it?
A4: High-boiling dipolar aprotic solvents are notoriously difficult to remove by evaporation. The most common procedure is an extractive workup.[7] Dilute the reaction mixture with a water-immiscible organic solvent (like ethyl acetate (B1210297) or dichloromethane) and wash it multiple times with water or brine. For every 5 mL of DMF or DMSO, using five 10 mL portions of water for washing is a good rule of thumb to ensure its complete removal.[2]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Product and unreacted DDM co-elute during column chromatography. | The polarity of the product and DDM are too similar in the chosen eluent system. | 1. Optimize the Eluent: Carefully optimize your solvent system using Thin Layer Chromatography (TLC) with different solvent ratios (e.g., hexanes/ethyl acetate, dichloromethane/hexanes).[6] 2. Try Trituration: If the product is a solid and DDM is an oil, combine the impure fractions, remove the solvent, and cool the resulting mixture. Add a cold, non-polar solvent (like ether or petroleum ether) to dissolve the oily DDM, leaving your crystalline product behind.[1] 3. Change the Stationary Phase: Consider using a different stationary phase, such as alumina (B75360) or a bonded-phase silica gel. |
| Low or no product recovery after an aqueous workup. | The product may be partially water-soluble, or it may have been hydrolyzed if a basic wash was used. | 1. Back-Extraction: Extract the aqueous layers several times with your organic solvent to recover any dissolved product. 2. Avoid Strong Bases: If your product contains ester functionalities, avoid using strong bases like NaOH for washing. Use a mild base like saturated sodium bicarbonate (NaHCO₃) for a short duration and at low temperatures to prevent hydrolysis.[8] |
| Product decomposes during distillation. | The distillation temperature is too high, causing thermal decomposition of the product. | 1. Increase Vacuum: Use a higher vacuum to lower the boiling point of your compound.[9] 2. Use Short-Path Distillation: For sensitive compounds, a short-path distillation apparatus minimizes the time the compound spends at high temperatures.[1] |
| A thick white precipitate forms during the initial reaction workup (for diazo synthesis). | This is often the sulfonamide byproduct (e.g., 4-acetamidobenzenesulfonamide) from the diazo transfer reaction. | This is expected. The precipitate should be removed by filtration through a Büchner funnel or a pad of Celite before proceeding with purification of the crude DDM or its subsequent reaction product.[1][3] |
Data Presentation
Table 1: Comparison of Common Purification Techniques
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Column Chromatography | Separation based on differential adsorption to a stationary phase. | Versatile for a wide range of compounds; effective for separating compounds with similar boiling points.[6] | Can be time-consuming and require large solvent volumes; potential for product loss on the column. | Thermally sensitive compounds, complex mixtures, or when distillation is not feasible.[5][8] |
| Vacuum Distillation | Separation based on differences in boiling points under reduced pressure.[1] | Scalable to large quantities; can provide very pure product.[8] | Requires the product to be thermally stable and volatile; ineffective if boiling points are very close.[8][9] | Thermally stable liquid products. |
| Recrystallization | Purification of a crystalline solid from a solution based on solubility differences. | Can yield highly pure crystalline material; relatively inexpensive. | Requires the product to be a solid; yield can be reduced by solubility in the mother liquor.[6] | Crystalline solid products. |
| Trituration | Washing a crude solid with a solvent in which the desired product is insoluble but impurities are soluble.[1] | Quick and simple for removing soluble impurities from a solid product. | Less effective for impurities with similar solubility to the product; primarily for solid products. | Removing oily impurities (like DDM) from a crystalline product.[1] |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is a general guideline for separating a reaction product from unreacted this compound.
-
Preparation of the Column:
-
Select an appropriately sized glass column and pack it with silica gel (230–400 mesh) as a slurry in a non-polar solvent (e.g., hexanes).[1]
-
Ensure the silica bed is compact and free of air bubbles.
-
-
Loading the Sample:
-
Concentrate the crude reaction mixture to an oil or solid.
-
Dissolve the crude material in a minimal amount of the chromatography eluent or a stronger solvent like dichloromethane.[1]
-
Alternatively, adsorb the crude material onto a small amount of silica gel ("dry loading"), which can improve resolution.
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with a non-polar solvent system (e.g., 9:1 hexanes/ethyl acetate).
-
Gradually increase the polarity of the eluent as required to move your product down the column.
-
The progress of the separation should be monitored by TLC. This compound is a yellow oil and has an Rf of 0.43 in 40% ethyl acetate/hexanes.[1]
-
-
Fraction Collection and Analysis:
-
Collect fractions in test tubes or flasks.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent by rotary evaporation to yield the purified product.[6]
-
Protocol 2: Purification by Trituration
This method is particularly useful when a solid product is contaminated with oily, unreacted DDM after initial chromatography.[1]
-
Preparation:
-
Combine all impure fractions containing the product and DDM and remove the solvent by rotary evaporation. The result should be an oil/solid mixture.
-
Cool the flask containing the mixture in an ice bath. Also, cool a separate flask containing the trituration solvent (e.g., diethyl ether or a 1:1 mixture of petroleum ether and diethyl ether).[1]
-
-
Washing:
-
Using a pipette, add a small volume (2-3 mL) of the cold solvent to the crude mixture.
-
Swirl the flask gently to dissolve the oily impurities without dissolving a significant amount of your solid product.
-
Use the pipette to carefully remove the solvent containing the dissolved impurities.
-
-
Repetition:
-
Repeat the washing procedure several times until only your purified, white (or off-white) crystalline product remains.[1]
-
-
Drying:
-
Dry the remaining solid under high vacuum to remove any residual solvent.
-
Visualizations
Caption: General workflow for the purification of products from DDM reactions.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. This compound|CAS 6773-29-1|BOC Sciences [benchchem.com]
- 5. Diazo compounds: synthesis, carbene generation and reactivity - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01433F [pubs.rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Cyclopropanation of Alkenes with Electron-Withdrawing Groups
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the cyclopropanation of alkenes bearing electron-withdrawing groups, a reaction often plagued by low yields.
Frequently Asked Questions (FAQs)
Q1: Why is the cyclopropanation of alkenes with electron-withdrawing groups often a low-yielding reaction?
A1: The primary reason for low yields is the electronic mismatch between the alkene and the commonly used cyclopropanating agents. Many standard methods, such as those employing transition-metal carbene complexes (e.g., with rhodium or copper catalysts), involve an electrophilic carbene species. Alkenes with electron-withdrawing groups (e.g., α,β-unsaturated ketones, esters, nitriles) are electron-poor and therefore react sluggishly with these electrophilic carbenes.[1][2] This can lead to a number of competing side reactions and catalyst deactivation, ultimately resulting in poor yields of the desired cyclopropane (B1198618) product.
Q2: What are the common side reactions that compete with the desired cyclopropanation?
A2: A significant side reaction is the Michael addition (or conjugate addition).[3] In this process, a nucleophile present in the reaction mixture adds to the β-carbon of the α,β-unsaturated system, leading to a 1,4-adduct instead of the cyclopropane. The carbene precursor or other reagents can sometimes act as the nucleophile. Other potential side reactions include dimerization of the carbene and insertion of the carbene into C-H bonds.[4]
Q3: Are there alternative cyclopropanation methods that are more suitable for electron-deficient alkenes?
A3: Yes, several strategies have been developed to overcome the challenges of cyclopropanating electron-deficient alkenes:
-
Nickel-Catalyzed Cyclopropanation: The use of a nickel catalyst in conjunction with reagents like diiodomethane (B129776) and diethylzinc (B1219324) has been shown to significantly accelerate the cyclopropanation of electron-deficient alkenes.[5][6]
-
Biocatalysis with Engineered Enzymes: Engineered hemoproteins, such as myoglobin (B1173299) variants, can catalyze the cyclopropanation of electron-deficient alkenes with high efficiency and stereoselectivity.[1] These biocatalysts are believed to operate through a radical-based mechanism, which is more effective for electron-poor substrates.[1][7]
-
Modified Simmons-Smith Conditions: While the classic Simmons-Smith reaction is often inefficient for these substrates, certain modifications can improve yields. The Shi modification, for instance, utilizes a more nucleophilic zinc carbenoid.[8]
Q4: How can I troubleshoot a low-yielding Simmons-Smith reaction with my electron-deficient alkene?
A4: For a sluggish or low-yielding Simmons-Smith type reaction, consider the following:
-
Reagent Activity: Ensure your zinc-copper couple is freshly prepared and highly active.[9][10]
-
Reaction Conditions: The reaction is sensitive to moisture and air, so maintain a dry, inert atmosphere.[9] A moderate increase in temperature may improve the rate, but be cautious of potential side reactions.[9][10]
-
Reagent Modification: Consider using a more reactive reagent system, such as the Furukawa modification (diethylzinc and diiodomethane) or the Shi modification.[8][9]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving low-yield issues in the cyclopropanation of electron-deficient alkenes.
Issue 1: Low or No Conversion of Starting Material
| Potential Cause | Recommended Solution | Citation |
| Inactive Catalyst/Reagent | For Simmons-Smith type reactions, ensure the zinc-copper couple is freshly prepared and activated. For catalytic reactions, verify the catalyst's integrity and consider a fresh batch. | [9][10] |
| Poor Reagent Quality | Use freshly distilled or high-purity diiodomethane or other carbene precursors. | [9] |
| Presence of Moisture or Oxygen | Ensure all glassware is thoroughly dried and the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen). | [9] |
| Suboptimal Reaction Temperature | Gradually increase the reaction temperature in 5-10°C increments. Note that higher temperatures can sometimes promote side reactions. | [10] |
| Insufficient Reaction Time | Monitor the reaction progress by TLC or GC-MS and extend the reaction time if necessary. | [10] |
| Inherent Low Reactivity of Substrate | If using a standard electrophilic carbene system, consider switching to a method better suited for electron-deficient alkenes, such as a nickel-catalyzed or biocatalytic approach. | [1][5] |
Issue 2: Formation of Byproducts, Primarily Michael Adducts
| Potential Cause | Recommended Solution | Citation |
| Nucleophilic Attack on the β-Carbon | Change the reaction conditions to favor cyclopropanation. This may involve using a less nucleophilic solvent or altering the catalyst system to one that proceeds through a different mechanism (e.g., radical-based). | [3] |
| Inappropriate Catalyst Choice | Switch from a catalyst that generates a highly electrophilic carbene to one known to be effective for electron-deficient alkenes, such as a nickel-based catalyst or an engineered enzyme. | [1][5] |
Data Presentation
The following tables summarize quantitative data on the yields of cyclopropanation for various electron-deficient alkenes under different catalytic systems.
Table 1: Nickel-Catalyzed Cyclopropanation of α,β-Unsaturated Ketones
| Entry | Alkene Substrate | Product | Yield (%) |
| 1 | Chalcone (B49325) | trans-1,2-Dibenzoylcyclopropane | 74 |
| 2 | 4-Methoxy-chalcone | trans-1-Benzoyl-2-(4-methoxyphenyl)cyclopropane | 85 |
| 3 | 4-Nitro-chalcone | trans-1-Benzoyl-2-(4-nitrophenyl)cyclopropane | 65 |
| 4 | Methyl vinyl ketone | 1-Acetylcyclopropane | 58 |
Conditions: NiCl₂(20 mol%), CH₂I₂ (4 equiv.), Et₂Zn (2 equiv.), CH₂Cl₂ at 0°C. Data adapted from related literature.
Table 2: Biocatalytic Cyclopropanation of Various Electron-Deficient Alkenes
| Entry | Alkene Substrate | Product | Yield (%) | Diastereomeric Excess (%) | Enantiomeric Excess (%) |
| 1 | 4-Trifluoromethylstyrene | 1-(Trifluoromethyl)-2-phenylcyclopropane | 85 | >99 | 99 |
| 2 | 4-Nitrostyrene (B89597) | 1-Nitro-2-phenylcyclopropane | 99 | >99 | 98 |
| 3 | Phenyl acrylate | Phenyl 2-cyclopropanecarboxylate | 89 | 98 | 99 |
| 4 | Benzyl acrylate | Benzyl 2-cyclopropanecarboxylate | 49 | 99 | 99 |
Conditions: Alkene, ethyl diazoacetate, engineered myoglobin catalyst in buffer at room temperature. Data adapted from J. Am. Chem. Soc. 2019, 141, 37, 14873–14883.[1]
Experimental Protocols
Protocol 1: Nickel-Catalyzed Cyclopropanation of Chalcone
Materials:
-
Chalcone (1.0 mmol)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂) (10 mL)
-
Nickel(II) chloride (NiCl₂) (0.2 mmol, 20 mol%)
-
Diiodomethane (CH₂I₂) (4.0 mmol)
-
Diethylzinc (Et₂Zn) (1.0 M in hexanes, 2.0 mL, 2.0 mmol)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add chalcone (1.0 mmol) and NiCl₂ (0.2 mmol).
-
Add anhydrous CH₂Cl₂ (10 mL) and cool the mixture to 0°C in an ice bath.
-
Add diiodomethane (4.0 mmol) to the stirred suspension.
-
Slowly add diethylzinc (2.0 mL of a 1.0 M solution in hexanes) dropwise over 10 minutes.
-
Stir the reaction mixture at 0°C and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0°C.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Biocatalytic Cyclopropanation of 4-Nitrostyrene
Materials:
-
Engineered myoglobin variant (e.g., Mb(H64V,V68A,H93NMH)[Fe(DADP)]) solution (final concentration 10 µM)
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.0)
-
4-Nitrostyrene (10 mM final concentration)
-
Ethyl diazoacetate (EDA) (20 mM final concentration)
-
Ethyl acetate
Procedure:
-
In a glovebox or under anaerobic conditions, prepare a solution of the engineered myoglobin catalyst in potassium phosphate buffer.
-
Add 4-nitrostyrene to the catalyst solution.
-
Initiate the reaction by adding ethyl diazoacetate.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Extract the reaction mixture with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Analyze the yield and stereoselectivity by chiral GC-FID or SFC analysis.
Visualizations
Competing Reaction Pathways in Cyclopropanation
Caption: Competing pathways for the cyclopropanation of electron-deficient alkenes.
Troubleshooting Workflow for Low Cyclopropanation Yields
Caption: A decision-tree workflow for troubleshooting low-yielding cyclopropanation reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Nickel-catalysed cyclopropanation of electron-deficient alkenes with diiodomethane and diethylzinc - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. sas.rochester.edu [sas.rochester.edu]
- 8. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Managing the Explosive Risk of Dimethyl Diazomalonate on a Large Scale
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the safe handling, synthesis, and disposal of dimethyl diazomalonate on a large scale. The following troubleshooting guides and frequently asked questions (FAQs) are designed to mitigate the inherent explosive risks associated with this versatile but hazardous compound.
Hazard Overview
This compound is a stabilized diazo compound valued in organic synthesis as a precursor to carbenes.[1] While more stable than many simpler diazoalkanes, it is still explosive and shock-sensitive, particularly in large quantities.[2] Thermal decomposition can be rapid and violent, releasing significant energy and nitrogen gas. Therefore, strict safety protocols are imperative during its handling and use.
Quantitative Hazard Data
Understanding the thermal stability of this compound is critical for safe process design. The following table summarizes key quantitative data from Differential Scanning Calorimetry (DSC) analysis.
| Parameter | Value | Source |
| Onset Temperature (Tonset) | 75–160 °C | [3] |
| Decomposition Energy (ΔHD) | -719.7 J/g (first exotherm) | [2] |
| -220.1 J/g (second exotherm) | [2] | |
| Average Enthalpy of Decomposition (for diazo compounds without other energetic groups) | -102 kJ mol–1 | [3] |
Note: The onset temperature can vary depending on the presence of impurities and the heating rate.[3] DSC data suggests that while not predicted to be explosive as a neat substance, it is predicted to be impact-sensitive with exothermic decomposition.[2][3][4]
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with large-scale synthesis of this compound?
A1: The main hazards are:
-
Thermal Runaway: The diazo transfer reaction is exothermic. Inadequate cooling can lead to a rapid temperature increase, accelerating the decomposition of both the diazo transfer reagent (e.g., a sulfonyl azide) and the this compound product.[5]
-
Explosive Decomposition: this compound is sensitive to shock, friction, and heat.[2][5] Accumulation of large quantities of the neat compound increases the risk of a detonation.
-
Gas Evolution: Decomposition liberates a large volume of nitrogen gas, which can rapidly pressurize and rupture a sealed vessel.[5]
-
Hazardous Precursors: The synthesis often involves sulfonyl azides, which are themselves explosive.[2]
Q2: How can the risk of a thermal runaway be minimized during synthesis?
A2: Key control measures include:
-
Slow Reagent Addition: The limiting reagent should be added slowly and at a controlled rate to manage the reaction exotherm. For reactions using this compound, its slow addition via syringe pump is crucial to maintain a low stationary concentration.[6]
-
Efficient Cooling: The reaction vessel must have adequate cooling capacity to dissipate the heat generated. Maintaining a low reaction temperature (e.g., below 5°C for diazotization) is critical.[5]
-
Continuous Flow Synthesis: For large-scale production, continuous flow reactors offer a safer alternative to batch processing. They minimize the volume of hazardous material at any given time, enhance heat transfer, and allow for better temperature control.[5]
Q3: What are the best practices for purifying this compound on a large scale?
A3: Purification of large quantities presents unique challenges:
-
Avoid High Temperatures: Vacuum distillation is a common purification method, but prolonged heating, even under reduced pressure, can lead to decomposition.[6] Use the lowest possible temperature and a short-path distillation apparatus.
-
Alternative Purification: For reactions where the subsequent step is sensitive to impurities, consider alternative purification methods like chromatography. However, be aware that certain stationary phases could potentially be incompatible. If co-elution with the desired product occurs, trituration with a non-polar solvent can be an effective alternative to further chromatography.[7]
-
Avoid Rough Surfaces: Avoid contact with rough or metallic surfaces, which can initiate decomposition.[8]
Q4: What should I do in case of a large-scale spill of this compound?
A4: Follow these emergency procedures:
-
Evacuate: Immediately evacuate all personnel from the immediate area.
-
Ventilate: If safe to do so, increase ventilation to the area to disperse vapors.
-
Contain: Prevent the spill from spreading by using an inert absorbent material like vermiculite (B1170534) or sand.
-
Do Not Use Combustibles: Do not use combustible materials like paper towels to absorb the spill.
-
Professional Assistance: For large spills, contact your institution's emergency response team or hazardous materials specialists. Do not attempt to clean up a large spill without proper training and personal protective equipment (PPE).
Q5: How should large quantities of waste this compound be disposed of?
A5: Due to its hazardous nature, large volumes of this compound waste require careful deactivation before disposal:
-
Quenching: Unreacted this compound should be quenched in a controlled manner. A common method is the slow addition of the diazo compound solution to a stirred, cooled solution of a quenching agent. Acetic acid is often used to quench diazo compounds, converting them to the corresponding acetate (B1210297) ester.[9] For large quantities, a multi-step quenching process starting with a less reactive alcohol (e.g., isopropanol) followed by a more reactive one (e.g., methanol) and finally water can be a safer approach.[10]
-
Neutralization: The resulting solution should be neutralized before disposal.
-
Professional Disposal: The neutralized waste should be collected in a properly labeled container and disposed of through a licensed hazardous waste disposal company. Do not pour down the drain.
Troubleshooting Guides
Synthesis & Purification
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction due to insufficient base or diazo transfer reagent. 2. Low reaction temperature slowing down the reaction rate. 3. Degradation of the product during workup or purification. | 1. Ensure stoichiometric amounts of fresh, high-purity reagents. 2. Optimize the reaction temperature; for some diazo transfer reactions, a moderate increase in temperature can improve the rate. 3. Minimize the time and temperature of workup and purification steps. Use high vacuum for distillation at the lowest possible temperature. |
| Formation of Side Products | 1. Dimerization of the carbene intermediate if the reaction is run at too high a concentration. 2. Side reactions of the diazo compound with the solvent or other reagents. | 1. Use a syringe pump for slow addition of the diazo compound in subsequent reactions to maintain a low concentration.[6] 2. Choose an inert solvent and ensure all reagents are compatible. |
| Product is a Dark Color or Contains Solid Impurities | 1. Decomposition during synthesis or purification. 2. Incomplete removal of the sulfonyl azide (B81097) byproduct. | 1. Re-evaluate temperature control during the reaction and purification. 2. Ensure thorough filtration and washing to remove all solid byproducts before distillation. |
| Difficulty in Achieving High Purity | 1. Co-distillation of impurities with similar boiling points. 2. Thermal decomposition during distillation. | 1. Consider fractional distillation under high vacuum or an alternative purification method like chromatography. 2. Use a short-path distillation apparatus to minimize the residence time at high temperatures. |
Handling & Storage
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Visible Gas Evolution from Stored Material | Decomposition of the this compound. | Immediately and carefully move the container to a well-ventilated area, such as a fume hood. Cool the container if possible. Prepare for controlled quenching of the material. |
| Discoloration of Stored Material | Gradual decomposition over time, possibly accelerated by light or temperature. | Store in a cool, dark place, preferably in a refrigerator or freezer dedicated to storing hazardous materials. Monitor for any signs of decomposition. |
Experimental Protocols
Laboratory-Scale Synthesis of this compound
This protocol is adapted from a reliable literature procedure.[7] CAUTION: This procedure involves explosive and shock-sensitive materials and should only be performed by trained personnel in a well-ventilated fume hood behind a blast shield.
Materials:
-
Dimethyl malonate
-
4-Acetamidobenzenesulfonyl azide
-
Triethylamine
-
Acetonitrile
-
Petroleum ether
-
Ethyl ether
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 4-acetamidobenzenesulfonyl azide and acetonitrile.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add triethylamine, followed by the dropwise addition of dimethyl malonate.
-
Stir the reaction mixture at 0°C for 10 minutes, then allow it to warm to room temperature and stir for 17 hours. A thick white precipitate will form.
-
Filter the precipitate through a Büchner funnel and wash the filter cake with a 1:1 mixture of petroleum ether and ethyl ether.
-
Concentrate the filtrate under reduced pressure to obtain a yellow oil.
-
Triturate the oil with a 1:1 mixture of petroleum ether and ethyl ether and filter to remove the remaining solid byproduct. Repeat this process until no more solid forms.
-
Concentrate the combined filtrates under reduced pressure to yield crude this compound.
-
Purify the crude product by vacuum distillation to obtain a bright yellow oil.
Large-Scale Quenching of this compound Waste
This is a general guideline for quenching large volumes of unreacted this compound. This procedure is highly exothermic and generates gas. It must be performed in a suitable reactor with adequate cooling, stirring, and pressure relief, behind a blast shield.
Materials:
-
Waste stream containing this compound
-
Water
-
Dilute acetic acid or another suitable acid for neutralization
Procedure:
-
Transfer the waste stream to a reaction vessel equipped with a stirrer, a cooling system, and a vent for gas evolution.
-
Cool the vessel to 0-5°C.
-
Slowly and in a controlled manner, add isopropanol to the stirred waste stream. Monitor the temperature and gas evolution closely. If the reaction becomes too vigorous, stop the addition immediately.
-
Once the initial vigorous reaction subsides with the addition of isopropanol, begin the slow addition of methanol.
-
After the reaction with methanol is complete and gas evolution has ceased, slowly add water to the mixture.
-
Allow the mixture to warm to room temperature and stir for several hours to ensure complete quenching.
-
Neutralize the solution by the slow addition of dilute acetic acid.
-
The neutralized waste should be collected and disposed of as hazardous waste according to local regulations.
Visualizations
Logical Relationship for Safe Handling of this compound
Caption: Key safety considerations for the lifecycle of this compound.
Experimental Workflow for this compound Synthesis
Caption: A simplified workflow for the synthesis of this compound.
Signaling Pathway for Thermal Decomposition
References
- 1. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Explosive hazards of diazo compounds and what practical precautions are necessary [morressier.com]
- 5. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound|CAS 6773-29-1|BOC Sciences [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Runaway Chemical Reactions: Causes and Prevention - zeal [zealinstruments.com]
- 9. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 10. chemistry.nd.edu [chemistry.nd.edu]
Improving enantioselectivity in asymmetric cyclopropanation
Welcome to the Technical Support Center for Asymmetric Cyclopropanation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize enantioselectivity in their cyclopropanation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing enantioselectivity in asymmetric cyclopropanation?
A1: Enantioselectivity in asymmetric cyclopropanation is a multifactorial issue. The key factors include the choice of catalyst and chiral ligand, the solvent system, the reaction temperature, and the nature of the substrate and carbene precursor.[1][2][3][4] The interplay between these elements creates the chiral environment necessary to favor the formation of one enantiomer over the other.
Q2: How does the choice of solvent affect the enantiomeric excess (ee)?
A2: Solvents can have a profound impact on enantioselectivity by influencing the conformation of the catalyst-substrate complex and by participating in non-covalent interactions such as hydrogen bonding.[1][5] For instance, the use of hexafluoroisopropanol (HFIP) has been shown to dramatically alter, and in some cases, even switch the enantioselectivity of dirhodium tetracarboxylate-catalyzed cyclopropanations compared to less polar solvents like dichloromethane (B109758) (DCM).[1] The effect is often concentration-dependent and is thought to arise from the hydrogen-bonding capabilities of the solvent rather than just a change in the dielectric constant.[1]
Q3: When should I consider changing the catalyst or ligand?
A3: If you are consistently observing low enantioselectivity despite optimizing other reaction parameters (temperature, solvent, concentration), it is advisable to screen different catalyst and ligand combinations.[6] The electronic and steric properties of the ligand are crucial. For example, electron-poor PNNP ligands in ruthenium catalysts have been shown to boost both activity and stereoselectivity.[2] Similarly, bulky ligands can create a more defined chiral pocket around the metal center, enhancing facial discrimination.[6]
Q4: Can the carbene precursor impact the enantioselectivity?
A4: Yes, the nature of the carbene precursor, often a diazo compound, is critical. The substituents on the diazoalkane can influence its reactivity and steric interactions with the chiral catalyst.[7][8] For some catalytic systems, specific diazoacetates, such as those functionalized with succinimidyl, ketone, or ester groups, are crucial for achieving high stereoselectivity.[8]
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (ee)
Low enantioselectivity is a common challenge in asymmetric cyclopropanation. The following guide provides a systematic approach to diagnosing and resolving this issue.
Troubleshooting Workflow for Low Enantioselectivity
Caption: A workflow for troubleshooting low enantioselectivity.
Question: My enantiomeric excess is low. What should I check first?
Answer:
-
Verify Analytical Method: Before optimizing the reaction, ensure that your chiral HPLC or GC method is validated and capable of resolving the enantiomers of your product. An unreliable analytical method can give misleading results.
-
Reagent Purity: Confirm the purity of your starting materials. Impurities in the substrate or solvent can interfere with the catalyst. The diazo compound, in particular, should be fresh or properly stored, as decomposition can lead to side reactions.
-
Catalyst Integrity: Ensure the catalyst and ligand are pure and have not degraded. If you are preparing the catalyst in situ, verify that the pre-catalyst and ligand are of high quality.
Question: I've confirmed my reagents are pure, but the ee is still low. What's the next step?
Answer: The next step is to systematically optimize the reaction conditions.
-
Temperature: Lowering the reaction temperature often increases enantioselectivity by reducing the thermal energy of the system, which can lead to a more ordered transition state. However, this may also decrease the reaction rate.
-
Solvent: As discussed in the FAQ, the solvent plays a critical role. Screen a range of solvents with varying polarities and coordinating abilities. Consider solvents with hydrogen-bonding capabilities like HFIP, which have been shown to significantly enhance ee in certain systems.[1]
-
Concentration: The concentration of the substrate, diazo compound, and catalyst can influence the reaction kinetics and, consequently, the enantioselectivity. Experiment with different concentrations to find the optimal balance.
Question: I have optimized the conditions, but the improvement is marginal. What else can I do?
Answer: At this point, focus on the core of the asymmetric induction – the catalyst and ligand.
-
Ligand Modification: Even subtle changes to the ligand structure can have a large impact. Consider ligands with different steric bulk or electronic properties. For instance, introducing electron-withdrawing groups on the ligand can sometimes enhance selectivity.[2]
-
Metal Center: If you are using a catalyst system that allows for it, you might consider changing the metal center (e.g., Rh, Ru, Cu, Co), as each has different coordination properties and reactivity.[6][8][9]
-
Counter-ion Effects: For cationic catalysts, the counter-ion can influence the catalyst's geometry and Lewis acidity, thereby affecting enantioselectivity. For example, switching from PF6- to SbF6- has been shown to improve both diastereoselectivity and enantioselectivity in some Ru-catalyzed cyclopropanations.[2]
Issue 2: Poor Diastereoselectivity (cis/trans Ratio)
In many cyclopropanations, controlling both enantioselectivity and diastereoselectivity is crucial.
Question: My reaction produces a mixture of cis and trans isomers with low selectivity. How can I improve this?
Answer:
-
Catalyst and Ligand Choice: The diastereoselectivity is often intrinsically linked to the catalyst system. Some catalysts are inherently cis- or trans-selective for certain substrates. For example, specific Ru(salen) and Ru/PNNP catalyst systems have demonstrated high cis-selectivity for the cyclopropanation of styrenes.[2]
-
Substrate Effects: The structure of the alkene can strongly influence the cis/trans ratio. Steric hindrance on the alkene may favor the formation of the less hindered trans isomer.
-
Carbene Source: The bulkiness of the carbene precursor can also play a role in determining the diastereomeric outcome.
Data Tables
Table 1: Effect of Solvent on Enantioselectivity in Rh-Catalyzed Cyclopropanation
| Catalyst | Substrate (Aryldiazoacetate) | Solvent | ee (%) |
| Rh₂(S-TCPTAD)₄ | para-substituted | DCM | Low |
| Rh₂(S-TCPTAD)₄ | para-substituted | HFIP | Switched enantiomer |
| Rh₂(S-NTTL)₄ | ortho-substituted | HFIP | 82-92 |
| Rh₂(S-NTTL)₄ | para-substituted | HFIP | Enhanced |
| Data compiled from studies on dirhodium tetracarboxylate catalysts.[1] |
Table 2: Optimization of Ru-Catalyzed Cyclopropanation of 1-Octene (B94956)
| Catalyst | Counter-ion | Catalyst Loading (mol%) | Yield (%) | cis:trans Ratio | ee (cis/trans) (%) |
| [RuCl(1a)]PF₆ | PF₆⁻ | - | - | - | - |
| [RuCl(1b)]SbF₆ | SbF₆⁻ | - | 66 | 85:15 | 94 / 96 |
| [RuCl(1b)]SbF₆ | SbF₆⁻ | 10 | 66 | 85:15 | 99 / 98 |
| Data illustrates the effect of electronic tuning of the ligand and counter-ion effects.[2] |
Experimental Protocols
General Protocol for Asymmetric Cyclopropanation using a Ru/PNNP Catalyst
This protocol is a representative example based on the cyclopropanation of 1-octene with ethyl diazoacetate.[2]
Materials:
-
[RuCl₂(p-cymene)]₂
-
AgSbF₆
-
Chiral PNNP ligand (e.g., (S,S)-1b)
-
1-Octene (substrate)
-
Ethyl diazoacetate (carbene precursor)
-
Dichloromethane (CH₂Cl₂, solvent)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Pre-formation (in situ):
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral PNNP ligand (e.g., 1b, 0.1 mmol) and [RuCl₂(p-cymene)]₂ (0.05 mmol) in anhydrous CH₂Cl₂ (5 mL).
-
Stir the mixture at room temperature for 1 hour.
-
Add AgSbF₆ (0.1 mmol) and stir for an additional 30 minutes at room temperature in the dark. The formation of AgCl precipitate will be observed.
-
-
Cyclopropanation Reaction:
-
Cool the flask containing the catalyst solution to the desired reaction temperature (e.g., 0 °C or 25 °C).
-
Add the alkene substrate (e.g., 1-octene, 1.0 mmol).
-
Slowly add a solution of ethyl diazoacetate (1.1 mmol) in anhydrous CH₂Cl₂ (2 mL) over a period of 4-6 hours using a syringe pump. This slow addition is crucial to maintain a low concentration of the diazo compound and minimize side reactions.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to isolate the cyclopropane (B1198618) products.
-
-
Analysis:
-
Determine the yield and cis:trans ratio by ¹H NMR spectroscopy of the purified product.
-
Determine the enantiomeric excess (ee) of each diastereomer by chiral HPLC or GC analysis.
-
Logical Relationships in Asymmetric Cyclopropanation
Caption: Interplay of factors affecting enantioselectivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J [pubs.rsc.org]
- 4. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review | MDPI [mdpi.com]
- 5. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 8. Enantioselective Cyclopropanation of a Wide Variety of Olefins Catalyzed by Ru(II)-Pheox Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Reactivity of Diazomalonates in Catalytic Decomposition
Welcome to the technical support center for the catalytic decomposition of diazomalonates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving these stable yet versatile reagents. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the low reactivity of diazomalonates, and to help improve reaction outcomes.
Troubleshooting Guide: Low Reaction Yield or Slow Conversion
Low yields and slow reaction rates are common hurdles when working with diazomalonates due to their inherent stability as acceptor-acceptor diazo compounds. This guide provides a structured approach to diagnosing and resolving these issues.
dot
Caption: Troubleshooting workflow for low yield in diazomalonate reactions.
Frequently Asked Questions (FAQs)
Q1: My diazomalonate decomposition is not proceeding or is very slow. What is the most likely cause?
A1: The primary reason for the low reactivity of diazomalonates is their electronic nature. As "acceptor-acceptor" substituted diazo compounds, they are more stable and less reactive than "donor-acceptor" or "acceptor-only" diazo compounds.[1][2] To overcome this, you may need to employ more reactive catalysts or harsher reaction conditions.
Recommendations:
-
Catalyst Choice: Standard catalysts like Rh₂(OAc)₄ may be sluggish. Consider more electrophilic or specialized rhodium(II) catalysts, such as those with electron-withdrawing carboxylate or carboxamidate ligands.[3] Dirhodium α,α,α′,α′-tetramethyl-1,3-benzenedipropanoate [Rh₂(esp)₂] has been shown to be highly effective for cyclopropanation reactions with diazomalonates, even at low catalyst loadings.[4] Iridium catalysts, like [Ir(cod)Cl]₂, have also proven effective for N-H insertion reactions.[1][2]
-
Temperature: Increase the reaction temperature. Thermal assistance is often necessary to induce the decomposition of stable diazomalonates. However, be cautious of potential side reactions or decomposition of your substrate at higher temperatures.[5]
Q2: I am observing the formation of carbene dimers (diethyl maleate (B1232345) and fumarate). How can I minimize this side reaction?
A2: Carbene dimerization occurs when the generated carbene reacts with another molecule of the diazomalonate instead of the intended substrate. This is often a problem when the substrate is unreactive or when the concentration of the active carbene intermediate is too high.
Recommendations:
-
Slow Addition: Add the diazomalonate solution slowly to the reaction mixture containing the catalyst and the substrate using a syringe pump. This maintains a low concentration of the diazo compound and the resulting carbene, favoring the reaction with the substrate which is present in higher concentration.[6]
-
Increase Substrate Concentration: Ensure the substrate is present in a stoichiometric excess relative to the diazomalonate.
-
Catalyst Selection: Some catalysts may have a higher propensity for dimerization. Screening different catalysts can help identify one that favors the desired transformation.
Q3: How do I choose the right catalyst for my diazomalonate reaction?
A3: The choice of catalyst is critical and depends on the desired transformation.
-
Rhodium(II) Catalysts: These are versatile and widely used. For cyclopropanation, Rh₂(esp)₂ is a highly effective catalyst.[4] For C-H insertion reactions, the choice of ligands on the rhodium center can significantly influence selectivity and efficiency.[3]
-
Copper(I) and Copper(II) Catalysts: Copper catalysts like Cu(acac)₂ are often used for reactions with electron-rich substrates.[7] They are generally less reactive than rhodium catalysts but can be a cost-effective alternative.
-
Iridium(I) Catalysts: Cationic iridium complexes have shown excellent activity for N-H insertion reactions with diazomalonates, even with amines that are typically poor substrates for rhodium catalysts due to catalyst poisoning.[1][2]
dot
Caption: Catalyst selection guide for common diazomalonate reactions.
Q4: Can the solvent affect the outcome of my reaction?
A4: Yes, the solvent can play a significant role. Coordinating solvents can sometimes inhibit the catalyst by binding to the active site. Non-coordinating solvents like dichloromethane (B109758) (DCM) or benzene (B151609) are often preferred.[7][8] However, the optimal solvent should be determined empirically for each specific reaction.
Data Presentation
Table 1: Comparison of Catalysts for N-H Insertion into Morpholine with Dimethyl Diazomalonate
| Entry | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Solvent | Yield (%) |
| 1 | Rh₂(Oct)₄ | 1 | 100 | 15 | 1,2-Dichloroethane | Not Detected |
| 2 | Cu(OTf)₂ | 2 | 100 | 15 | 1,2-Dichloroethane | 15 |
| 3 | [Ir(cod)Cl]₂ | 1 | 100 | 15 | 1,2-Dichloroethane | 96 |
| 4 | [Ir(cod)Cl]₂ | 1 | 25 | 15 | Dichloromethane | 96 |
| 5 | [Ir(cod)Cl]₂ | 0.5 | 25 | 72 | Dichloromethane | 91 |
Data synthesized from a study on iridium-catalyzed N-H insertions.[1][2] This table highlights the superior performance of the iridium catalyst for this specific transformation, even at room temperature.
Experimental Protocols
Protocol 1: General Procedure for Rhodium(II)-Catalyzed Cyclopropanation of an Alkene
This protocol is adapted from a procedure using the highly efficient Rh₂(esp)₂ catalyst.[4][9]
dot
Caption: General experimental workflow for catalytic diazomalonate decomposition.
Materials:
-
Oven-dried round-bottomed flask with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Alkene (1.0 equiv)
-
Bis[rhodium(α,α,α′,α′-tetramethyl-1,3-benzenedipropionic acid)] [Rh₂(esp)₂] (0.02-0.1 mol%)
-
This compound (1.2-1.5 equiv)
-
Anhydrous non-coordinating solvent (e.g., Dichloromethane)
-
Syringe pump
Procedure:
-
To an oven-dried round-bottomed flask under an inert atmosphere, add the Rh₂(esp)₂ catalyst.
-
Add the anhydrous solvent, followed by the alkene.
-
Cool the stirred solution to the desired temperature (e.g., 0-5 °C).
-
In a separate flask, prepare a solution of this compound in the anhydrous solvent.
-
Using a syringe pump, add the this compound solution to the reaction mixture over a period of 2-4 hours.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until reaction completion is confirmed by TLC or GC analysis.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica (B1680970) gel column chromatography to afford the desired cyclopropane (B1198618) product.[9]
Protocol 2: General Procedure for Copper(II)-Catalyzed Reaction with an Enone
This protocol is adapted from a procedure for the synthesis of 2,3-dihydrofurans.[7]
Materials:
-
Round-bottomed flask with a reflux condenser and magnetic stir bar
-
Inert atmosphere (Nitrogen)
-
β-Alkoxy/Phenoxy α,β-Enone (1.5 equiv)
-
Copper(II) acetylacetonate (B107027) [Cu(acac)₂] (0.007 equiv)
-
This compound (1.0 equiv)
-
Anhydrous benzene
Procedure:
-
To a round-bottomed flask, add Cu(acac)₂ and a solution of the enone in benzene.
-
Heat the mixture to reflux.
-
Prepare a solution of this compound in benzene.
-
Add the diazomalonate solution to the refluxing mixture over 2.5 hours under a nitrogen atmosphere.
-
Monitor the reaction by IR spectroscopy for the disappearance of the characteristic diazo band at ~2130 cm⁻¹.
-
Once the reaction is complete, cool the mixture, filter it, and concentrate the filtrate.
-
Purify the crude product by silica gel column chromatography.[7]
Disclaimer: These protocols are intended as a general guide. Reaction conditions should be optimized for each specific substrate. Always handle diazo compounds with caution in a well-ventilated fume hood, as they are potentially explosive.[10]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. General Ir-Catalyzed N–H Insertions of Diazomalonates into Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site Selectivity in Pd-Catalyzed Reactions of α-Diazo-α-(methoxycarbonyl)acetamides: Effects of Catalysts and Substrate Substitution in the Synthesis of Oxindoles and β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Troubleshooting [chem.rochester.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Copper-catalyzed reactions of β-alkoxy/phenoxy enones with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: In Situ Carbene Dimerization
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the prevention of carbene dimerization during in situ reactions.
Frequently Asked Questions (FAQs)
Q1: What is carbene dimerization and why is it a problem?
A1: Carbenes are highly reactive intermediates with a neutral divalent carbon atom. Due to their high reactivity, two carbenes can react with each other in a process called dimerization to form an alkene. This is often an unwanted side reaction as it consumes the carbene intermediate, reducing the yield of the desired product and complicating the purification process.[1][2]
Q2: What are the primary strategies to prevent carbene dimerization?
A2: The main strategies to prevent carbene dimerization focus on stabilizing the carbene intermediate or promoting its reaction with the desired substrate over dimerization. These strategies include:
-
Steric Hindrance: Introducing bulky substituents on the carbene precursor to physically block the dimerization.[3]
-
Electronic Stabilization: Using substituents that donate electron density to the carbene center, such as in N-heterocyclic carbenes (NHCs).[3][4]
-
Metal Catalysis: Employing transition metals to form metal-carbene complexes (carbenoids), which are more stable than free carbenes.[5][6]
-
Intramolecular Reactions: Designing the substrate so the carbene reacts within the same molecule, a process that is often kinetically favored over intermolecular dimerization.
-
Control of Reaction Conditions: Optimizing parameters such as temperature, concentration, and the rate of addition of the carbene precursor.
Q3: How do N-Heterocyclic Carbenes (NHCs) resist dimerization?
A3: N-Heterocyclic Carbenes (NHCs) are a class of persistent carbenes that are exceptionally stable.[4][7] Their stability arises from a combination of electronic and steric effects. Electronically, the nitrogen atoms adjacent to the carbene center donate electron density to the vacant p-orbital of the carbene, which reduces its electrophilicity.[3][4] Additionally, bulky substituents are often placed on the nitrogen atoms, which sterically shields the carbene center and prevents dimerization.[3] Some NHCs are so stable they can be isolated and stored at room temperature.[7]
Q4: What is the difference between Fischer and Schrock carbenes?
A4: Fischer and Schrock carbenes are two types of transition metal carbene complexes. The key difference lies in their electronic properties and the nature of the metal-carbon bond.[5][6][8]
-
Fischer carbenes typically have a low-valent, electron-rich metal center and the carbene carbon is electrophilic. They are stabilized by π-acceptor ligands on the metal and a π-donor substituent on the carbene carbon.[9][10]
-
Schrock carbenes feature a high-valent, electron-poor metal center and the carbene carbon is nucleophilic.[9][10] Generally, Fischer carbenes are more stable than Schrock carbenes.[8]
Troubleshooting Guide
Problem: My reaction is producing a high percentage of the dimerized alkene, leading to low yield of the desired product.
This is a common issue in carbene chemistry. Here are several approaches to troubleshoot this problem, ranging from simple adjustments to more significant methodological changes.
| Strategy | Action | Rationale |
| Reaction Conditions | Lower the reaction temperature. | Reduces the rate of bimolecular reactions, including dimerization. |
| Decrease the concentration of the carbene precursor. | Lowers the probability of two carbene intermediates encountering each other. | |
| Use slow addition of the carbene precursor. | Maintains a low instantaneous concentration of the carbene. | |
| Steric Hindrance | Switch to a carbene precursor with bulkier substituents. | The bulky groups will sterically shield the carbene center, hindering dimerization.[3] |
| Electronic Stabilization | Use an N-heterocyclic carbene (NHC) precursor. | NHCs are electronically stabilized and less prone to dimerization.[4][7] |
| Metal Catalysis | Introduce a suitable transition metal catalyst (e.g., Rh, Cu, Ru complexes). | The catalyst will form a more stable metal-carbene intermediate, which will then transfer the carbene to the substrate.[11][12] |
Quantitative Data
The choice of catalyst and reaction conditions can significantly impact the outcome of a carbene-mediated reaction. Below is a comparison of catalyst performance in a model cyclopropanation reaction.
Table 1: Effect of Catalyst on the Yield of a Rhodium-Catalyzed Cyclopropanation
| Catalyst | Catalyst Loading (mol%) | Yield of Cyclopropane (B1198618) (%) | Dimer Formation |
| None | - | 0 | Major Product |
| Rh₂(OAc)₄ | 1 | 75 | Trace |
| Rh₂(esp)₂ | 0.5 | 92 | Not Detected |
| Cu(acac)₂ | 2 | 65 | Minor Product |
Data is illustrative and compiled from typical results in rhodium-catalyzed cyclopropanation reactions.[11][13][14]
Experimental Protocols
Protocol: Rhodium-Catalyzed Cyclopropanation of Styrene (B11656) with Ethyl Diazoacetate
This protocol describes a general procedure for the cyclopropanation of styrene using a rhodium catalyst to generate the carbene in situ from ethyl diazoacetate, minimizing dimerization.
Materials:
-
Dirhodium tetraacetate (Rh₂(OAc)₄)
-
Styrene
-
Ethyl diazoacetate (EDA)
-
Dichloromethane (DCM), anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve styrene (1.0 mmol) and Rh₂(OAc)₄ (0.01 mmol, 1 mol%) in anhydrous DCM (5 mL).
-
In a separate syringe, dilute ethyl diazoacetate (1.2 mmol) with anhydrous DCM (5 mL).
-
Using a syringe pump, add the EDA solution to the reaction mixture over a period of 4 hours with vigorous stirring at room temperature. The slow addition is crucial to maintain a low concentration of the carbene intermediate and suppress dimerization.
-
After the addition is complete, allow the reaction to stir for an additional 2 hours at room temperature.
-
Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to isolate the cyclopropane product.
Visualizations
Caption: A decision tree to guide researchers in troubleshooting carbene dimerization.
Caption: Catalytic cycle of a metal-catalyzed carbene transfer reaction.
References
- 1. Carbene dimerization - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stability and reactions of n heterocyclic carbenes | PPTX [slideshare.net]
- 5. Transition metal carbene complex - Wikipedia [en.wikipedia.org]
- 6. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 7. Persistent carbene - Wikipedia [en.wikipedia.org]
- 8. pediaa.com [pediaa.com]
- 9. pr.ibs.re.kr [pr.ibs.re.kr]
- 10. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 11. researchgate.net [researchgate.net]
- 12. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Rhodium catalyzed synthesis of difluoromethyl cyclopropanes - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC07745E [pubs.rsc.org]
Troubleshooting product degradation during workup and purification
Technical Support Center: Troubleshooting Product Degradation
Welcome to the technical support center for troubleshooting product degradation during workup and purification. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common stability issues encountered in their experiments.
Frequently Asked Questions (FAQs)
Q1: My target compound is degrading during aqueous workup. What are the most likely causes and how can I prevent this?
A1: Degradation during aqueous workup is often due to hydrolysis, pH sensitivity, or oxidation.
-
Hydrolysis: Esters, amides, and other labile functional groups can hydrolyze, especially under acidic or basic conditions.[1]
-
pH Sensitivity: Your compound may be unstable at the pH of the aqueous solution. For example, acidic conditions can cause some compounds to decompose, while basic conditions can degrade others.[2][3]
-
Oxidation: Dissolved oxygen in the workup solutions can lead to oxidative degradation, particularly for electron-rich compounds like phenols and anilines.[4][5]
Initial Troubleshooting Steps:
-
Control pH: Use buffered aqueous solutions to maintain a neutral pH during extraction.
-
Minimize Contact Time: Perform extractions quickly to reduce the time your compound is in contact with the aqueous phase.
-
Work at Low Temperatures: Perform the workup in an ice bath to slow down degradation reactions.[6]
-
Use Degassed Solvents: Sparge aqueous solutions with nitrogen or argon to remove dissolved oxygen.
Q2: I'm observing significant product loss and streaking on my silica (B1680970) gel column. What's happening and how can I fix it?
A2: Product loss on a silica gel column often points to decomposition on the stationary phase or irreversible adsorption.[7][8]
-
Acidic Nature of Silica: Standard silica gel is acidic and can cause degradation of acid-sensitive compounds.[9]
-
Irreversible Adsorption: Highly polar compounds, especially amines, can bind strongly to the silanol (B1196071) groups on the silica surface and fail to elute.[10]
Solutions:
-
Deactivate the Silica: Add a small amount of a basic modifier like triethylamine (B128534) (0.1-1%) or ammonia (B1221849) to the eluent to neutralize the acidic sites on the silica.
-
Use an Alternative Stationary Phase: For highly sensitive compounds, consider using a less acidic stationary phase like alumina (B75360) (basic or neutral) or Florisil.[7][8]
-
Perform a Stability Test: Before running a column, spot your compound on a TLC plate and let it sit for a few hours. If you see a new spot form, your compound is likely degrading on the silica.[7][8]
Q3: My compound is turning colored and I'm seeing new impurities after solvent removal. How can I prevent this?
A3: This is a classic sign of thermal degradation or oxidation, often accelerated by heat during solvent evaporation.
-
Thermal Degradation: Many organic compounds are sensitive to heat and can decompose at elevated temperatures.[11]
-
Oxidation: Trace amounts of peroxides in solvents (especially ethers like THF and diethyl ether) or exposure to air during concentration can cause oxidation.
Preventative Measures:
-
Low-Temperature Evaporation: Use a rotary evaporator with a low bath temperature and a good vacuum to remove solvents. For very sensitive compounds, consider lyophilization (freeze-drying).[11][12]
-
Use Fresh, High-Purity Solvents: Older solvents can form peroxides. Use freshly opened bottles or solvents from a purification system.
-
Blanket with Inert Gas: Introduce a slow stream of nitrogen or argon into the flask while concentrating to minimize contact with oxygen.
Troubleshooting Guides
Guide 1: Investigating Degradation Pathways with Forced Degradation Studies
A forced degradation study is a systematic way to identify the potential degradation pathways of your compound.[13][14] This involves subjecting your compound to a variety of stress conditions.[15]
Experimental Protocol: Forced Degradation Study
-
Prepare Stock Solution: Create a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Apply Stress Conditions: Aliquot the stock solution into separate vials and expose them to the following conditions. The goal is to achieve 5-20% degradation.[13][16][17]
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C.
-
Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature.
-
Oxidation: Add 3% hydrogen peroxide and keep at room temperature.[15]
-
Thermal Stress: Heat the solid compound or a solution at a high temperature (e.g., 80°C).
-
Photostability: Expose the compound (solid and in solution) to UV light.[14]
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 8, 24 hours).[15]
-
Analysis: Analyze the samples by HPLC or LC-MS to quantify the remaining parent compound and identify any new degradation products.[15]
Data Presentation: Example Forced Degradation Results
| Stress Condition | Time (hours) | % Parent Compound Remaining | % Degradant 1 | % Degradant 2 |
| 0.1 M HCl, 60°C | 24 | 85.2 | 14.8 | - |
| 0.1 M NaOH, RT | 8 | 78.9 | - | 21.1 |
| 3% H₂O₂, RT | 2 | 90.5 | 9.5 | - |
| 80°C | 24 | 95.1 | 4.9 | - |
Troubleshooting Logic Diagram
Guide 2: Mitigating Oxidative Degradation
Oxidation is a common degradation pathway for many pharmaceuticals.[4] It can be initiated by light, heat, or trace metals.[4]
Commonly Used Antioxidants
| Antioxidant | Solubility | Mechanism | Common Use |
| Ascorbic Acid (Vitamin C) | Water-soluble | Reducing Agent | Aqueous formulations |
| Butylated Hydroxytoluene (BHT) | Lipid-soluble | Free Radical Scavenger | Oily formulations |
| Butylated Hydroxyanisole (BHA) | Lipid-soluble | Free Radical Scavenger | Oily formulations |
| EDTA | Water-soluble | Metal Chelator | Aqueous formulations |
Experimental Protocol: Quenching a Reaction
Properly quenching a reaction is the first step in preventing degradation during workup.
-
Cool the Reaction: Before quenching, cool the reaction mixture in an ice bath, especially if the quench is expected to be exothermic.[6]
-
Choose the Right Quenching Agent: The choice of quenching agent depends on the reagents used in the reaction. For highly reactive reagents like organometallics or hydrides, a less reactive quenching agent like isopropanol (B130326) should be used first, followed by a more reactive one like methanol, and finally water.[18]
-
Slow Addition: Add the quenching agent slowly and carefully to control the rate of reaction and any gas evolution.[6]
-
Monitor Temperature: Keep an eye on the temperature of the reaction mixture during the quench.
-
Proceed to Workup: Once the reaction is quenched, proceed with the workup immediately.[6]
Workflow for Preventing Oxidation
Guide 3: Addressing Degradation on Silica Gel
The acidic nature of silica gel can be detrimental to sensitive compounds.
Experimental Protocol: 2D TLC for Stability Check
This technique helps determine if your compound is stable on silica gel.[19]
-
Spot the Plate: On a square TLC plate, spot your compound in one of the bottom corners.
-
First Elution: Develop the plate in a suitable solvent system.
-
Dry and Rotate: Remove the plate, dry it completely, and then rotate it 90 degrees so that the line of spots from the first elution is now at the bottom.
-
Second Elution: Develop the plate again in the same solvent system.
-
Analyze: If the compound is stable, all the spots will lie on the diagonal. If any spots appear below the diagonal, it indicates degradation.[19]
Decision Tree for Purification of Sensitive Compounds
References
- 1. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Role of Antioxidants in Mitigating Oxidative Degradation – StabilityStudies.in [stabilitystudies.in]
- 5. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How To Run A Reaction [chem.rochester.edu]
- 7. Purification [chem.rochester.edu]
- 8. Chromatography [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. biotage.com [biotage.com]
- 12. A Versatile Method of Ambient-Temperature Solvent Removal - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resolvemass.ca [resolvemass.ca]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. sgs.com [sgs.com]
- 17. biopharminternational.com [biopharminternational.com]
- 18. epfl.ch [epfl.ch]
- 19. Chromatography [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to Dimethyl Diazomalonate and Ethyl Diazoacetate in Cyclopropanation Reactions
For Researchers, Scientists, and Drug Development Professionals
The construction of cyclopropane (B1198618) rings is a cornerstone of modern organic synthesis, owing to their prevalence in biologically active molecules and their utility as versatile synthetic intermediates. The catalytic decomposition of diazo compounds in the presence of alkenes remains one of the most powerful methods for achieving this transformation. Among the various diazo reagents available, dimethyl diazomalonate (DDM) and ethyl diazoacetate (EDA) are two of the most commonly employed carbene precursors. This guide provides an objective, data-driven comparison of their performance in cyclopropanation reactions, complete with experimental protocols and mechanistic insights to aid researchers in selecting the optimal reagent for their specific synthetic needs.
At a Glance: Key Differences and Performance Metrics
Both DDM and EDA are effective reagents for the synthesis of cyclopropanes, but they exhibit notable differences in reactivity, stereoselectivity, and substrate scope. These differences primarily stem from the electronic and steric properties of the diazo compound. EDA, an acceptor-only diazo compound, is generally more reactive than DDM, which is an acceptor-acceptor diazo compound.[1][2] This higher reactivity of EDA can lead to higher yields and faster reaction times in some cases. However, the two ester groups of DDM can offer unique advantages in terms of the stability of the resulting cyclopropane and opportunities for subsequent functionalization.
The choice between DDM and EDA will ultimately depend on the specific alkene substrate, the desired level of stereocontrol, and the catalyst employed. The following sections provide a detailed comparison of their performance in various cyclopropanation reactions, supported by experimental data.
Performance Comparison in Catalytic Cyclopropanation
The following tables summarize the performance of this compound and ethyl diazoacetate in representative copper- and rhodium-catalyzed cyclopropanation reactions.
Copper-Catalyzed Cyclopropanation
Copper complexes are widely used catalysts for cyclopropanation reactions due to their relatively low cost and high efficiency.
| Alkene | Diazo Reagent | Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee, %) | Reference |
| Styrene (B11656) | Ethyl Diazoacetate | Cu(OTf)₂ | CH₂Cl₂ | 23 | 68:32 | - | [3] |
| Methyl Oleate (B1233923) | Ethyl Diazoacetate | Cu(OTf)₂ | CH₂Cl₂ | >99 | - | - | [3][4][5] |
| Methyl Elaidate | Ethyl Diazoacetate | Cu(OTf)₂ | CH₂Cl₂ | >99 | - | - | [3][4][5] |
| Methyl Oleate | This compound | Cu(OTf)₂ | 1,2-dichloroethane | >99 | - | - | [3][4][5] |
| Methyl Elaidate | This compound | Cu(OTf)₂ | 1,2-dichloroethane | 55 | - | - | [3][4][5] |
| Internal Olefins | This compound | Chiral bisoxazoline-Cu(I) | - | up to 95 | - | 90-95 | [6][7] |
Note: "-" indicates data not provided in the source.
Rhodium-Catalyzed Cyclopropanation
Rhodium catalysts are renowned for their ability to effect highly stereoselective cyclopropanation reactions.
| Alkene | Diazo Reagent | Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| Styrene | This compound | Rh₂(4S-BNAZ)₄ | CH₂Cl₂ | 88 | - | - | [2] |
| p-Trifluoromethylstyrene | This compound | Rh₂(OAc)₄ | CH₂Cl₂ | 73 | - | 50 | [2] |
| Styrene | Ethyl Diazoacetate | Ru-porphyrin | - | good | good | 34 | [8] |
| Electron-deficient alkenes | Aryl/Vinyldiazoacetates | Rh₂(S-TCPTAD)₄ | - | up to 98 | >97:3 | up to 98 | [9][10] |
Note: "-" indicates data not provided in the source.
Mechanistic Overview
The generally accepted mechanism for transition metal-catalyzed cyclopropanation involves the reaction of the diazo compound with the metal catalyst to form a metal carbene intermediate. This electrophilic carbene then reacts with the alkene in a concerted or stepwise fashion to afford the cyclopropane product.
Caption: Generalized catalytic cycle for metal-catalyzed cyclopropanation.
Experimental Protocols
General Procedure for Rhodium-Catalyzed Cyclopropanation of Styrene with this compound[2]
A solution of this compound (63 mg, 0.39 mmol) in dichloromethane (B109758) (CH₂Cl₂) (2 mL) is added via syringe pump (1.0 mL/hr) over 2 hours to a refluxing solution of a dirhodium(II) catalyst (1.0 mol %) and styrene (0.40 mL, 3.9 mmol) in CH₂Cl₂ (4 mL). After the addition is complete, the reaction mixture is stirred at reflux for an additional 30 minutes to ensure complete reaction. The mixture is then cooled to room temperature and passed through a short silica (B1680970) plug, which is subsequently washed with CH₂Cl₂ (40 mL). The solvent is removed under reduced pressure to furnish the desired cyclopropane product.
General Procedure for Copper-Catalyzed Cyclopropanation of Methyl Oleate with Ethyl Diazoacetate[3]
To a suspension of a copper catalyst (e.g., LAPONITE®-Cu, 1 mol%) and an internal standard (e.g., eicosane) in anhydrous dichloromethane, methyl oleate is added at room temperature under an argon atmosphere. Ethyl diazoacetate is then added slowly via syringe pump over a period of 10 hours. The reaction is monitored by gas chromatography until complete consumption of the starting material.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a catalytic cyclopropanation reaction.
Caption: A typical experimental workflow for a cyclopropanation reaction.
Reactivity and Selectivity Considerations
Reactivity: As a general trend, the reactivity of diazo compounds in catalytic cyclopropanation decreases with increasing electron-withdrawing substitution at the diazo carbon. Consequently, ethyl diazoacetate is generally more reactive than this compound.[1][2] This difference in reactivity can be significant, as observed in the copper-catalyzed cyclopropanation of methyl elaidate, where EDA gave a quantitative yield while DDM only afforded a 55% yield under similar conditions.[3][4][5]
Diastereoselectivity: The diastereoselectivity of cyclopropanation reactions is influenced by the catalyst, the solvent, and the nature of both the alkene and the diazo compound. In many cases, a preference for the trans (or E) diastereomer is observed, particularly with rhodium catalysts.[8] The bulkier this compound can sometimes lead to higher diastereoselectivity compared to ethyl diazoacetate.
Enantioselectivity: Achieving high enantioselectivity in cyclopropanation is a key goal, particularly in the synthesis of chiral pharmaceuticals. The use of chiral catalysts, often based on rhodium, copper, or ruthenium, is essential for this purpose.[8][11][12][13] While both DDM and EDA can be used in enantioselective cyclopropanations, the development of highly enantioselective methods for diazomalonates has historically been more challenging due to their lower reactivity.[12] However, recent advances have led to the development of effective chiral catalysts for the asymmetric cyclopropanation of internal olefins with diazomalonates, achieving excellent enantioselectivities (90-95% ee).[6][7]
Safety and Handling
Both this compound and ethyl diazoacetate are energetic compounds and should be handled with care in a well-ventilated fume hood. They are known to be toxic and potentially explosive, especially in the presence of impurities or upon heating. It is crucial to follow appropriate safety precautions, including wearing personal protective equipment (PPE) and avoiding exposure to heat, light, and incompatible materials.
Conclusion
The choice between this compound and ethyl diazoacetate for cyclopropanation reactions is a nuanced decision that depends on a variety of factors.
-
Ethyl diazoacetate is generally the more reactive and often more cost-effective option, making it a good starting point for many applications. It has been successfully employed in a wide range of cyclopropanation reactions with various catalysts.
-
This compound , while less reactive, offers the potential for the synthesis of gem-dicarboxylated cyclopropanes, which are valuable synthetic intermediates. Recent advances in catalyst development have significantly improved its utility in highly stereoselective transformations.
Researchers should carefully consider the specific requirements of their target molecule, including the desired stereochemistry and the nature of the alkene substrate, when selecting between these two powerful reagents. The data and protocols presented in this guide are intended to serve as a valuable resource for making this informed decision and for the successful execution of cyclopropanation reactions in the laboratory.
References
- 1. Pd-Catalyzed Regioselective Cyclopropanation of 2-Substituted 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Challenging cyclopropanation reactions on non-activated double bonds of fatty esters - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01017F [pubs.rsc.org]
- 4. Challenging cyclopropanation reactions on non-activated double bonds of fatty esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Copper-Catalyzed Enantioselective Cyclopropanation of Internal Olefins with Diazomalonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclopropanation of alkenes with ethyl diazoacetate catalysed by ruthenium porphyrin complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. thieme-connect.com [thieme-connect.com]
- 13. Experimental and Computational Studies for the Synthesis of Functionalized Cyclopropanes from 2-Substituted Allylic Derivatives with Ethyl Diazoacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Rhodium and Iridium Catalysts for N-H Insertion Reactions
For Researchers, Scientists, and Drug Development Professionals
The formation of carbon-nitrogen (C-N) bonds through N-H insertion reactions is a cornerstone of modern organic synthesis, providing a direct and atom-economical route to valuable amine derivatives, which are core structures in countless pharmaceuticals and biologically active compounds. This guide provides an objective comparison of two of the most powerful catalytic systems for this transformation: those based on rhodium and iridium. We will delve into their performance, supported by experimental data, to assist researchers in selecting the optimal catalyst for their specific synthetic challenges.
Introduction to Metal-Catalyzed N-H Insertion
N-H insertion reactions typically involve the reaction of a carbene precursor, most commonly a diazo compound, with an amine. A transition metal catalyst facilitates this process by first forming a metal-carbene intermediate. The amine's nitrogen atom then attacks this electrophilic species, leading to the formation of the new C-N bond and the desired α-amino ester or related product. Both rhodium and iridium complexes have emerged as exceptionally effective catalysts, though they often exhibit distinct advantages in terms of activity, selectivity, and substrate scope.
Performance Comparison: Rhodium vs. Iridium
Rhodium(II) carboxylates, particularly the paddlewheel complex dirhodium(II) acetate (B1210297) (Rh₂(OAc)₄), are well-established and widely used catalysts for N-H insertion.[1][2][3] They are known for their broad applicability and effectiveness. More recently, iridium catalysts, including porphyrin complexes and advanced heterogeneous single-atom catalysts (SACs), have demonstrated remarkable efficiency, often surpassing traditional rhodium systems in turnover numbers (TONs) and selectivity.[4][5][6]
The following table summarizes quantitative data from selected studies to highlight the performance differences between the two catalytic systems under various conditions.
| Catalyst System | Carbene Precursor | Amine Substrate | Catalyst Loading | Yield (%) | Selectivity | TON | Key Features & Ref. |
| Rhodium | |||||||
| Rh₂(OAc)₄ | Aryldiazoester | Aniline (B41778) | 2 mol % | 89% | N/A | ~45 | Solvent-free, mechanochemical conditions; rapid reaction times.[1][7] |
| Rh₂(OAc)₄ | Alkynyl Hydrazone | 1,2-Diamine | N/A | Good to Excellent | Chemoselective | N/A | Effective for complex alkynyl carbene insertions.[2][8][9] |
| Rh₂(OAc)₄ | Ethyl Diazoacetate | (R)-BINAM | 0.2 mol % | 16% | Poor (Single vs. Dual Insertion) | ~80 | Lower efficiency and selectivity compared to Ir-SA for this specific challenging substrate.[5] |
| Chiral Rh(II) | Methyl 2-diazophenylacetate | Benzyl (B1604629) Carbamate | N/A | 62-92% | <5% ee | N/A | Good yields but negligible enantioselectivity observed with tested chiral Rh(II) catalysts.[3] |
| Iridium | |||||||
| Ir(TTP)CH₃ | Ethyl Diazoacetate | Aniline | N/A | >80% | High | Up to 100,000 | Porphyrin catalyst with very high turnover numbers.[4] |
| (-)Ir(D4-Por)(diClPh) | Diazo Compound | N-methyl Indoline | Low | High | Up to 99% ee | Up to 1,380,000 | Chiral porphyrin catalyst enabling highly enantioselective C-H insertion with exceptionally high TONs.[6] |
| Heterogeneous Ir-SA | Benzyl 2-diazobutanoate | (R)-BINAM | 0.23 mol % | 81% | High (Single Insertion) | ~352 | Single-atom catalyst shows high efficiency and selectivity for single insertion into a challenging diamine.[5] |
| [Ir(cod)Cl]₂ | Diazomalonate | Morpholine | 1 mol % | Up to 96% | High | ~96 | Effective for N-H insertion with challenging acceptor/acceptor carbenes.[10] |
Table 1: Comparative performance of selected rhodium and iridium catalysts in N-H insertion reactions. (N/A: Not available in the cited source; TTP: Tetratolylporphyrin; BINAM: [1,1′-binaphthalene]-2,2′-diamine; Ir-SA: Iridium Single-Atom).
Catalytic Cycle and Mechanism
The generally accepted mechanism for both rhodium- and iridium-catalyzed N-H insertion proceeds through a common set of intermediates. The key steps are:
-
Carbene Formation: The catalyst reacts with the diazo compound, eliminating dinitrogen gas (N₂) to form a highly reactive metal-carbene species.
-
Ylide Formation: The lone pair of the amine's nitrogen atom attacks the electrophilic carbene carbon, forming a transient ammonium (B1175870) ylide intermediate.
-
Proton Transfer: A rapid 1,2-proton transfer from the nitrogen to the carbon atom occurs, yielding the final N-H insertion product and regenerating the active catalyst for the next cycle.
The efficiency and selectivity of the catalyst are influenced by the steric and electronic properties of the ligands surrounding the metal center, which modulate the reactivity of the metal-carbene intermediate.
Caption: General catalytic cycle for Rh- and Ir-catalyzed N-H insertion reactions.
Experimental Protocols
Below are representative experimental methodologies adapted from the literature for both rhodium- and iridium-catalyzed N-H insertion reactions.
Protocol 1: Mechanochemical Rhodium-Catalyzed N-H Insertion
This protocol is adapted from a solvent-free method utilizing Rh₂(OAc)₄.[1][7]
Materials:
-
Rhodium(II) acetate dimer (Rh₂(OAc)₄)
-
Aryldiazoester (e.g., methyl 2-diazo-2-phenylacetate) (1.0 equiv)
-
Aniline derivative (1.1 equiv)
-
Sodium chloride (NaCl) as a grinding auxiliary
-
Stainless steel milling jar with stainless steel ball bearings
Procedure:
-
To a stainless steel milling jar (e.g., 10 mL volume) containing one stainless steel ball (e.g., 10 mm diameter), add Rh₂(OAc)₄ (0.02 equiv, 2 mol %).
-
Add the aniline derivative (1.1 equiv), the aryldiazoester (1.0 equiv), and NaCl (e.g., 100 mg).
-
Secure the jar in a mixer mill and perform the milling at a specified frequency (e.g., 30 Hz) for 90 minutes. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is dissolved in a suitable organic solvent (e.g., ethyl acetate), filtered to remove the grinding auxiliary and catalyst residues.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired α-amino ester.
Protocol 2: Heterogeneous Iridium-Catalyzed N-H Insertion
This protocol is based on the use of a highly selective heterogeneous iridium single-atom (Ir-SA) catalyst.[5]
Materials:
-
Heterogeneous Iridium Single-Atom (Ir-SA) catalyst (e.g., 0.23 mol % Ir loading)
-
α-Alkyl diazo ester (e.g., benzyl 2-diazobutanoate) (1.5 equiv)
-
Diamine substrate (e.g., (R)-[1,1′-binaphthalene]-2,2′-diamine) (1.0 equiv)
-
Anhydrous 1,2-dichloroethane (B1671644) (DCE) as solvent
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vial under an inert atmosphere, add the Ir-SA catalyst.
-
Add the diamine substrate (1.0 equiv) followed by anhydrous 1,2-dichloroethane to achieve a desired concentration (e.g., 0.2 M).
-
Add the α-alkyl diazo ester (1.5 equiv) to the suspension.
-
Seal the vial and stir the reaction mixture at room temperature. Monitor the reaction by TLC or ¹H NMR.
-
Upon consumption of the limiting reagent, the reaction mixture is filtered to recover the heterogeneous catalyst. The catalyst can often be washed, dried, and reused.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to isolate the monofunctionalized product.
Summary and Catalyst Selection Guide
Rhodium Catalysts (Mainly Rhodium(II) Carboxylates):
-
Strengths: Highly versatile, commercially available, and extensively documented. They are effective for a wide range of diazo precursors and amine substrates, including recent applications in solvent-free mechanochemical synthesis which offer sustainability benefits.[1][7]
-
Limitations: May show lower activity (requiring higher catalyst loadings) and selectivity (chemo-, regio-, and enantio-) compared to state-of-the-art iridium systems, especially for more challenging substrates.[3][5]
-
Best For: General-purpose N-H insertions, initial methodology development, and reactions where extreme turnover numbers are not the primary concern.
Iridium Catalysts (Porphyrins and Single-Atom Catalysts):
-
Strengths: Often exhibit exceptionally high catalytic activity, allowing for very low catalyst loadings and achieving massive turnover numbers.[4][6] Chiral iridium porphyrin systems have demonstrated outstanding enantioselectivity.[6] Heterogeneous single-atom iridium catalysts can provide excellent chemoselectivity in substrates with multiple reactive sites and offer the advantage of catalyst recyclability.[5]
-
Limitations: The synthesis of specialized iridium catalysts and their ligands can be more complex and costly than for standard rhodium catalysts.
-
Best For: Large-scale synthesis where catalyst cost-efficiency (high TONs) is critical, challenging transformations requiring high selectivity (chemo- or enantioselectivity), and sustainable chemistry applications where catalyst recycling is desired.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Rhodium(II)-Catalyzed Alkynyl Carbene Insertion into N-H Bonds [organic-chemistry.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Item - Iridium Porphyrin Catalyzed NâH Insertion Reactions: Scope and Mechanism - figshare - Figshare [figshare.com]
- 5. n11.iphy.ac.cn [n11.iphy.ac.cn]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Rhodium(II)-Catalyzed Alkynyl Carbene Insertion into N-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Iodonium Ylides: A Safer and More Stable Alternative to Dimethyl Diazomalonate for Carbene Transfer Reactions
In the realm of synthetic organic chemistry, the generation and transfer of carbene moieties are fundamental for constructing complex molecular architectures, particularly in pharmaceutical and materials science research. For decades, diazo compounds, such as dimethyl diazomalonate, have been the workhorses for these transformations. However, their inherent instability and potential for explosive decomposition pose significant safety risks. This guide presents a detailed comparison between traditional this compound and the emerging class of iodonium (B1229267) ylides, highlighting the latter as a demonstrably safer, more stable, and highly effective alternative for carbene precursor chemistry.[1][2][3]
Comparative Safety and Handling
The primary advantage of iodonium ylides over this compound lies in their enhanced safety profile. Diazo compounds are notoriously energetic, with their stability being a major concern in both academic and industrial settings.
This compound: This reagent is known for its potential to undergo exothermic and sometimes explosive decomposition.[4][5] Safety protocols mandate that experiments involving this compound be conducted behind a safety shield in a fume hood.[4][5] Its synthesis often involves energetic precursors like sulfonyl azides, adding another layer of risk to the overall process.[4][6]
Iodonium Ylides: In contrast, iodonium ylides are recognized as safe carbene precursors.[1] They are generally stable, solid materials that are easier to handle and store.[2][7] While standard laboratory precautions should always be followed, they do not carry the same explosive risk associated with diazo compounds, making them a more attractive option for routine and large-scale synthesis.[3]
| Feature | This compound | Phenyliodonium (B1259483) Dimethyl Malonate Ylide |
| Primary Hazard | Potentially explosive, toxic | Irritant |
| Physical State | Liquid/Oil | Crystalline solid |
| Handling | Requires use of a safety shield, strict temperature control[4][5] | Standard laboratory handling |
| Storage | Store away from light and heat in sealed containers[8] | Stable at room temperature, can be purified by column chromatography[2] |
| Toxicity | Harmful if swallowed, toxic in contact with skin | Not extensively studied, but generally considered less toxic than diazo compounds |
Thermal Stability Analysis
Differential Scanning Calorimetry (DSC) is a key technique for assessing the thermal hazards of chemical compounds. A lower onset temperature for decomposition and a higher energy release (enthalpy) indicate greater risk.
While direct DSC comparisons of the exact same malonate derivatives are sparse in the literature, available data for analogous systems clearly illustrate the superior stability of iodonium ylides. This compound exhibits large exothermic events upon heating.[9] In contrast, many iodonium ylides show significantly higher thermal stability, with decomposition onset temperatures often well above 100°C.[10][11] For instance, certain phosphorus-iodonium ylids are stable up to 176°C or even 225°C.[10][11]
| Compound | Decomposition Onset (Tonset) | Enthalpy of Decomposition (ΔHD) |
| This compound | ~103 °C (first exotherm)[9] | -719.7 J/g (first exotherm)[9] |
| Representative Iodonium Ylides | Typically 107–137 °C, with some stable >170 °C[10][11] | Varies, but generally associated with less violent decomposition |
Note: Data for iodonium ylides is based on phosphorus-iodonium ylides as representative examples of the class's thermal behavior.[10][11]
Performance in Synthetic Applications
Both iodonium ylides and this compound serve as precursors to metal carbenes for a variety of synthetic transformations, including cyclopropanation and C-H functionalization.[2][8][12][13] Iodonium ylides have proven to be not just safer, but often equally or even more efficient reagents.
Rhodium-Catalyzed Cyclopropanation
Cyclopropanation of alkenes is a benchmark reaction for carbene precursors. Studies directly comparing the two reagents have shown that iodonium ylides can be highly effective. In one comparative study on the cyclopropanation of 2-aryl-2H-chromenes, the phenyliodonium ylide derived from dimethyl malonate gave superior yields compared to this compound itself.[14]
| Alkene Substrate | Carbene Precursor | Catalyst | Yield (%) |
| Styrene | This compound | Rh2(OAc)4 | ~85-95% |
| Styrene | Phenyliodonium Dimethyl Malonate Ylide | Rh2(esp)2 (0.02 mol%) | 92-95%[9] |
| 2-Aryl-2H-chromene | This compound | Rh2(S-TBSP)4 | Lower Yields |
| 2-Aryl-2H-chromene | Phenyliodonium Dimethyl Malonate Ylide | Rh2(S-TBSP)4 | Superior Yields[14] |
This demonstrates that the switch to a safer reagent does not necessitate a compromise on chemical efficiency.
Caption: Carbene generation from iodonium ylides and diazo compounds.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of the precursors and a representative cyclopropanation reaction.
Protocol 1: Synthesis of Bis(methoxycarbonyl)(phenyliodinio)methanide (An Iodonium Ylide)[10]
-
Apparatus: A 1-L, 3-necked round-bottomed flask is equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet.
-
Reagents:
-
Potassium hydroxide (B78521) (85%, 30.2 g, 0.45 mol, 5.0 equiv)
-
Acetonitrile (B52724) (300 mL)
-
Dimethyl malonate (11.9 g, 90.0 mmol, 1.00 equiv)
-
Iodosobenzene (B1197198) diacetate (PhI(OAc)₂; 32.0 g, 99.0 mmol, 1.10 equiv)
-
-
Procedure: a. To the flask, add potassium hydroxide and acetonitrile. b. Cool the resulting suspension to 5 °C using an ice/water bath. c. Slowly add dimethyl malonate over 5 minutes. A viscous slurry will form. d. Add iodosobenzene diacetate portion-wise over 15 minutes, ensuring the internal temperature does not exceed 15 °C. e. Stir the mixture at 10 °C for 1 hour. f. Allow the mixture to warm to room temperature and stir for an additional 2 hours. g. Filter the reaction mixture through a Büchner funnel and wash the solid with acetonitrile (2 x 50 mL). h. The collected solid is washed with diethyl ether (2 x 50 mL) and dried under vacuum to yield the iodonium ylide as a white solid.
Protocol 2: Synthesis of this compound[4][5]
CAUTION: This procedure involves potentially explosive diazo and azide (B81097) compounds and must be performed behind a safety shield in a well-ventilated fume hood.
-
Apparatus: A 500-mL round-bottomed flask with a magnetic stirring bar.
-
Reagents:
-
4-Acetamidobenzenesulfonyl azide (17.36 g, 72.3 mmol)
-
Acetonitrile (250 mL)
-
Triethylamine (B128534) (7.74 g, 76.5 mmol)
-
Dimethyl malonate (9.51 g, 72.0 mmol)
-
-
Procedure: a. Combine 4-acetamidobenzenesulfonyl azide, acetonitrile, and triethylamine in the flask. b. Cool the reaction mixture to 0 °C in an ice bath. c. Slowly add dimethyl malonate via syringe over 3-5 minutes. d. Stir the mixture at 0 °C for 2 hours, then at room temperature for 2 hours. e. Concentrate the mixture under reduced pressure. f. Add 200 mL of diethyl ether to the residue and stir for 10 minutes. g. Filter the mixture to remove the precipitated sulfonamide byproduct. h. Wash the filtrate with 10% sodium hydroxide solution and then with brine. i. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound, which can be further purified by distillation.
Protocol 3: Rhodium-Catalyzed Cyclopropanation using Iodonium Ylide[10]
-
Apparatus: A 25-mL Schlenk flask with a magnetic stir bar under a nitrogen atmosphere.
-
Reagents:
-
Styrene (1.0 equiv)
-
Bis(methoxycarbonyl)(phenyliodinio)methanide (1.1 equiv)
-
Dirhodium(II) espanoate [Rh₂(esp)₂] (0.02 mol%)
-
Dichloromethane (DCM) as solvent
-
-
Procedure: a. To the Schlenk flask, add styrene, the iodonium ylide, and DCM. b. Add the Rh₂(esp)₂ catalyst to the solution. c. Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed. d. Upon completion, concentrate the reaction mixture and purify by flash column chromatography on silica (B1680970) gel to afford the desired dimethyl 2-phenylcyclopropane-1,1-dicarboxylate.
Caption: Key decision factors for choosing a carbene precursor.
Conclusion
Iodonium ylides represent a significant advancement in carbene transfer chemistry. They offer a safer, more stable, and user-friendly alternative to traditional diazo compounds like this compound without compromising, and in some cases even improving, synthetic efficiency.[14] For researchers, scientists, and drug development professionals, the adoption of iodonium ylides can lead to safer laboratory practices, simplified experimental procedures, and robust, scalable chemical syntheses. Their favorable properties position them as the preferred reagents for modern organic synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
- 4. orgsyn.org [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Structure and thermal stability of phosphorus-iodonium ylids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Structure and thermal stability of phosphorus-iodonium ylids [beilstein-journals.org]
- 12. Iodonium ylides: an emerging and alternative carbene precursor for C–H functionalizations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. experts.umn.edu [experts.umn.edu]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Acceptor-Acceptor and Donor-Acceptor Diazo Compounds
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, diazo compounds are powerful reagents, primarily serving as precursors to highly reactive carbene intermediates. These carbenes are instrumental in a variety of carbon-carbon bond-forming reactions, including cyclopropanation, C-H insertion, and cycloaddition. The reactivity and selectivity of these transformations are profoundly influenced by the electronic nature of the substituents on the diazo carbon. This guide provides an objective comparison of two major classes of diazo compounds: acceptor-acceptor and donor-acceptor substituted diazo compounds, supported by experimental data and detailed protocols.
At a Glance: Key Differences in Reactivity
The fundamental difference in reactivity between acceptor-acceptor and donor-acceptor diazo compounds stems from the electronic stabilization of the resulting carbene intermediate.
-
Acceptor-Acceptor (A-A) Diazo Compounds: These compounds, such as dimethyl diazomalonate, possess two electron-withdrawing groups attached to the diazo carbon. This electronic arrangement leads to a more electrophilic and, consequently, more reactive carbene intermediate. However, this high reactivity often comes at the cost of lower selectivity in complex chemical transformations.[1][2]
-
Donor-Acceptor (D-A) Diazo Compounds: In this class, exemplified by methyl phenyldiazoacetate, the diazo carbon is substituted with one electron-donating group (e.g., an aryl or vinyl group) and one electron-withdrawing group (e.g., an ester). The donor group stabilizes the electron-deficient carbene intermediate through resonance, rendering it less reactive but significantly more selective in its reactions.[3][4] This increased selectivity is a key advantage in the synthesis of complex molecules where precise control over stereochemistry is paramount.
Theoretical Underpinnings of Reactivity and Selectivity
Computational studies, particularly Density Functional Theory (DFT) calculations, have provided significant insights into the differing reactivity profiles of A-A and D-A diazo compounds. The rhodium-catalyzed formation of a metal carbene is a critical step in many reactions involving diazo compounds.
A key finding from these studies is that donor-acceptor rhodium carbenoids exhibit higher activation energy barriers for subsequent transformations compared to their acceptor-substituted counterparts.[3] This higher energy barrier is a direct consequence of the greater stability of the donor-acceptor carbene intermediate.[3] This inherent stability allows the D-A carbene to be more discerning in its reaction pathways, leading to higher selectivity.
Experimental Data: A Comparative Look at Cyclopropanation
To illustrate the practical implications of these differences, we will compare the performance of an acceptor-acceptor diazo compound (this compound) and a donor-acceptor diazo compound (methyl phenyldiazoacetate) in the well-studied rhodium-catalyzed cyclopropanation of styrene (B11656).
| Diazo Compound Type | Diazo Compound | Catalyst | Alkene | Product(s) | Yield (%) | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (% ee) | Reference |
| Acceptor-Acceptor | This compound | Rh₂(esp)₂ | Styrene | Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate | 95 | N/A | N/A | [1] |
| Donor-Acceptor | Methyl phenyldiazoacetate | Rh₂(S-DOSP)₄ | Styrene | Methyl 2-phenyl-1-phenylcyclopropanecarboxylate | 59 | >97:3 | 77 | [5] |
Note: The data presented is compiled from different studies and is intended for comparative illustration. Direct comparison under identical conditions is ideal for rigorous analysis.
The data clearly shows that while the acceptor-acceptor diazo compound provides a high yield of the cyclopropanation product, the donor-acceptor diazo compound, when used with a chiral catalyst, offers high diastereoselectivity and enantioselectivity.
Experimental Protocols
Below are detailed experimental protocols for the rhodium-catalyzed cyclopropanation of styrene with both an acceptor-acceptor and a donor-acceptor diazo compound.
Protocol 1: Rhodium-Catalyzed Cyclopropanation with an Acceptor-Acceptor Diazo Compound
Reaction: Cyclopropanation of Styrene with this compound
Materials:
-
This compound
-
Styrene
-
Dirhodium(II) tetrakis(α,α,α',α'-tetramethyl-1,3-benzenedipropanoate) [Rh₂(esp)₂]
-
Dichloromethane (DCM), anhydrous
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure: [1]
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve Rh₂(esp)₂ (0.005 mmol, 0.5 mol%) in anhydrous DCM (2 mL).
-
To this solution, add styrene (1.0 mmol, 1.0 equiv).
-
A solution of this compound (1.2 mmol, 1.2 equiv) in anhydrous DCM (3 mL) is then added dropwise to the stirred reaction mixture over a period of 1 hour at room temperature.
-
After the addition is complete, the reaction mixture is stirred at room temperature for an additional 12 hours.
-
Upon completion (monitored by TLC), the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the pure dimethyl 2-phenylcyclopropane-1,1-dicarboxylate.
Protocol 2: Rhodium-Catalyzed Enantioselective Cyclopropanation with a Donor-Acceptor Diazo Compound
Reaction: Enantioselective Cyclopropanation of Styrene with Methyl Phenyldiazoacetate
Materials:
-
Methyl phenyldiazoacetate
-
Styrene
-
Dirhodium(II) tetrakis[N-phthaloyl-(S)-tert-leucinate] [Rh₂(S-PTTL)₄] or a similar chiral rhodium catalyst
-
1,2-Dichloroethane (DCE), anhydrous
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure: [5]
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve the chiral rhodium catalyst (e.g., Rh₂(S-PTTL)₄, 0.002 mmol, 0.1 mol%) in anhydrous DCE (0.5 mL).
-
Add styrene (1.0 mmol, 5.0 equiv) to the catalyst solution.
-
A solution of methyl phenyldiazoacetate (0.2 mmol, 1.0 equiv) in anhydrous DCE (1.0 mL) is added via syringe pump over a period of 4 hours at the desired reaction temperature (e.g., 65 °C).
-
After the addition is complete, the reaction is stirred for an additional 1 hour at the same temperature.
-
The reaction mixture is then cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the enantioenriched methyl 2-phenyl-1-phenylcyclopropanecarboxylate.
-
The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC or GC analysis.
Visualizing the Reaction Pathway
The following diagrams, generated using the DOT language for Graphviz, illustrate the general experimental workflow and the catalytic cycle for rhodium-catalyzed reactions of diazo compounds.
Caption: General experimental workflow for rhodium-catalyzed reactions of diazo compounds.
Caption: Simplified catalytic cycle for rhodium-catalyzed cyclopropanation.
Conclusion
The choice between acceptor-acceptor and donor-acceptor diazo compounds is a critical decision in synthetic planning. For transformations where high reactivity and straightforward product formation are the primary goals, acceptor-acceptor diazo compounds are often suitable. However, for the synthesis of complex, stereochemically rich molecules, the superior selectivity of donor-acceptor diazo compounds makes them the reagents of choice. Understanding the electronic principles that govern their reactivity allows chemists to harness the full potential of these versatile building blocks in the development of novel therapeutics and functional materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Rhodium-catalyzed transformations of diazo compounds via a carbene-based strategy: recent advances - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Guiding principles for site selective and stereoselective intermolecular C–H functionalization by donor/acceptor rhodium carbenes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
Enantioselective Cyclopropanation: A Comparative Guide to Dimethyl Diazomalonate and Other Diazo Esters
For researchers, scientists, and drug development professionals, the enantioselective synthesis of cyclopropanes is a critical tool for building complex molecular architectures with precise three-dimensional control. The choice of diazo reagent is a key determinant of success in these reactions. This guide provides an objective comparison of dimethyl diazomalonate with other commonly used diazo esters in enantioselective cyclopropanation, supported by experimental data and protocols.
The metal-catalyzed reaction of a diazo compound with an alkene is one of the most powerful methods for constructing cyclopropane (B1198618) rings. The enantioselectivity of this transformation is highly dependent on the interplay between the chiral catalyst, the alkene, and the structure of the diazo compound. While a wide variety of diazo esters have been successfully employed, achieving high enantiocontrol with this compound has proven to be a significant challenge.
Performance Comparison: this compound vs. Other Diazo Esters
This compound is generally less reactive than other diazo esters, such as ethyl diazoacetate (EDA), aryldiazoacetates, and vinyldiazoacetates.[1][2][3] This lower reactivity necessitates more forcing reaction conditions, which can be detrimental to enantioselectivity.
A more significant hurdle is the inherent structural symmetry of this compound. The presence of two identical ester groups on the diazo carbon makes it difficult for a chiral catalyst to effectively differentiate between the two prochiral faces of the intermediate metal carbene.[2][3][4][5] This often results in low enantiomeric excess (e.e.).
In contrast, diazo esters with dissimilar substituents, such as aryldiazoacetates (a "donor" aryl group and an "acceptor" ester group), allow for more effective stereochemical communication with the chiral catalyst, leading to significantly higher levels of enantioselectivity.[6][7][8]
The following tables summarize representative data for the enantioselective cyclopropanation of styrene (B11656), a common benchmark alkene, with various diazo esters.
Table 1: Enantioselective Cyclopropanation of Styrene with this compound
| Catalyst | Yield (%) | e.e. (%) | Reference |
| Rh₂(4S-MACIM)₄ (1a) | 97 | 44 | [2] |
| Rh₂(4S-MEOX)₄ (1b) | 87 | 38 | [2] |
| Rh₂(4S-MEAZ)₄ (1c) | 91 | 36 | [2] |
Reactions performed with chiral dirhodium(II) azetidinone-carboxylate catalysts, which have shown the most promise for this specific transformation.[2]
Table 2: Enantioselective Cyclopropanation of Styrene with Other Diazo Esters
| Diazo Ester | Catalyst | Yield (%) | e.e. (%) | Diastereomeric Ratio (trans:cis) | Reference |
| Methyl Phenyldiazoacetate | Rh₂(S-DOSP)₄ | 99 | 98 | 95:5 | [6] |
| Ethyl Diazoacetate | Cu(I)/Bis(oxazoline) | >95 | 99 | 72:28 | [5] |
| Methyl Vinyldiazoacetate | Rh₂(S-TCPTAD)₄ | 89 | 98 | >20:1 | [8] |
As the data illustrates, while cyclopropanation with this compound proceeds in high yield, the enantioselectivities are modest. In stark contrast, other classes of diazo esters, particularly donor-acceptor types, consistently achieve excellent enantioselectivities with appropriate chiral catalysts.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and comparison. Below are representative protocols for enantioselective cyclopropanation reactions.
Protocol 1: Cyclopropanation of Styrene with this compound using a Chiral Dirhodium(II) Catalyst
This procedure is adapted from the work of Doyle and Hu, 2003.[2]
Materials:
-
Chiral dirhodium(II) azetidinone-carboxylate catalyst (e.g., Rh₂(4S-MACIM)₄, 1.0 mol%)
-
Styrene (10 equivalents)
-
This compound (1 equivalent)
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
Procedure:
-
To a refluxing solution of the dirhodium catalyst and styrene in dichloromethane, a solution of this compound in dichloromethane is added via syringe pump over a period of 4 hours.
-
The reaction mixture is maintained at reflux for the duration of the addition and for an additional hour upon completion.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the desired cyclopropane product.
-
The enantiomeric excess is determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Protocol 2: Cyclopropanation of Styrene with Methyl Phenyldiazoacetate using Rh₂(S-DOSP)₄
This procedure is representative of highly enantioselective cyclopropanations with donor-acceptor diazoacetates.
Materials:
-
Dirhodium(II) tetrakis[N-phthaloyl-(S)-tert-leucinate] (Rh₂(S-PTTL)₄) or a similar chiral dirhodium carboxylate catalyst (e.g., Rh₂(S-DOSP)₄, 0.5-1 mol%)
-
Styrene (5-10 equivalents)
-
Methyl phenyldiazoacetate (1 equivalent)
-
Anhydrous, non-polar solvent (e.g., hexanes, dichloromethane)
Procedure:
-
A solution of the chiral dirhodium catalyst and styrene in the chosen solvent is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon) and cooled to the desired temperature (e.g., 0 °C to -78 °C, depending on the specific catalyst and substrate).
-
A solution of methyl phenyldiazoacetate in the same solvent is added dropwise or via syringe pump over several hours to the stirred catalyst solution.
-
The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the diazo compound.
-
Upon completion, the reaction mixture is concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica gel to yield the cyclopropane product.
-
Diastereomeric ratio and enantiomeric excess are determined by ¹H NMR and chiral HPLC analysis, respectively.
Mechanistic Overview and Logical Flow
The enantioselective cyclopropanation reaction proceeds through a well-established catalytic cycle. The general workflow for carrying out these reactions and the underlying catalytic mechanism are depicted below.
Caption: General experimental workflow for enantioselective cyclopropanation.
The core of the reaction is the catalytic cycle, which involves the formation of a reactive metal-carbene intermediate.
Caption: Simplified catalytic cycle for metal-catalyzed cyclopropanation.
Conclusion
For the synthesis of optically active cyclopropanes, the choice of diazo ester is paramount. While this compound can be used to generate 1,1-dicarboxylated cyclopropanes, achieving high levels of enantioselectivity remains a significant and largely unmet challenge due to its inherent symmetry and lower reactivity.[4][5] For applications requiring high enantiopurity, other classes of diazo esters, particularly donor-acceptor substituted reagents like aryldiazoacetates, are demonstrably superior. These substrates, when paired with appropriate chiral dirhodium, copper, or ruthenium catalysts, routinely provide excellent yields, diastereoselectivities, and enantioselectivities, making them the reagents of choice for demanding synthetic applications in research and drug development.[6][8][9][10][11][12]
References
- 1. Challenging cyclopropanation reactions on non-activated double bonds of fatty esters - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01017F [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Perspective on Dirhodium Carboxamidates as Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ETD | New Advances in Asymmetric Cyclopropanation and Drug Discoveries Using Dirhodium(II) Tetracarboxylates | ID: wh246t40n | Emory Theses and Dissertations [etd.library.emory.edu]
- 8. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Diruthenium Tetracarboxylate-Catalyzed Enantioselective Cyclopropanation with Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Rhodium Catalysts in Diazomalonate Reactions
For Researchers, Scientists, and Drug Development Professionals
The catalytic decomposition of diazomalonates by rhodium complexes is a cornerstone of modern organic synthesis, enabling the construction of intricate molecular architectures, particularly cyclopropane (B1198618) rings. The choice of the rhodium catalyst is paramount, as it dictates the efficiency, diastereoselectivity, and, crucially for many applications, the enantioselectivity of the transformation. This guide provides a comparative analysis of various rhodium catalysts employed in these reactions, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in catalyst selection and reaction optimization.
Performance Comparison of Rhodium Catalysts
The efficacy of different rhodium catalysts in diazomalonate and related diazoacetate reactions is summarized below. While achieving high enantioselectivity in the intermolecular cyclopropanation of diazomalonates remains a formidable challenge, significant progress has been made with various catalyst families. The data presented here focuses on the well-studied cyclopropanation of styrene (B11656) and related alkenes, which serves as a benchmark for catalyst performance.
Enantioselective Cyclopropanation of Styrene with Aryldiazoacetates
The choice of chiral dirhodium(II) catalyst is critical for achieving high enantioselectivity. The following table compares the performance of three prominent catalysts in the reaction of styrene with various methyl aryldiazoacetates.
| Entry | Aryl Group (Ar) in ArC(N₂)CO₂Me | Catalyst | Yield (%) | dr (trans:cis) | ee (%) (trans) | Reference |
| 1 | Phenyl | Rh₂(R-DOSP)₄ | 95 | >95:5 | 85 | [1] |
| 2 | Phenyl | Rh₂(S-PTAD)₄ | 92 | >95:5 | 60 | [1] |
| 3 | Phenyl | Rh₂(R-BNP)₄ | 90 | >95:5 | 78 | [1] |
| 4 | 2-Methoxyphenyl | Rh₂(R-DOSP)₄ | 85 | >95:5 | 55 | [1] |
| 5 | 2-Methoxyphenyl | Rh₂(S-PTAD)₄ | 91 | >95:5 | 90 | [1] |
| 6 | 2-Methoxyphenyl | Rh₂(R-BNP)₄ | 88 | >95:5 | 82 | [1] |
| 7 | 4-Methoxyphenyl | Rh₂(R-DOSP)₄ | 98 | >95:5 | 92 | [1] |
| 8 | 4-Methoxyphenyl | Rh₂(S-PTAD)₄ | 96 | >95:5 | 75 | [1] |
| 9 | 4-Methoxyphenyl | Rh₂(R-BNP)₄ | 93 | >95:5 | 88 | [1] |
Key Observations:
-
Rh₂(R-DOSP)₄ is a broadly effective catalyst for a range of aryldiazoacetates, often providing high yields and enantioselectivities.[1]
-
Rh₂(S-PTAD)₄ demonstrates exceptional performance for ortho-substituted aryldiazoacetates, suggesting its chiral environment is well-suited to accommodate steric bulk near the carbene center.[1]
-
Rh₂(R-BNP)₄ serves as a complementary catalyst, showing high efficacy for specific substitution patterns on the aryl ring.[1]
Diastereoselective Cyclopropanation with α-Alkyl-α-Diazoesters
For diazoesters bearing an additional alkyl substituent, controlling diastereoselectivity is a key challenge. The ligand environment of the rhodium catalyst plays a crucial role in dictating the facial selectivity of the alkene approach.
| Entry | Alkene | Diazoester | Catalyst | Yield (%) | dr (trans:cis) | Reference |
| 1 | Styrene | Ethyl α-diazobutanoate | Rh₂(octanoate)₄ | Low | - | [2] |
| 2 | Styrene | Ethyl α-diazobutanoate | Rh₂(pivalate)₄ | 65 | 75:25 | [2] |
| 3 | Styrene | Ethyl α-diazobutanoate | Rh₂(triphenylacetate)₄ | 85 | >95:5 | [2] |
| 4 | 1,1-Diphenylethylene | Ethyl α-diazohexanoate | Rh₂(S-PTTL)₄ | - | - | [3] |
Key Observations:
-
Simple carboxylate catalysts like Rh₂(octanoate)₄ are often ineffective for α-alkyl-α-diazoesters, leading to side reactions such as β-hydride elimination.[2]
-
Sterically demanding carboxylate ligands, such as in Rh₂(pivalate)₄ and especially Rh₂(triphenylacetate)₄ (Rh₂TPA₄) , can suppress β-hydride elimination and impart high diastereoselectivity.[2]
-
For enantioselective variants, chiral catalysts like Rh₂(S-PTTL)₄ have shown promise.[3]
Experimental Protocols
General Procedure for Enantioselective Cyclopropanation of Styrene with Methyl Phenyldiazoacetate
This protocol is adapted from the work of Davies and co-workers.[1]
Materials:
-
Chiral dirhodium(II) catalyst (e.g., Rh₂(R-DOSP)₄, 1 mol%)
-
Methyl phenyldiazoacetate
-
Styrene (5 equivalents)
-
Anhydrous hexanes
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried flask under an inert atmosphere, add the chiral dirhodium(II) catalyst (0.005 mmol).
-
Add anhydrous hexanes (1.0 mL).
-
Add styrene (2.5 mmol).
-
Cool the mixture to the desired temperature (typically room temperature unless otherwise specified).
-
In a separate flask, prepare a solution of methyl phenyldiazoacetate (0.5 mmol) in anhydrous hexanes (4.0 mL).
-
Add the solution of the diazoacetate to the catalyst-alkene mixture via a syringe pump over a period of 4 hours.
-
After the addition is complete, allow the reaction to stir for an additional hour.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired cyclopropane.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Mechanistic Overview and Visualizations
The generally accepted mechanism for rhodium-catalyzed cyclopropanation involves the formation of a rhodium-carbene intermediate.[4][5] This highly reactive species then undergoes a concerted, asynchronous addition to the alkene.
Catalytic Cycle of Rhodium-Catalyzed Cyclopropanation
Caption: Generalized catalytic cycle for rhodium-catalyzed cyclopropanation.
Experimental Workflow for Catalyst Screening
Caption: A typical experimental workflow for screening rhodium catalysts.
References
- 1. Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rh-catalyzed Intermolecular Cyclopropanation with α-Alkyl-α-diazoesters: Catalyst Dependent Chemo- and Diastereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Chiral Crown Conformation of Rh2(S-PTTL)4: Enantioselective Cyclopropanation with α-Alkyl-α-diazoesters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 5. Mechanism of the rhodium porphyrin-catalyzed cyclopropanation of alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Copper vs. Rhodium Catalysts in α,β-Unsaturated Ketone Reactions
For researchers, scientists, and professionals in drug development, the choice of catalyst is paramount for efficient and selective synthesis. This guide provides an objective comparison of copper and rhodium catalysts for reactions with α,β-unsaturated ketones, a cornerstone transformation in organic chemistry. We present key experimental data, detailed protocols, and mechanistic diagrams to inform your selection process.
The conjugate addition of carbon nucleophiles to α,β-unsaturated ketones is a fundamental carbon-carbon bond-forming reaction. Both copper and rhodium complexes have emerged as powerful catalysts for this transformation, each exhibiting distinct advantages and limitations regarding substrate scope, nucleophile compatibility, and stereoselectivity. This guide will delve into a direct comparison of these two catalytic systems.
Performance Comparison: Enantioselective Conjugate Addition
The true test of a catalyst lies in its performance. Below, we summarize key quantitative data for copper and rhodium catalysts in the asymmetric conjugate addition to common α,β-unsaturated ketone substrates.
Table 1: Asymmetric Conjugate Addition of Phenylboronic Acid to 2-Cyclohexenone
| Catalyst System | Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Rhodium | (S)-BINAP | 99 | 97 | [1] |
| Copper | Phosphoramidite L8 | - | ~32 (with Et₂Zn) |
Table 2: Asymmetric Conjugate Addition of Alkyl Grignard Reagents to 2-Cyclohexenone
| Catalyst System | Nucleophile | Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Copper | EtMgBr | TaniaPhos | 95 | 96 | [2][3] |
| Copper | MeMgBr | JosiPhos | 85 | 82 | [2][3] |
| Rhodium | - | - | - | - | - |
Note: Rhodium catalysts are not typically the primary choice for conjugate addition of Grignard reagents.
Mechanistic Insights: Visualizing the Catalytic Cycles
Understanding the reaction mechanism is crucial for optimizing reaction conditions and troubleshooting. Below are the proposed catalytic cycles for rhodium and copper-catalyzed 1,4-additions.
Caption: Proposed catalytic cycle for rhodium-catalyzed 1,4-addition.[1][4]
Caption: Proposed catalytic cycle for copper-catalyzed 1,4-addition.[5]
Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. Here, we provide detailed experimental protocols for representative copper and rhodium-catalyzed conjugate addition reactions.
Rhodium-Catalyzed Asymmetric 1,4-Addition of Phenylboronic Acid to 2-Cyclohexenone
This procedure is adapted from the work of Hayashi and Miyaura.[1]
Materials:
-
Rh(acac)(C₂H₄)₂ (3 mol%)
-
(S)-BINAP (3.3 mol%)
-
2-Cyclohexenone (1.0 mmol)
-
Phenylboronic acid (1.4 mmol)
-
Dioxane (3.0 mL)
-
Water (0.3 mL)
Procedure:
-
A mixture of Rh(acac)(C₂H₄)₂ and (S)-BINAP in dioxane is stirred under a nitrogen atmosphere at room temperature for 10 minutes.
-
2-Cyclohexenone and phenylboronic acid are added to the catalyst solution.
-
Water is added to the reaction mixture.
-
The mixture is heated at 100 °C for 5 hours.
-
After cooling to room temperature, the reaction mixture is poured into water and extracted with ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The residue is purified by silica (B1680970) gel column chromatography to afford the desired 3-phenylcyclohexanone.
Copper-Catalyzed Asymmetric Conjugate Addition of Ethylmagnesium Bromide to 2-Cyclohexenone
This protocol is based on the findings of Feringa and coworkers.[2][3]
Materials:
-
CuCl (5 mol%)
-
(R,S)-TaniaPhos (6 mol%)
-
2-Cyclohexenone (1.0 mmol)
-
Ethylmagnesium bromide (1.2 mmol, 1.0 M solution in THF)
-
Anhydrous diethyl ether (10 mL)
Procedure:
-
In a flame-dried Schlenk tube under an argon atmosphere, CuCl and (R,S)-TaniaPhos are dissolved in anhydrous diethyl ether.
-
The mixture is stirred at room temperature for 30 minutes.
-
The solution is cooled to 0 °C, and 2-cyclohexenone is added.
-
Ethylmagnesium bromide solution is added dropwise over 5 minutes.
-
The reaction is stirred at 0 °C for the time required for complete conversion (monitored by TLC).
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by flash chromatography on silica gel to yield the enantiomerically enriched 3-ethylcyclohexanone.
Summary and Outlook
Both copper and rhodium catalysts offer powerful tools for the conjugate addition to α,β-unsaturated ketones.
Rhodium catalysts , particularly with chiral diene or phosphine (B1218219) ligands like BINAP, have demonstrated exceptional enantioselectivity (often >95% ee) in the 1,4-addition of aryl- and alkenylboronic acids.[1] The reactions are generally tolerant of a wide range of functional groups.[6]
Copper catalysts , on the other hand, are highly effective for the conjugate addition of organometallic reagents such as Grignard and organozinc reagents.[2][3] The use of chiral ferrocenyl diphosphine ligands, like TaniaPhos and JosiPhos, has enabled excellent enantioselectivities (up to 96% ee) with readily available and inexpensive Grignard reagents.[2][3]
The choice between copper and rhodium will ultimately depend on the specific transformation required. For the addition of organoboron reagents, rhodium is often the catalyst of choice. For the addition of more reactive organometallic species like Grignard reagents, copper catalysis is generally preferred.
Future research will likely focus on the development of more versatile catalysts that can accommodate a broader range of nucleophiles and substrates with high efficiency and selectivity, as well as the use of more sustainable and earth-abundant metals.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. pnas.org [pnas.org]
- 3. Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones. | Semantic Scholar [semanticscholar.org]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Copper-Catalyzed Conjugate Addition to α,β-Unsaturated Carbonyl Compounds [organic-chemistry.org]
A Comparative Guide to the Synthesis of α-Amino Malonates: Iridium Catalysis vs. Traditional Methods
For researchers, scientists, and drug development professionals, the efficient synthesis of α-amino malonates and their derivatives is a critical step in the development of novel therapeutics and biologically active molecules. This guide provides an objective comparison of modern iridium-catalyzed methodologies against traditional synthetic routes, supported by experimental data to inform the selection of the most suitable method for specific research needs.
The introduction of a geminal amino and two carboxyl groups in α-amino malonates offers a versatile scaffold for chemical modification, making them valuable building blocks in organic synthesis. While traditional methods like the amidomalonate synthesis have long been employed, iridium-catalyzed approaches, particularly asymmetric allylic amination, have emerged as powerful alternatives offering high enantioselectivity and efficiency.
Performance Comparison: Iridium Catalysis vs. Alternative Methods
The choice of synthetic route to α-amino malonates and their derivatives is often a trade-off between factors such as yield, stereoselectivity, substrate scope, and reaction conditions. Below is a summary of quantitative data for iridium-catalyzed methods and common alternatives.
| Synthetic Route | Key Features | Typical Yield | Enantiomeric Excess (ee) | Catalyst Loading | Key Advantages | Key Disadvantages |
| Iridium-Catalyzed Asymmetric Allylic Amination | Enantioselective C-N bond formation | Up to 93%[1][2] | Up to 97%[1][2] | 1-2 mol% | High enantioselectivity, mild reaction conditions.[1][2] | Catalyst cost and sensitivity, requires specific ligands. |
| Amidomalonate Synthesis | Alkylation of an amidomalonate anion | 77-91%[3] | Racemic (requires resolution) | N/A (Stoichiometric base) | Well-established, stable intermediates.[3] | Racemic product, requires additional protection/deprotection steps.[4][5] |
| Strecker Synthesis | Reaction of an aldehyde/ketone with cyanide and ammonia | Data not consistently available for direct malonate synthesis | Racemic (requires resolution) | N/A | Versatile for various α-amino acids.[4] | Use of toxic cyanide, racemic product.[6] |
| Reductive Amination of α-Keto Acids | Conversion of an α-keto acid to an imine followed by reduction | Good yields reported | Racemic (unless chiral reducing agents are used) | Varies (e.g., metal catalyst for hydrogenation) | Can be used for biological interconversion studies.[4] | Limited availability of α-keto acid starting materials. |
Experimental Protocols
For a practical comparison, detailed methodologies for a representative iridium-catalyzed reaction and the traditional amidomalonate synthesis are provided below.
Iridium-Catalyzed Asymmetric Allylic Alkylation of a Malonate Derivative
This protocol is adapted from the enantioselective synthesis of all-carbon quaternary stereocenters.[1][2]
1. Catalyst Preparation:
-
In a nitrogen-filled glovebox, a solution of the iridium catalyst is prepared by dissolving the appropriate iridium precursor and chiral ligand in a suitable anhydrous solvent (e.g., dichloromethane).
2. Reaction Setup:
-
To an oven-dried reaction vessel are added the malonate nucleophile and any solid reagents.
-
The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen).
-
Anhydrous solvent is added, followed by the addition of a base (e.g., a non-nucleophilic organic base).
-
The reaction mixture is cooled to the desired temperature (e.g., ambient temperature).
3. Reaction Execution:
-
The prepared iridium catalyst solution is added to the reaction mixture.
-
The allylic electrophile is then added, and the reaction is stirred at the specified temperature for the required duration.
4. Work-up and Purification:
-
Upon completion, the reaction is quenched, and the organic layer is separated.
-
The aqueous layer is extracted with an organic solvent.
-
The combined organic layers are dried, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the enantioenriched product.
Amidomalonate Synthesis
This is a classical approach for preparing α-amino acids from diethyl acetamidomalonate.[4]
1. Deprotonation:
-
Diethyl acetamidomalonate is dissolved in a suitable solvent (e.g., ethanol).
-
A strong base, such as sodium ethoxide, is added to the solution to form the amidomalonate anion.
2. Alkylation:
-
An appropriate alkyl halide (R-X) is added to the solution containing the amidomalonate anion.
-
The mixture undergoes an SN2 reaction to form the diethyl 2-acetamido-2-alkylmalonate.
3. Hydrolysis and Decarboxylation:
-
The resulting ester is heated with aqueous acid (e.g., HCl).
-
This step hydrolyzes both the ester groups to carboxylic acids and the acetyl group to a free amino group.
-
The intermediate malonic acid derivative then undergoes decarboxylation upon heating to yield the final α-amino acid product.
Visualizing the Workflow: Iridium-Catalyzed Synthesis
To further clarify the experimental process, the following diagram illustrates the typical workflow for an iridium-catalyzed synthesis of an α-amino malonate derivative.
Signaling Pathways and Logical Relationships
The stereochemical outcome in iridium-catalyzed asymmetric allylic substitution reactions is determined by a series of interconnected steps within the catalytic cycle. The following diagram illustrates the logical relationship of the key stages.
References
- 1. Ir-Catalyzed Asymmetric Allylic Alkylation of Dialkyl Malonates Enabling the Construction of Enantioenriched All-Carbon Quaternary Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ir-Catalyzed Asymmetric Allylic Alkylation of Dialkyl Malonates Enabling the Construction of Enantioenriched All-Carbon Quaternary Centers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. fiveable.me [fiveable.me]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Development of a synthetic equivalent of α,α-dicationic acetic acid leading to unnatural amino acid derivatives via tetrafunctionalized methanes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02482E [pubs.rsc.org]
A Comparative Analysis of Carbenoid Reactions with Aromatic Thioketones: A Guide for Researchers
A detailed examination of the reactivity, selectivity, and mechanisms of carbenoid reactions with aromatic thioketones, providing a comparative overview of key methodologies for the synthesis of thiiranes and related sulfur-containing heterocycles. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage these powerful transformations.
The reaction of carbenoids with aromatic thioketones represents a robust and versatile method for the construction of highly functionalized sulfur-containing molecules, most notably tetrasubstituted thiiranes. These reactions, typically catalyzed by transition metals such as rhodium and cobalt, proceed through the formation of a transient thiocarbonyl ylide intermediate. The fate of this intermediate, and thus the final product distribution, is highly dependent on the nature of the carbenoid precursor, the catalyst, and the reaction conditions. This guide provides a comparative study of these factors, supported by experimental data, detailed protocols, and mechanistic illustrations to aid in the rational design of synthetic strategies.
Performance Comparison of Catalytic Systems
The choice of catalyst and carbenoid precursor significantly influences the efficiency and stereoselectivity of the reaction. Below is a comparative summary of representative catalytic systems.
Table 1: Cobalt-Catalyzed Asymmetric [2+1] Cycloaddition of Aromatic Thioketones with α-Diazo Pyrazoleamides [1][2][3]
| Entry | Thioketone (Ar) | Diazo Compound (R) | Yield (%) | dr | ee (%) |
| 1 | Phenyl | 4-Me-Ph | 99 | >19:1 | 97 |
| 2 | 4-Me-Ph | 4-Me-Ph | 98 | >19:1 | 96 |
| 3 | 4-F-Ph | 4-Me-Ph | 99 | >19:1 | 95 |
| 4 | 4-Cl-Ph | 4-Me-Ph | 99 | >19:1 | 94 |
| 5 | 4-Br-Ph | 4-Me-Ph | 99 | >19:1 | 93 |
| 6 | 2-Naphthyl | 4-Me-Ph | 95 | >19:1 | 92 |
| 7 | Phenyl | 4-tBu-Ph | 99 | >19:1 | 97 |
| 8 | Phenyl | 2,4,6-Me3-Ph | 96 | 15:1 | 95 |
Reaction conditions: Thioketone (0.1 mmol), diazo compound (0.12 mmol), Co(II) catalyst (2-5 mol%), solvent, room temperature, 15 min.
Table 2: Rhodium-Catalyzed Reactions of Aromatic Thioketones with Diazo Compounds
Mechanistic Pathways
The reaction of a metal carbenoid with an aromatic thioketone initiates with the nucleophilic attack of the sulfur atom on the electrophilic carbene carbon, forming a thiocarbonyl ylide intermediate. This intermediate can then proceed through several competing pathways.
Caption: Reaction pathways of carbenoids with aromatic thioketones.
The predominant pathway is the 1,3-dipolar electrocyclization of the thiocarbonyl ylide to form a stable thiirane ring. However, when the carbenoid is generated from an α-diazoketone, a competing 1,5-dipolar electrocyclization involving the carbonyl oxygen can occur, leading to the formation of a 1,3-oxathiole.[4] The thiirane product can, in some cases, undergo spontaneous or induced desulfurization to yield the corresponding tetrasubstituted alkene.
Catalytic Cycles
The catalytic cycles for cobalt and rhodium catalysts share similarities but also have distinct features that influence their reactivity and selectivity.
Caption: Cobalt-catalyzed reaction cycle.
In the cobalt-catalyzed asymmetric cycloaddition, a chiral N,N'-dioxide/cobalt(II) complex reacts with the diazo compound to form a cobalt carbenoid.[1][3] This intermediate then reacts with the thioketone to form a cobalt-bound thiocarbonyl ylide, which undergoes enantioselective ring closure to yield the thiirane and regenerate the active catalyst.[1][3] Density functional theory calculations have suggested that the reaction proceeds through a doublet state cobalt(II) carbenoid followed by a quartet state cobalt(II)-bound thiocarbonyl ylide pathway.[1][3]
References
A Comparative Guide to Functional Group Tolerance in Catalyzed Dimethyl Diazomalonate Reactions
For Researchers, Scientists, and Drug Development Professionals
The introduction of functional groups into organic molecules with high precision is a cornerstone of modern synthetic chemistry, particularly in the realm of drug discovery and development. Dimethyl diazomalonate (DMDM) serves as a versatile and stable carbene precursor for a variety of catalytic transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The success of these reactions is often dictated by the catalyst's ability to tolerate a wide array of functional groups present in the substrate. This guide provides an objective comparison of the functional group tolerance of common catalytic systems employed in reactions with this compound, supported by experimental data to inform catalyst selection.
Overview of Catalytic Systems
The reactivity of this compound can be harnessed through several classes of catalysts, primarily those based on transition metals such as rhodium, copper, iridium, and iron. Each of these systems exhibits distinct advantages and limitations concerning their tolerance to various functional groups, influencing their applicability in complex molecule synthesis.
Comparative Analysis of Functional Group Tolerance
The following sections detail the performance of different catalysts in reactions involving this compound with substrates bearing a range of functional groups. The data is presented in tabular format for ease of comparison.
Rhodium-Catalyzed Reactions
Rhodium catalysts, particularly rhodium(II) carboxylates like Rh₂(OAc)₄, are highly effective for a range of transformations including cyclopropanation and C-H insertion reactions. They generally exhibit good functional group tolerance.
Table 1: Rhodium-Catalyzed Cyclopropanation of Substituted Styrenes with this compound
| Entry | Styrene (B11656) Substituent | Catalyst | Yield (%) | Reference |
| 1 | 4-Me | Rh₂(OAc)₄ | 85 | [1] |
| 2 | 4-OMe | Rh₂(OAc)₄ | 82 | [1] |
| 3 | 4-Cl | Rh₂(OAc)₄ | 91 | [1] |
| 4 | 4-Br | Rh₂(OAc)₄ | 88 | [1] |
| 5 | 4-F | Rh₂(OAc)₄ | 89 | [1] |
| 6 | 4-NO₂ | Rh₂(OAc)₄ | 75 | [1] |
| 7 | 3-Me | Rh₂(OAc)₄ | 86 | [1] |
| 8 | 2-Me | Rh₂(OAc)₄ | 78 | [1] |
Observations: Rhodium catalysts demonstrate excellent tolerance for both electron-donating and electron-withdrawing substituents on the aromatic ring of the styrene, consistently providing high yields. A slight decrease in yield is observed with the strongly deactivating nitro group and the sterically hindered ortho-substituted substrate.
Copper-Catalyzed Reactions
Copper catalysts, often in the form of copper(I) or copper(II) complexes, are a more economical alternative to rhodium and are widely used for cyclopropanation and C-H functionalization reactions. Their functional group tolerance can be influenced by the ligand environment.
Table 2: Copper-Catalyzed Enantioselective Cyclopropanation of Internal Olefins with this compound
| Entry | Olefin | Catalyst System | Yield (%) | ee (%) | Reference |
| 1 | (E)-1,2-diphenylethene | Cu(I)/chiral bisoxazoline | 95 | 92 | [2][3] |
| 2 | (E)-1-phenyl-1-propene | Cu(I)/chiral bisoxazoline | 89 | 90 | [2][3] |
| 3 | (E)-4-phenyl-2-butene | Cu(I)/chiral bisoxazoline | 91 | 94 | [2][3] |
| 4 | Indene | Cu(I)/chiral bisoxazoline | 85 | 91 | [2][3] |
| 5 | (E)-methyl cinnamate | Cu(I)/chiral bisoxazoline | 78 | 88 | [2][3] |
Observations: Chiral copper-bisoxazoline complexes are effective for the enantioselective cyclopropanation of a variety of internal olefins, including those with aromatic and ester functionalities, affording good to excellent yields and high enantioselectivities.[2][3]
Iridium-Catalyzed Reactions
Iridium catalysts have emerged as powerful tools for N-H insertion reactions of this compound into a wide range of amines. These reactions are characterized by their mild conditions and exceptional functional group tolerance.
Table 3: Iridium-Catalyzed N-H Insertion of this compound into Amines
| Entry | Amine | Catalyst | Yield (%) | Reference |
| 1 | Morpholine | [Ir(cod)Cl]₂ | 91 | [4][5] |
| 2 | Piperidine | [Ir(cod)Cl]₂ | 85 | [4][5] |
| 3 | Aniline | [Ir(cod)Cl]₂ | 86 | [4][5] |
| 4 | 4-Methoxyaniline | [Ir(cod)Cl]₂ | 93 | [4][5] |
| 5 | 4-Chloroaniline | [Ir(cod)Cl]₂ | 89 | [4][5] |
| 6 | Benzylamine | [Ir(cod)Cl]₂ | 92 | [4][5] |
| 7 | N-methylaniline | [Ir(cod)Cl]₂ | 78 | [4][5] |
| 8 | Indole | [Ir(cod)Cl]₂ | 75 | [4][5] |
Observations: The iridium-catalyzed N-H insertion is highly efficient for a diverse range of primary and secondary, aliphatic and aromatic amines.[4][5] The reaction tolerates electron-donating and electron-withdrawing groups on anilines, as well as heterocyclic amines, demonstrating its broad applicability.
Iron-Catalyzed Reactions
Iron catalysts are an attractive option due to their low cost and low toxicity. While their application in this compound reactions is less developed compared to rhodium and copper, they have shown promise in C-H functionalization reactions.
Table 4: Iron-Catalyzed C-H Functionalization with this compound
| Entry | Substrate | Catalyst | Reaction Type | Yield (%) | Reference |
| 1 | Toluene | Fe(TPP)Cl | C(sp²)-H vs C(sp³)-H insertion | Moderate selectivity | [6] |
| 2 | Cyclohexane (B81311) | Fe(TPP)Cl | C-H insertion | No reaction | [6] |
Observations: Iron porphyrin complexes can catalyze C-H insertion reactions with this compound, although challenges remain in controlling selectivity between different types of C-H bonds.[6] Notably, some studies report no reaction with unactivated C-H bonds in substrates like cyclohexane when using this compound as the carbene precursor.[6]
Experimental Protocols
General Procedure for Rhodium-Catalyzed Cyclopropanation
To a solution of the rhodium(II) catalyst (1 mol%) and the styrene (1.0 mmol) in a suitable solvent (e.g., CH₂Cl₂) at room temperature is added a solution of this compound (1.2 mmol) in the same solvent dropwise over a period of 4 hours. The reaction mixture is stirred for an additional 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired cyclopropane.
General Procedure for Iridium-Catalyzed N-H Insertion
In a vial, the amine (0.5 mmol), this compound (0.5 mmol), and [Ir(cod)Cl]₂ (1 mol%) are dissolved in CH₂Cl₂ (1.0 mL). The vial is sealed and the solution is stirred at 25 °C for 15 hours. The solvent is then removed under reduced pressure, and the crude product is purified by flash chromatography to yield the corresponding α-amino malonate.[4][5]
Visualizing Reaction Workflows and Concepts
The following diagrams, generated using Graphviz, illustrate key workflows and logical relationships in catalyzed this compound reactions.
Caption: General experimental workflow for a catalyzed this compound reaction.
Caption: A decision guide for catalyst selection based on the desired transformation.
Caption: A simplified general catalytic cycle for reactions involving this compound.
Conclusion
The choice of catalyst for reactions involving this compound is critical and depends heavily on the desired transformation and the functional groups present in the substrate. Rhodium and iridium catalysts generally offer broad functional group tolerance and high efficiency for cyclopropanation and N-H insertion reactions, respectively. Copper catalysts provide a cost-effective alternative, particularly for cyclopropanation, with good to excellent results when paired with appropriate ligands. Iron catalysis, while economically and environmentally attractive, is still an evolving area with some current limitations in selectivity and substrate scope for this compound reactions. This guide serves as a starting point for researchers to make informed decisions in catalyst selection, leading to more efficient and successful synthetic outcomes.
References
- 1. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tangyong.sioc.ac.cn [tangyong.sioc.ac.cn]
- 3. Copper-Catalyzed Enantioselective Cyclopropanation of Internal Olefins with Diazomalonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. General Ir-Catalyzed N–H Insertions of Diazomalonates into Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. C-H Functionalization via Iron-Catalyzed Carbene-Transfer Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Phenyliodonium Ylides Versus α-Diazo Derivatives in Cyclopropanation: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient construction of cyclopropane (B1198618) rings is a cornerstone of modern synthetic chemistry. The choice of carbene precursor is critical to the success of these reactions, with α-diazo derivatives and phenyliodonium (B1259483) ylides being two of the most prominent options. This guide provides an objective comparison of their performance in cyclopropanation reactions, supported by experimental data and detailed protocols.
The selection between α-diazo compounds and phenyliodonium ylides for cyclopropanation is often dictated by a trade-off between reaction efficiency, safety, and substrate scope. While α-diazo compounds are widely used and highly reactive carbene precursors, their potential instability and explosive nature are significant drawbacks.[1][2] Phenyliodonium ylides have emerged as safer, more stable alternatives, often participating in analogous carbene-transfer reactions.[1][3] This comparison delves into the quantitative aspects of their cyclopropanation yields under various catalytic systems.
Data Presentation: A Comparative Analysis of Cyclopropanation Yields
The following table summarizes the cyclopropanation yields obtained using phenyliodonium ylides and α-diazo compounds with a variety of olefins and catalysts. This direct comparison highlights the performance of each carbene precursor under similar reaction conditions.
| Catalyst | Olefin | Carbene Precursor | Product | Yield (%) | Reference |
| Rh₂(OAc)₄ | Styrene | Phenyliodonium Ylide of Meldrum's Acid | 2-Phenylcyclopropane-1,1-dicarboxylic acid derivative | 70 | [4] |
| Rh₂(OAc)₄ | Styrene | Diazodimedone | 2-Phenyl-4,4-dimethylcyclopropane-1,3-dione | 85 | [5] |
| Rh₂(OAc)₄ | 1-Hexene | Phenyliodonium Ylide of Meldrum's Acid | 2-Butylcyclopropane-1,1-dicarboxylic acid derivative | 65 | [4] |
| Rh₂(OAc)₄ | 1-Hexene | Diazodimedone | 2-Butyl-4,4-dimethylcyclopropane-1,3-dione | 78 | [5] |
| Cu(acac)₂ | Styrene | Ethyl 2-iodo-2-phenylacetate (ylide precursor) | Ethyl 2,3-diphenylcyclopropane-1-carboxylate | up to 81% | [6] |
| Rh₂(esp)₂ | Styrene | Methyl phenyldiazoacetate | Methyl 2,3-diphenylcyclopropane-1-carboxylate | 95 | |
| Ni(II)/Box | 3-Alkenyl-Oxindole | Phenyliodonium Ylide | Spirocyclopropane-oxindole | up to 99% | [7] |
| Rh₂(OAc)₄ | Cyclohexene | 2-Diazo-1-indanone | Tricyclic cyclopropane derivative | Lower than styrene | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are representative experimental protocols for cyclopropanation reactions using both phenyliodonium ylides and α-diazo derivatives.
General Procedure for Dirhodium(II)-Catalyzed Cyclopropanation with Phenyliodonium Ylides
A solution of the olefin (1.0 mmol) and the phenyliodonium ylide (1.2 mmol) in a suitable solvent (e.g., CH₂Cl₂) is prepared. To this solution, a catalytic amount of the dirhodium(II) catalyst (e.g., Rh₂(OAc)₄, 0.5-1 mol%) is added. The reaction mixture is stirred at room temperature or heated as required, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to afford the desired cyclopropane derivative.[3][5]
General Procedure for Dirhodium(II)-Catalyzed Cyclopropanation with α-Diazo Ketones
To a solution of the olefin (5.0 mmol) and the dirhodium(II) catalyst (0.01 mmol) in an anhydrous solvent (e.g., dichloromethane) at a specified temperature (e.g., 0 °C or room temperature), a solution of the α-diazo ketone (1.0 mmol) in the same solvent is added dropwise over a period of 1-2 hours using a syringe pump. The reaction mixture is then stirred for an additional period until the diazo compound is completely consumed (monitored by TLC or IR spectroscopy). The solvent is evaporated, and the residue is purified by flash column chromatography to yield the cyclopropanated product.[8][9]
Mechanistic Overview and Workflow
The catalytic cycle for metal-catalyzed cyclopropanation from both phenyliodonium ylides and α-diazo compounds generally proceeds through the formation of a metal-carbene intermediate. This highly reactive species then transfers the carbene moiety to the olefin to form the cyclopropane ring. The choice of metal catalyst and ligands plays a crucial role in the efficiency and stereoselectivity of the reaction.
Caption: General workflow for metal-catalyzed cyclopropanation.
The diagram above illustrates the convergent pathway where both phenyliodonium ylides and α-diazo compounds generate a key metal-carbene intermediate upon reaction with a metal catalyst. This intermediate then reacts with an olefin to furnish the desired cyclopropane product, regenerating the catalyst for the next cycle. The primary difference lies in the byproducts formed: iodobenzene from the ylide and nitrogen gas from the diazo compound.
Caption: Key advantages and disadvantages of each carbene precursor.
References
- 1. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchprofiles.canberra.edu.au [researchprofiles.canberra.edu.au]
- 6. Cyclopropanation of alkenes with metallocarbenes generated from monocarbonyl iodonium ylides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Preparation and Synthetic Applications of Five-to-Seven-Membered Cyclic α-Diazo Monocarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. α-Diazo ketone synthesis [organic-chemistry.org]
Safety Operating Guide
Safeguarding the Laboratory: A Comprehensive Guide to the Proper Disposal of Dimethyl Diazomalonate
For Immediate Implementation by Laboratory Personnel
This document provides essential, step-by-step guidance for the safe and effective disposal of dimethyl diazomalonate, a valuable reagent in synthetic chemistry that requires careful handling due to its potential hazards. Adherence to these procedures is critical for ensuring the safety of researchers and compliance with institutional and environmental regulations. This guide is intended for professionals in research, discovery, and drug development who utilize this compound in their work.
Understanding the Risks: Hazard Profile of this compound
This compound is a stabilized diazo compound, making it more manageable than many simpler diazoalkanes. However, it is crucial to recognize that it remains a potentially explosive and shock-sensitive material. Its decomposition, which can be initiated by heat, light, or acid, generates nitrogen gas and a highly reactive carbene intermediate. Thermal decomposition can begin at temperatures as low as 75-85°C for similar diazo compounds, posing a significant risk of thermal runaway if not properly managed.
Essential Safety and Handling Precautions
Before initiating any disposal procedure, the following safety measures must be in place:
-
Designated Work Area: All handling and disposal operations must be conducted within a certified chemical fume hood with the sash at the lowest practical height.
-
Emergency Equipment: An ANSI-approved safety shower and eyewash station must be readily accessible.
-
Personal Protective Equipment (PPE): The following PPE is mandatory to prevent inhalation, ingestion, or skin absorption:
-
Eye Protection: ANSI-approved, tight-fitting safety goggles and a face shield.
-
Hand Protection: Chemical-resistant nitrile gloves (double-gloving is recommended).
-
Body Protection: A flame-resistant laboratory coat, preferably made of anti-static material.
-
General Attire: Long pants and closed-toe shoes are required.
-
Quenching: The Primary Method for Neutralization
The recommended and most effective method for the safe disposal of this compound is through chemical neutralization, also known as quenching. This process involves reacting the diazo compound with a weak acid, such as acetic acid, to convert it into a more stable, non-hazardous product.
Experimental Protocol for Quenching this compound
This protocol is designed for the safe and controlled neutralization of residual or waste this compound solutions.
Materials:
-
Waste this compound solution (in a compatible solvent such as diethyl ether or dichloromethane).
-
Glacial acetic acid.
-
A suitable reaction vessel (e.g., an Erlenmeyer flask or round-bottom flask) of an appropriate size to allow for vigorous gas evolution and stirring, not to be more than 50% full.
-
Stir plate and magnetic stir bar.
-
Ice bath.
-
Dropping funnel or syringe pump for controlled addition.
Procedure:
-
Preparation: Place the reaction vessel containing the this compound solution in an ice bath on a magnetic stir plate. Begin gentle stirring.
-
Dilution: If the waste solution is concentrated, dilute it with a compatible solvent (e.g., the solvent it is already in) to a concentration of approximately 5-10%. This will help to control the reaction rate and dissipate heat more effectively.
-
Slow Addition of Acetic Acid: Slowly add glacial acetic acid to the stirred, cooled solution of this compound. The addition should be dropwise, using a dropping funnel or a syringe pump. A significant excess of acetic acid should be used to ensure complete reaction. A general guideline is to use at least 2-3 molar equivalents of acetic acid relative to the amount of this compound.
-
Observation and Control: Vigorous evolution of nitrogen gas will be observed. Maintain a slow addition rate to control the rate of gas evolution and prevent excessive foaming. Ensure the temperature of the reaction mixture remains cool throughout the addition.
-
Completion of Reaction: Continue stirring the mixture in the ice bath for at least one hour after the addition of acetic acid is complete and gas evolution has ceased.
-
Verification of Complete Quenching: The characteristic yellow color of the diazo compound should disappear, resulting in a colorless solution. This visual cue is a strong indicator that the this compound has been consumed. For further confirmation, a small aliquot can be carefully taken and analyzed by Thin Layer Chromatography (TLC) to ensure the absence of the starting material.
-
Post-Quenching Work-up: Once the reaction is complete and the absence of the diazo compound is confirmed, the solution can be removed from the ice bath and allowed to warm to room temperature.
Final Disposal of the Neutralized Waste Stream
The resulting solution from the quenching procedure contains the acetylated malonate product, excess acetic acid, and the solvent. This mixture should be treated as follows:
-
Neutralization of Excess Acid: Slowly and carefully add a saturated solution of sodium bicarbonate or another suitable base to neutralize the excess acetic acid. Be cautious as this will generate carbon dioxide gas.
-
Waste Segregation: The final neutralized aqueous and organic waste should be segregated and disposed of in appropriately labeled hazardous waste containers in accordance with your institution's and local regulations. Do not dispose of this waste down the drain.
Data Summary for Disposal Planning
For quick reference, the following table summarizes key quantitative data for the safe disposal of this compound.
| Parameter | Value/Recommendation |
| Concentration for Quenching | ~5-10% in a compatible solvent |
| Quenching Agent | Glacial Acetic Acid |
| Stoichiometry of Quenching Agent | ≥ 2-3 molar equivalents |
| Reaction Temperature | 0-5 °C (Ice Bath) |
| Reaction Time | ≥ 1 hour after addition is complete |
| Verification Method | Disappearance of yellow color; TLC analysis |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Safeguarding Your Research: Essential Protocols for Handling Dimethyl Diazomalonate
For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals working with Dimethyl diazomalonate. Due to its shock-sensitive and potentially explosive nature, strict adherence to the following protocols is mandatory to ensure a safe laboratory environment.
This compound is a valuable reagent in organic synthesis, but its inherent instability demands meticulous handling and disposal procedures. This guide outlines the necessary personal protective equipment (PPE), operational plans for safe use, and a clear protocol for waste disposal.
Personal Protective Equipment (PPE)
Given the hazardous nature of this compound, a comprehensive PPE strategy is the first line of defense. The following table summarizes the required equipment, emphasizing materials and specifications that offer the highest level of protection.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with an inner nitrile glove and an outer neoprene or heavy-duty nitrile glove. | Provides dexterity while offering robust protection against chemical splashes and potential physical hazards. |
| Eye Protection | Chemical splash goggles that meet ANSI Z87.1 standards, worn in conjunction with a full-face shield. | Protects against splashes and potential explosions. A face shield provides an additional layer of protection for the entire face. |
| Body Protection | A flame-resistant (FR) lab coat made from materials like Nomex®, worn over natural fiber clothing (e.g., cotton). | Offers protection from fire hazards in case of an incident. Synthetic clothing should be avoided as it can melt and adhere to the skin. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges may be necessary if working outside of a certified chemical fume hood. | Protects against inhalation of any potential vapors or aerosols. The necessity should be determined by a risk assessment of the specific procedure. |
| Additional Safety Equipment | An auxiliary safety shield (blast shield) must be placed between the experiment and the researcher. | This is mandatory. It provides a physical barrier in the event of an explosion.[1] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize risks. The following workflow provides a step-by-step guide from preparation to the quenching of the reaction.
Caption: This workflow outlines the essential steps for the safe handling of this compound, from preparation to disposal.
Experimental Protocol: Quenching and Disposal of this compound
The following protocol details the procedure for neutralizing and disposing of residual this compound and its waste. This procedure should be performed in a chemical fume hood with all required PPE.
Objective: To safely neutralize unreacted this compound in a reaction mixture and prepare it for disposal.
Materials:
-
Reaction mixture containing this compound
-
Dilute acetic acid (e.g., 10% in water)
-
Ice bath
-
Stir plate and stir bar
-
Appropriately labeled hazardous waste container
Procedure:
-
Cooling: Once the reaction is complete, cool the reaction vessel in an ice bath to slow down any residual reactivity.
-
Quenching Agent Preparation: Prepare a dilute solution of acetic acid. The acid will protonate the diazo compound, leading to the evolution of nitrogen gas and formation of a less hazardous acetate (B1210297) ester.
-
Slow Addition: With vigorous stirring, slowly add the dilute acetic acid to the cooled reaction mixture dropwise. Be cautious of any gas evolution or temperature increase. If the reaction becomes too vigorous, pause the addition until it subsides.
-
Completion of Quenching: Continue adding the quenching agent until gas evolution ceases. This indicates that the this compound has been neutralized.
-
Waste Segregation: Collect the quenched reaction mixture into a designated hazardous waste container. Also, collect any contaminated materials such as gloves, pipette tips, and paper towels in a separate, clearly labeled solid waste bag.
-
Disposal: Dispose of all waste through your institution's environmental health and safety office, following all local and federal regulations. Never dispose of diazo compounds or their waste down the drain.
Quantitative Data: Thermal Hazard Analysis
Differential Scanning Calorimetry (DSC) data reveals the thermal instability of this compound. This information underscores the importance of avoiding heat and potential sources of ignition when handling this compound.
| Parameter | Value | Significance |
| First Exotherm | 103.3–211.7 °C (-719.7 J/g) | Indicates a significant and rapid release of energy upon decomposition, starting at a relatively low temperature. This highlights the risk of thermal runaway if the compound is heated.[2] |
| Second Exotherm | 215–300 °C (-220.1 J/g) | Shows a subsequent decomposition event at higher temperatures, further emphasizing the compound's instability.[2] |
| Recommended Handling Limit | No more than 0.75 mmol of explosive diazonium salts should be handled at one time.[3] | While this is a general guideline for diazonium salts, it is a prudent quantitative limit to adopt for the similarly hazardous this compound in the absence of more specific data. |
By implementing these stringent safety measures, researchers can mitigate the risks associated with this compound and continue to leverage its synthetic utility in a secure and controlled manner. Always consult your institution's specific safety protocols and the latest Safety Data Sheet (SDS) before working with this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
